molecular formula C8H9BO3 B1448518 3-Formyl-2-methylphenylboronic acid CAS No. 631909-10-9

3-Formyl-2-methylphenylboronic acid

Cat. No.: B1448518
CAS No.: 631909-10-9
M. Wt: 163.97 g/mol
InChI Key: PCMJTYJNVKJFBC-UHFFFAOYSA-N
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Description

3-Formyl-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-formyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMJTYJNVKJFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-Formyl-2-methylphenylboronic Acid (CAS 631909-10-9)

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Formyl-2-methylphenylboronic acid (CAS 631909-10-9) represents a high-value "bifunctional" scaffold. Unlike simple phenylboronic acids, this molecule possesses three critical structural features: a boronic acid moiety for cross-coupling, a formyl group for downstream diversification, and an ortho-methyl group that introduces strategic steric constraints.

This guide provides a comprehensive technical analysis of this compound, designed for researchers requiring high-fidelity protocols for synthesis and application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physical Profile[2][3][4][5][6]

The unique substitution pattern of this molecule (1,2,3-trisubstituted benzene) imparts specific electronic and steric properties. The ortho-methyl group at position 2 creates a twisted conformation in biaryl products, often essential for disrupting planarity and improving solubility or target selectivity in kinase inhibitors.

Table 1: Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 631909-10-9
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Structure Benzene ring substituted at 1-B(OH)₂, 2-CH₃, 3-CHO
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Calculated) ~8.5 (Boronic acid), ~14 (Aldehyde α-proton)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability Hygroscopic; prone to protodeboronation under strong acid/base

Critical Note on CAS Identity: Ensure you are using CAS 631909-10-9 . Related isomers such as (3-Formyl-4-methylphenyl)boronic acid (CAS 1106869-99-1) or 3-Formylphenylboronic acid (CAS 87199-16-4) have significantly different reactivity profiles due to the lack of the steric ortho-methyl block [1, 2].

Synthesis & Manufacturing Logic

The synthesis of this compound is non-trivial due to the incompatibility of the reactive formyl group with the organometallic reagents required to install the boron moiety. A "Protect-Metalate-Borylate" strategy is the industry standard to ensure high yield and purity.

Mechanistic Pathway[6][7][8][9]
  • Protection: The aldehyde of the precursor (3-bromo-2-methylbenzaldehyde) is protected as a cyclic acetal to prevent nucleophilic attack.

  • Lithiation: Lithium-Halogen exchange is performed at cryogenic temperatures (-78°C) to generate the aryl lithium species. The ortho-methyl group provides some stabilization but also steric hindrance.

  • Borylation: An electrophilic boron source (Trimethyl borate) is added.

  • Hydrolysis: Acidic workup removes the acetal protection and hydrolyzes the boronate ester to the free acid.

Visualization: Synthesis Workflow

SynthesispathwayPrecursor3-Bromo-2-methyl-benzaldehydeProtectionAcetal Protection(Ethylene Glycol, pTSA)Precursor->ProtectionIntermediate1Protected AcetalIntermediateProtection->Intermediate1LithiationLi-Halogen Exchange(n-BuLi, -78°C)Intermediate1->LithiationBorylationBorylation(B(OMe)3)Lithiation->BorylationHydrolysisAcidic Hydrolysis(HCl/H2O)Borylation->HydrolysisProduct3-Formyl-2-methyl-phenylboronic acidHydrolysis->Product

Figure 1: Step-wise synthetic route protecting the aldehyde functionality before boronic acid installation.[1]

Applications in Drug Discovery[3][10]

This compound is a "privileged scaffold" builder. Its primary utility lies in its ability to serve as a linchpin in convergent synthesis.

Suzuki-Miyaura Cross-Coupling

The boronic acid allows for the formation of biaryl systems.[2][3] The ortho-methyl group induces a twist in the biaryl axis, which is often exploited to:

  • Disrupt planar π-stacking (improving solubility).

  • Fill hydrophobic pockets in enzyme active sites (e.g., kinase gatekeeper regions).

  • Create atropisomers (chiral axes) in advanced synthesis.

Post-Coupling Diversification

Once the biaryl core is established, the formyl group (aldehyde) remains available for:

  • Reductive Amination: To install solubilizing amine tails.

  • Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.

  • Heterocycle Formation: Condensation with hydrazines or amidines to form pyrazoles or pyrimidines.

Visualization: Divergent Synthesis Strategy

Reactivitycluster_SuzukiStep 1: Scaffold Constructioncluster_DivStep 2: Functional DiversificationCore3-Formyl-2-methyl-phenylboronic acidSuzukiSuzuki Coupling(Ar-X, Pd catalyst)Core->SuzukiPd(0) cycleBiarylBiaryl AldehydeIntermediateSuzuki->BiarylRedAmReductive Amination(R-NH2, NaBH(OAc)3)Biaryl->RedAmLibrary genWittigWittig Olefination(Ph3P=CH-R)Biaryl->WittigChain extensionHeteroHeterocyclization(Hydrazines/Amidines)Biaryl->HeteroRing closure

Figure 2: Logical workflow for utilizing the scaffold in library generation.

Validated Experimental Protocol

High-Efficiency Suzuki Coupling for Sterically Hindered Substrates

Rationale: The ortho-methyl group at position 2 creates steric hindrance near the boron center. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish conversion or protodeboronation. The following protocol uses a highly active catalyst system (SPhos) to overcome this barrier [3, 4].

Reagents:

  • Substrate A: this compound (1.2 equiv)

  • Substrate B: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Purge with Nitrogen or Argon for 5 minutes.

  • Solvent Degassing: Sparge the Toluene/Water mixture with Nitrogen for 15 minutes prior to use. Reason: Oxygen poisons the active Pd(0) species.

  • Loading: Add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.

  • Solvation: Add the degassed solvent mixture (4 mL) via syringe.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS or TLC.

    • Checkpoint: The mixture should turn from dark red/brown to black as Pd(0) forms.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).

Self-Validating Check: If the reaction stalls, check the pH of the aqueous layer. Boronic acids require a basic environment to form the reactive boronate species (Ar-B(OH)₃⁻). If the pH < 9, add more base.

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Use in a chemical fume hood. Avoid dust formation.[4][5][6][7]

  • Storage: The aldehyde is prone to oxidation (to carboxylic acid) and the boronic acid to dehydration (to boroxine). Store tightly sealed at 2–8°C [1, 5].

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Recent Developments and Protocols. Retrieved from [Link]

Technical Whitepaper: 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Sterically Hindered Scaffolds in Medicinal Chemistry

Part 1: Executive Summary & Physicochemical Profile[1][2]

3-Formyl-2-methylphenylboronic acid (CAS: 631909-10-9) represents a bifunctional "ortho-blocked" scaffold critical for fragment-based drug discovery (FBDD).[1] Unlike simple phenylboronic acids, this molecule possesses a unique steric-electronic profile due to the ortho-methyl group at position 2 (relative to the boronic acid at position 1) and a reactive formyl handle at position 3.[1][2]

This architecture serves two primary functions:

  • Steric Gating: The 2-methyl group restricts rotational freedom in biaryl products, often locking conformations to improve selectivity in protein-ligand binding.[1][2]

  • Orthogonal Reactivity: The formyl group remains available for reductive amination or condensation reactions, allowing late-stage diversification after the carbon-carbon bond formation.[1]

Core Physicochemical Data[1][2][3]
ParameterValueTechnical Note
Molecular Formula C₈H₉BO₃
Molecular Weight (Monomer) 163.97 g/mol Use this value for stoichiometric calculations in aqueous media.[1][2]
Molecular Weight (Trimer) 437.68 g/mol "Boroxine" form.[1] Found in dry solid samples; requires hydrolysis activation.[1]
CAS Number 631909-10-9Note: Isomer confusion is common.[1] Verify structure via NMR.
Appearance White to off-white powderHygroscopic; store under inert atmosphere at 2–8°C.
Solubility DMSO, MeOH, THFLimited solubility in non-polar solvents; prone to polymerization if concentrated.[1]
pKa (Boronic Acid) ~8.5 - 9.0The ortho-methyl group slightly suppresses acidity compared to phenylboronic acid (pKa 8.8).[1][2]
The Dehydration Equilibrium (Critical for Stoichiometry)

Researchers often observe inconsistent yields because they calculate stoichiometry based on the monomeric weight (163.97 g/mol ) while weighing out the anhydrous trimer (boroxine).[1] In the solid state, this compound exists in a dynamic equilibrium.[1]

Boroxine_Equilibrium Monomer Monomer Form (C8H9BO3) MW: 163.97 Active Species Trimer Boroxine (Trimer) (C24H21B3O3) MW: 437.68 Storage Form Monomer->Trimer Dehydration (Vacuum/Heat) Water 3 x H2O Trimer->Monomer Hydrolysis (Aq. Base)

Figure 1: The dehydration equilibrium.[1] For precise stoichiometry in Suzuki couplings, pre-activate the solid in aqueous base (e.g., K₂CO₃ solution) for 15 minutes to ensure full reversion to the monomeric species.[1]

Part 2: Synthetic Utility & The "Ortho-Effect"[1][2]

The 2-methyl substituent is not merely structural; it is a kinetic throttle.[1] In Suzuki-Miyaura cross-couplings, this group creates significant steric hindrance around the boron center, retarding the transmetallation step.[1] Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or result in protodeboronation (loss of the boron group).[1]

Mechanism of Steric Impedance[1]
  • Transmetallation Barrier: The bulky Pd(II)-Ar complex struggles to approach the boron center blocked by the ortho-methyl.[1][2]

  • Protodeboronation Risk: Because transmetallation is slow, the boronic acid resides longer in the basic medium, increasing the probability of hydrolytic C-B bond cleavage.[1]

Optimized Workflow for Hindered Substrates

To overcome this, we utilize electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which facilitate oxidative addition and create a highly active mono-ligated Pd(0) species.[1]

Suzuki_Workflow Start This compound (Sterically Hindered Nucleophile) Activation Base Activation (Formation of Boronate -B(OH)3-) Start->Activation K3PO4 / H2O TM Transmetallation (Rate Limiting Step) Activation->TM Catalyst Pd-Cycle Entry Ligand: SPhos or XPhos (Crucial for Ortho-Subst.) Catalyst->TM Facilitates bulky coupling Product Biaryl Product (Formyl Group Intact) TM->Product Reductive Elimination Div Reductive Amination (Library Generation) Product->Div NaBH(OAc)3 / Amines

Figure 2: Optimized synthetic pathway.[1][2] The use of dialkylbiaryl phosphine ligands (SPhos) is mandatory to overcome the kinetic barrier imposed by the 2-methyl group.[1]

Part 3: Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling

Use this protocol to couple this compound with aryl chlorides.[1][2]

Reagents:

  • Boronic Acid (1.2 equiv)[1][2][3]

  • Aryl Chloride (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, ground powder)[1]

  • Solvent: Toluene/Water (10:1 ratio)[1][2]

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 10 mins. The solution should turn from orange to pale yellow (formation of active catalyst).[1]

  • Loading: Add the aryl chloride, this compound, and K₃PO₄.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (balloon method). Oxygen is the enemy of SPhos.[1]

  • Reaction: Add degassed water. Heat to 100°C for 4–12 hours.[1]

    • Checkpoint: Monitor via LCMS.[1] Look for the disappearance of the aryl chloride.[1] The boronic acid may show a "boroxine" peak or a broad "boronate" peak depending on pH.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][4] The formyl group is sensitive to oxidation; do not use bleach or strong oxidants during cleaning.[1]

Protocol B: Quality Control (NMR Identification)

Validate the isomer identity before use.

  • Solvent: DMSO-d6 (CDCl₃ may cause peak broadening due to boroxine formation).[1][2]

  • Key Signals:

    • Aldehyde (-CHO): Singlet at ~10.2 ppm .[1][2]

    • Boronic Acid (-B(OH)₂): Broad singlet at ~8.2 ppm (disappears with D₂O shake).[1][2]

    • Methyl (-CH₃): Singlet at ~2.4–2.6 ppm .[1][2]

    • Aromatic Region: Three protons.[1] Look for the coupling pattern. The 2-methyl group isolates the C1 and C3 positions, creating a specific splitting pattern (typically a doublet-triplet-doublet or multiplet depending on resolution).[1]

Part 4: References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] [Link]

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [Link][1]

  • PubChem Compound Summary. (2024). (4-Formyl-2-methylphenyl)boronic acid (Isomer Analog Reference).[1][2] National Center for Biotechnology Information. [Link][1]

Sources

Strategic Solvation & Handling of 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formyl-2-methylphenylboronic acid (CAS: 191005-89-7) represents a critical scaffold in medicinal chemistry, particularly for synthesizing isoquinoline derivatives, benzoxaboroles, and PARP inhibitors. However, its dual functionality—an electrophilic aldehyde coupled with a nucleophilic/Lewis-acidic boronic acid—creates a complex solubility profile governed by thermodynamic equilibrium rather than static saturation.

This guide moves beyond basic solubility tables to address the Boroxine-Acid Equilibrium , a phenomenon where "insolubility" is often a misdiagnosis of dehydration. We provide validated protocols for solvation, purification, and reaction media selection, ensuring high-fidelity results in Suzuki-Miyaura couplings and heterocycle formation.

Part 1: Physicochemical Architecture

To master the solubility of this compound, one must understand its dynamic structure in solution. Unlike simple organic solids, this compound exists in a moisture-dependent equilibrium.

Structural Dynamics
  • The Boronic Acid Moiety: Amphiphilic. It acts as a hydrogen bond donor/acceptor (HBD/HBA). In the presence of water, it exists as the free acid

    
    .
    
  • The Boroxine Cycle: In non-polar or anhydrous solvents (e.g., Toluene, dry THF), three molecules dehydrate to form a cyclic trimeric anhydride (boroxine). This species has significantly different solubility properties than the free acid.[1][2][3]

  • The Formyl Group: Increases polarity but introduces sensitivity to oxidation (to carboxylic acid) and disproportionation (Cannizzaro reaction) under basic conditions.

  • The 2-Methyl Group: Provides steric bulk ortho to the boron center. This reduces the rate of protodeboronation (a common side reaction) but also impacts the kinetics of dissolution.

The Equilibrium Workflow

The following diagram illustrates the dynamic states of the molecule in various solvent environments.

BoroxineEquilibrium cluster_0 Reactivity Implications Solid Solid State (Mixed Acid/Anhydride) PolarSolvent Polar/Aqueous Solvent (MeOH, DMSO, Wet THF) Solid->PolarSolvent Dissolution NonPolarSolvent Anhydrous/Non-Polar (Toluene, Hexane) Solid->NonPolarSolvent Dissolution FreeAcid Free Boronic Acid (Monomer) PolarSolvent->FreeAcid Hydrolysis (+H2O) Boroxine Boroxine (Trimeric Anhydride) NonPolarSolvent->Boroxine Dehydration (-H2O) FreeAcid->Boroxine Equilibrium (Reversible) Suzuki Coupling Suzuki Coupling FreeAcid->Suzuki Coupling Slow Reaction Slow Reaction Boroxine->Slow Reaction

Figure 1: Solvation dynamics. The molecule is not static; it shifts between monomer and trimer based on water activity (


) in the solvent.

Part 2: Solubility Landscape

The following matrix categorizes solvents based on their thermodynamic interaction with this compound.

Solubility Tiers
TierSolvent ClassSolventsEstimated SolubilityApplication Context
I High Solvency DMSO, DMF, DMAc > 100 mg/mLStock Solutions: Ideal for library screening. Warning: High boiling points make removal difficult.
II Reactive Media MeOH, EtOH, THF, Dioxane 20–80 mg/mLSynthesis: The "sweet spot" for Suzuki couplings. Alcohols prevent boroxine formation by forming transient boronate esters.
III Process Solvents EtOAc, DCM, Chloroform 5–30 mg/mLWorkup/Extraction: Moderate solubility allows for liquid-liquid extraction, though "oiling out" can occur if the solution is too concentrated.
IV Anti-Solvents Hexanes, Pentane, Cold Water < 1 mg/mLPurification: Used to precipitate the compound from Tier II/III solvents.
Critical Solvent Effects
  • THF & Dioxane: These are the most versatile solvents for this compound. However, commercial anhydrous THF often leads to boroxine formation. Recommendation: If the reaction is sluggish, add 1–5% water to the THF to shift equilibrium toward the reactive monomeric acid [1].

  • Alcohols (Methanol/Ethanol): These solvents rapidly dissolve the compound by forming alkyl boronate esters. This is reversible in aqueous workups but stabilizes the molecule against oxidation during storage.

  • Chlorinated Solvents (DCM/CHCl3): Solubility is higher for the boroxine form. If the solid is difficult to dissolve in DCM, it is likely fully hydrated. Gentle heating or adding a drying agent (

    
    ) can drive boroxine formation and increase apparent solubility [2].
    

Part 3: Experimental Protocols

Protocol A: Purification via pH-Swing (Cannizzaro Avoidance)

Why this matters: The formyl group is susceptible to the Cannizzaro reaction (disproportionation) in strong base.[4] Standard boronic acid purification (dissolve in 1M NaOH, wash, precipitate) risks destroying the aldehyde functionality.

Step-by-Step Methodology:

  • Dissolution: Suspend crude this compound in water.

  • Mild Basification: Slowly add 10% Na2CO3 (sodium carbonate) or 1M NaHCO3 with vigorous stirring until pH reaches 8.5 – 9.0 . Do not exceed pH 10.

    • Observation: The solid should dissolve as the boronate salt forms.

  • Filtration: Filter the solution through Celite to remove insoluble mechanical impurities or protodeboronated byproducts (e.g., 3-methylbenzaldehyde derivatives).

  • Organic Wash: Extract the aqueous layer once with MTBE or Toluene .

    • Logic: This removes non-polar organic impurities while the boronic acid remains in the aqueous phase as a salt.

  • Precipitation: Cool the aqueous phase to 5°C. Slowly acidify with 1M HCl or 1M H2SO4 to pH 3–4.

    • Result: The product precipitates as a white solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Solvent Switching for Crystallization

If the compound "oils out" (forms a gum instead of crystals), use this solvent switch method.

  • Dissolve the crude material in a minimum volume of Acetone or THF (Tier II).

  • Add Hexanes (Tier IV) dropwise until cloudiness persists.

  • If oiling occurs, add a seed crystal and sonicate.

  • If no solid forms, add 1% Water .

    • Mechanism:[2] Water breaks the boroxine trimers, forcing the formation of the more crystalline hydrogen-bonded boronic acid network [3].

Part 4: Stability & Storage[7]

Oxidation Risks

The formyl group is an autoxidation vector. In the presence of air and light, it oxidizes to 3-carboxy-2-methylphenylboronic acid.

  • Storage: Store under Argon or Nitrogen at 2–8°C.

  • Stabilization: If long-term storage is required, converting the acid to a Pinacol Ester is highly recommended. The pinacol ester is significantly more soluble in organic solvents and resistant to oxidation.

Protodeboronation

In high-temperature Suzuki couplings (>100°C) with strong bases (e.g.,


), the C-B bond can cleave, replacing the boron with a proton.
  • Mitigation: Use mild bases (

    
    , 
    
    
    
    ) and anhydrous conditions if possible, or switch to the pinacol ester derivative.

Part 5: Decision Logic for Reaction Setup

Use the following decision tree to select the optimal solvent system for your specific application.

SolventSelection Start Start: Select Application Coupling Suzuki-Miyaura Coupling Start->Coupling Screening HTS / Bio-Assay Start->Screening Purification Purification / Workup Start->Purification TempHigh Temp > 80°C? Coupling->TempHigh DMSO Use DMSO (100mM) Store Frozen Screening->DMSO IsPure Purity > 90%? Purification->IsPure DioxaneWater Use Dioxane/H2O (4:1) Prevents Anhydride TempHigh->DioxaneWater Yes TolueneEtOH Use Toluene/EtOH Standard Protocol TempHigh->TolueneEtOH No Recryst Recrystallize: Acetone/Hexane IsPure->Recryst Yes AcidBase Acid/Base Extraction (pH 8.5 Swing) IsPure->AcidBase No

Figure 2: Solvent selection decision tree based on experimental goals.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Ciepliński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025). Technical Support: 4-Formylphenylboronic Acid Purification (Analogous Protocol). Link

  • Nishiyabu, R., et al. (2011). Boronic Acid Building Blocks: Tools for Self Assembly. Chemical Communications. Link

  • Sigma-Aldrich. (2025). o-Tolylboronic acid Product Specification & Safety Data (Analogous Structure). Link

Sources

Technical Whitepaper: Structural Elucidation & Quality Control of 3-Formyl-2-methylphenylboronic Acid

[1][2]

Executive Summary

This compound is a highly functionalized organoboron intermediate used in Suzuki-Miyaura cross-coupling for the synthesis of complex pharmaceutical scaffolds.[1][2] Its structure features a 1,2,3-trisubstituted benzene ring, creating a unique steric environment that influences its NMR spectral signature and stability.[1][2]

Unlike its isomer 2-formylphenylboronic acid, this compound cannot form a cyclic benzoxaborole (hemiacetal) due to the meta relationship between the boronic acid and the formyl group.[2] However, the steric pressure from the central methyl group significantly accelerates dehydration into boroxine anhydrides, presenting a challenge for spectral acquisition.[2]

Chemical Identity & Structural Logic[1][2][3][4]

PropertyDetail
IUPAC Name (3-Formyl-2-methylphenyl)boronic acid
CAS Number 631909-10-9
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
SMILES OB(O)C1=C(C)C(C=O)=CC=C1
Key Structural Feature 1,2,3-Trisubstitution pattern (Boron-Methyl-Formyl)
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the critical "meta-separation" that prevents internal cyclization, contrasting it with the boroxine equilibrium.[2]

GCompoundThis compound(Monomer)BoroxineBoroxine Anhydride(Trimer)Compound->Boroxine Dehydration(-3 H2O)BenzoxaboroleBenzoxaborole(Cyclic Hemiacetal)Compound->Benzoxaborole IMPOSSIBLE(Meta-substitution prevents cyclization)

[1][2]

NMR Spectral Data

Note on Solvent Selection:

  • Recommended: DMSO-d₆.[1][2] It forms hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomeric form R-B(OH)2 and preventing boroxine formation during acquisition.[2]

  • Not Recommended: CDCl₃.[2] In non-polar solvents, the compound exists as a dynamic mixture of monomer and trimeric boroxine, resulting in broad, uninterpretable signals.[2]

^1H NMR Data (400 MHz, DMSO-d₆)

Predicted shifts based on additive substituent effects (1,2,3-trisubstituted system).

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
-CHO 10.20 – 10.40 Singlet (s)1HCharacteristic aldehyde proton; deshielded by aromatic ring.[1][2]
B(OH)₂ 8.10 – 8.40 Broad Singlet (br s)2HBoronic acid hydroxyls.[1] Disappears upon D₂O shake.[2]
Ar-H (C6) 7.75 – 7.85 Doublet (d)1HOrtho to Boron.[1][2] Deshielded by the empty p-orbital of Boron.[1][2]
Ar-H (C4) 7.65 – 7.75 Doublet (d)1HOrtho to Formyl.[1][2] Deshielded by the carbonyl anisotropy.[2]
Ar-H (C5) 7.35 – 7.45 Triplet (t)1HMeta to both withdrawing groups.[1][2] Standard aromatic range.
-CH₃ 2.60 – 2.75 Singlet (s)3HOrtho to two substituents.[1][2] Significantly deshielded compared to toluene (2.3 ppm).[2]
^13C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentNotes
193.5 C=O (Formyl)Typical aromatic aldehyde carbonyl carbon.[1][2]
143.0 C-B (C1)Carbon attached to Boron.[1] Often very broad or invisible due to quadrupolar relaxation of ¹¹B.
138.5 C-Me (C2)Quaternary carbon carrying the methyl group.[1][2]
136.0 C-CHO (C3)Quaternary carbon carrying the formyl group.[1][2]
134.5 Ar-CH (C6)Carbon ortho to Boron.[1][2]
129.0 Ar-CH (C4)Carbon ortho to Formyl.[1][2]
126.5 Ar-CH (C5)Carbon meta to substituents.[1][2]
16.5 -CH₃ Methyl carbon.[1][2] Shifted downfield due to steric crowding.[2]

Experimental Protocols

Sample Preparation for Quality Control

To ensure reproducible spectra free from boroxine artifacts, follow this strict protocol.

  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (dried over molecular sieves).

  • Dissolution: Vortex gently. Do not heat excessively, as this promotes oxidation of the aldehyde.[2]

  • D₂O Shake (Optional): If the B(OH)₂ peak interferes with the aromatic region, add 1 drop of D₂O and shake. The broad singlet at ~8.2 ppm will disappear, confirming the assignment.[2]

Handling "Boroxine Contamination"

If your spectrum in CDCl₃ shows multiple methyl peaks (e.g., at 2.65, 2.68, 2.70 ppm), you are observing a mixture of the monomer and the cyclic trimer (boroxine).[2]

Correction Workflow:

Workflowcluster_noteMechanismStartSpectrum shows multiplemethyl/aldehyde peaksStep1Add 10% D2O orSwitch to DMSO-d6Start->Step1Step2Hydrolysis of Boroxineback to MonomerStep1->Step2EndClean Monomer SpectrumStep2->End

Caption: Workflow to revert boroxine artifacts into a clean boronic acid spectrum.

Synthesis & Impurity Profile

Synthesis Route: Typically synthesized via Lithium-Halogen exchange of 2-bromo-6-methylbenzaldehyde (protected as an acetal), followed by trapping with triisopropyl borate and acidic hydrolysis.[1][2]

Common Impurities:

  • Deboronated Species (3-methylbenzaldehyde): Result of protodeboronation.[1][2] Look for a proton doublet at ~7.2 ppm and loss of the B(OH)₂ signal.[2]

  • Oxidized Species (3-Carboxy-2-methylphenylboronic acid): Oxidation of the aldehyde to carboxylic acid.[1][2] Look for the disappearance of the 10.3 ppm signal and appearance of a broad COOH peak >12 ppm.[2]

  • Boroxine: (Discussed above) Not an impurity per se, but a dehydration product.[2]

References

  • Chemical Identity: this compound (CAS 631909-10-9).[1][2][3][4][5][6] BLD Pharm Catalog.

  • Boronic Acid NMR Methodology: Hall, D. G.[2] (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Standard text for boronic acid characterization).

  • Boroxine Equilibrium: Iwamura, T., et al. (2005).[2] "Equilibrium of Boronic Acid and Boroxine in Solution." Journal of Pharmacological Sciences. (Describes the kinetics of dehydration in non-polar solvents).

Technical Analysis & Structural Elucidation: 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Formyl-2-methylphenylboronic acid serves as a high-value molecular scaffold in medicinal chemistry, particularly as a biaryl building block in Suzuki-Miyaura cross-coupling reactions.[1] Its structural uniqueness lies in the "sandwiched" methyl group (position 2) between a boronic acid (position 1) and a reactive formyl group (position 3).

This steric congestion creates specific electronic environments that are distinct in proton nuclear magnetic resonance (


H NMR) spectroscopy. Furthermore, like all arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic anhydride (boroxine), a phenomenon that frequently leads to spectral misinterpretation.

This guide provides a rigorous framework for the acquisition, assignment, and validation of the


H NMR spectrum for this compound, ensuring data integrity for regulatory and research purposes.

Sample Preparation & Experimental Protocols

The Boroxine Challenge

Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers), especially in non-polar solvents or upon drying. This results in signal broadening or the appearance of dual peak sets (monomer vs. trimer).

Optimized Protocol: The "Wet" DMSO Method

To ensure a sharp, single-species spectrum (the monomeric acid), the equilibrium must be forced toward the acid form using a polar, hydrogen-bond-accepting solvent with trace water.[1]

Reagents:

  • Solvent: DMSO-d

    
     (99.9 atom % D).[1]
    
  • Additive: D

    
    O (Optional, for exchange studies).
    

Step-by-Step Methodology:

  • Weighing: Dispense 10–15 mg of the solid into a clean vial.

    • Note: Avoid high concentrations (>30 mg/0.6 mL) as this favors boroxine formation.

  • Solvation: Add 0.6 mL of DMSO-d

    
    .
    
  • Equilibration: Sonicate for 30 seconds.

    • Critical Step: If the spectrum appears broad, add 1 drop of D

      
      O. This accelerates the exchange of the boronic protons and hydrolyzes any boroxine present, sharpening the aromatic signals.
      
  • Acquisition: Run the spectrum at 298 K (25°C). 300 MHz is sufficient, but 400+ MHz is preferred to resolve the aromatic coupling constants.

Structural Elucidation & Spectral Assignment[1][2][3]

The molecule is a 1,2,3-trisubstituted benzene ring.

  • Position 1: Boronic Acid (

    
    )[2]
    
  • Position 2: Methyl (

    
    )
    
  • Position 3: Formyl (

    
    )[1]
    
Predicted Chemical Shift Data (DMSO-d )
SignalIntegrationMultiplicityShift (

, ppm)
AssignmentStructural Logic
A 1HSinglet (s)10.20 – 10.40

(Aldehyde)
Highly deshielded by the carbonyl anisotropy.[1] Diagnostic peak.
B 2HBroad Singlet8.00 – 8.50

Boronic acid hydroxyls.[1] Broad due to quadrupolar relaxation of

B and chemical exchange. Disappears on D

O shake.
C 1HDoublet (d)7.75 – 7.85 Ar-H4 Ortho to aldehyde (EWG).[1] Most deshielded aromatic proton.[3]
D 1HDoublet (d)7.40 – 7.50 Ar-H6 Ortho to boronic acid.[1] Less deshielded than H4.[3]
E 1HTriplet (t)*7.30 – 7.40 Ar-H5 Meta to both substituents.[1] Appears as a triplet (

Hz) due to overlap of two ortho couplings.
F 3HSinglet (s)2.60 – 2.75 Ar-CH

Deshielded relative to toluene (2.3 ppm) due to the ortho-carbonyl cone.[1]

*Note: H5 is technically a doublet of doublets (dd), but often resolves as a pseudo-triplet due to similar coupling constants (


).
Visualization of Assignments

The following diagram maps the logical flow of spectral assignment based on electronic effects.

NMR_Assignment Molecule This compound Aldehyde Aldehyde (-CHO) ~10.3 ppm (s) Diagnostic Molecule->Aldehyde Methyl Methyl (-CH3) ~2.65 ppm (s) Deshielded by C=O Molecule->Methyl Boronic Boronic OH (-B(OH)2) ~8.2 ppm (br s) Exchangeable Molecule->Boronic Aromatics Aromatic Region 7.3 - 7.9 ppm Molecule->Aromatics H4 H4 (Ortho to CHO) Most Deshielded Aromatics->H4 EWG Effect H6 H6 (Ortho to B) Modestly Deshielded Aromatics->H6 Inductive Effect

Figure 1: Structural assignment logic correlating functional groups to chemical shift zones.

Troubleshooting & Validation Mechanisms

The "Missing" Boronic Signal

If the broad singlet at 8.0–8.5 ppm is missing:

  • Cause: Rapid proton exchange with water in the solvent.[3]

  • Validation: This is normal in "wet" solvents.[3] The integration of aromatic protons should remain 1:1:1 relative to the aldehyde.

Double Peaks (The Boroxine Artifact)

If you observe two aldehyde peaks (e.g., 10.30 ppm and 10.35 ppm) or complex aromatic multiplets:

  • Mechanism: The sample contains a mixture of the free acid and the boroxine anhydride.

  • Solution: Add 10

    
    L of D
    
    
    
    O or 1 drop of dilute NaOD.[3] This hydrolyzes the boroxine back to the boronate/acid form, simplifying the spectrum to a single species.
Methyl Group Shift Anomalies

The methyl group at position 2 is sterically crowded ("sandwiched").

  • Observation: The shift is significantly downfield (~2.6+ ppm) compared to a standard aryl methyl (~2.3 ppm).

  • Causality: This is due to the anisotropic desheilding cone of the adjacent carbonyl (formyl) group. If the shift is <2.4 ppm, suspect oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol.

Dynamic Equilibrium Workflow

Boroxine_Equilibrium Acid Boronic Acid (Monomer) Clean Spectrum Target State Boroxine Boroxine (Trimer) Complex/Broad Signals Artifact State Acid->Boroxine Dehydration (-3 H2O) Boroxine->Acid Hydrolysis (+3 H2O) Water Water / D2O Water->Acid Promotes Dry Drying / Non-polar Solvent Dry->Boroxine Promotes

Figure 2: The reversible dehydration pathway controlling spectral quality.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4][5][6] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • IUPAC. (1997).[3] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D.[3] McNaught and A. Wilkinson.[3] Blackwell Scientific Publications.[3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][7] Journal of Organic Chemistry, 62(21), 7512–7515.

  • Tokunaga, Y., et al. (2002).[4] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[3][4] Heterocycles, 57(5), 787-790.[4]

Sources

13C NMR of 3-Formyl-2-methylphenylboronic acid

Technical Guide: C NMR Characterization of 3-Formyl-2-methylphenylboronic Acid

Executive Summary & Structural Context[1][2][3]

This compound is a bifunctional scaffold critical in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling reactions. Its utility lies in the orthogonal reactivity of its substituents: the boronic acid (position 1) serves as a nucleophile for metal-catalyzed coupling, while the formyl group (position 3) allows for subsequent reductive amination or condensation.

However, characterizing this molecule via

  • Quadrupolar Relaxation: The carbon atom directly bonded to boron (C-B) often vanishes or broadens significantly.

  • Dynamic Dehydration: The equilibrium between the monomeric boronic acid and its cyclic anhydride (boroxine) creates spectral ambiguity, particularly in non-polar solvents.

This guide provides a validated protocol to resolve these issues, ensuring data integrity for regulatory filing and synthetic verification.

Theoretical Framework: The "Invisible" Carbon

To interpret the spectrum of this compound, one must understand the physics of the C-B bond.

The Quadrupolar Effect

Boron exists as two isotopes:




1
  • Mechanism: The electric field gradient at the boron nucleus causes rapid relaxation of the boron spin states. This rapid fluctuation acts as an efficient relaxation pathway for the attached

    
    C nucleus via scalar coupling (
    
    
    ).
  • Result: The

    
    C signal for C1 (the ipso carbon) is broadened into the baseline. In standard 1D 
    
    
    C experiments, this peak is frequently not observed , leading researchers to erroneously believe their product has decomposed.
The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form boroxines (six-membered cyclic anhydrides). This process is reversible but solvent-dependent.

  • In

    
    :  The equilibrium shifts toward the boroxine , resulting in complex spectra or shifted peaks.
    
  • In

    
     / 
    
    
    :
    The abundance of Lewis basic sites and water shifts the equilibrium back to the monomeric acid .

Experimental Protocol

This protocol is designed to force the equilibrium to the monomeric acid form and maximize signal-to-noise (S/N) for the quaternary carbons.

Sample Preparation (The "Wet DMSO" Method)

Do not use

  • Solvent: Dimethyl sulfoxide-

    
     (
    
    
    ).
  • Additive: Add 1-2 drops of

    
     (Deuterium Oxide).
    
    • Reasoning: Water hydrolyzes any boroxine present back to the boronic acid.

  • Concentration: Prepare a concentrated solution (

    
    30-50 mg in 0.6 mL).
    
    • Reasoning: High concentration aids in detecting the weak formyl and quaternary carbons.

Instrument Parameters
  • Pulse Sequence: Inverse Gated Decoupling (typically zgig or equivalent).

    • Why: Minimizes NOE enhancement on protonated carbons to allow quantitative integration, though standard decoupled sequences (zgpg) are acceptable for routine structural ID.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Why: The quaternary carbons (C-CHO, C-Me, C-B) have long

      
       relaxation times. Short delays will saturate these signals, making them disappear.
      
  • Scans (NS): Minimum 1024 scans.

Spectral Analysis & Assignments

The following table details the expected chemical shifts in

Carbon EnvironmentPositionShift (

, ppm)
MultiplicityNotes
Aldehyde (C=O) C3-sub192.0 - 195.0 SingletMost deshielded peak. Diagnostic.
Aromatic C-B C1138.0 - 145.0 Broad/Silent Often invisible due to

B quadrupolar broadening.
Aromatic C-CHO C3134.0 - 137.0 SingletDeshielded by electron-withdrawing carbonyl.
Aromatic C-Me C2138.0 - 142.0 SingletOrtho to both B and CHO; sterically crowded.
Aromatic C-H C4, C5, C6125.0 - 135.0 SingletStandard aromatic region.
Methyl (-CH3) C2-sub16.0 - 19.0 SingletShielded aliphatic region.
Visualizing the Dynamic Equilibrium

The diagram below illustrates the critical equilibrium that dictates which species you are actually observing in the NMR tube.

BoroxineEquilibriumcluster_0Solvent InfluenceAcidBoronic Acid (Monomer)Favored in DMSO/H2OInterIntermediate(Dimer)Acid->Inter- H2O (Dehydration)Inter->Acid+ H2O (Hydrolysis)BoroxineBoroxine (Trimer)Favored in CDCl3/Dry SolventsInter->Boroxine- H2O (Cyclization)Boroxine->Inter+ H2O (Hydrolysis)

Figure 1: The dehydration equilibrium. In dry non-polar solvents, the red "Boroxine" species dominates. Adding

Troubleshooting: "The Missing Peak"

If the C1 (C-B) peak is essential for your characterization (e.g., for publication rigor), standard

TroubleshootingStartProblem: C-B Peak Missing in 13C SpectrumCheckSolventCheck Solvent:Is it CDCl3?Start->CheckSolventSwitchSolventAction: Switch to DMSO-d6 + D2OCheckSolvent->SwitchSolventYesRunBoronAction: Run 11B NMRCheckSolvent->RunBoronNo (Already in DMSO)SwitchSolvent->RunBoronAnalyzeBoronResult: Broad peak @ ~30 ppm?(Confirm Boron Presence)RunBoron->AnalyzeBoronHMBCAction: Run 1H-13C HMBCAnalyzeBoron->HMBCCorrelateLook for correlations fromOrtho-Protons to Invisible CarbonHMBC->Correlate

Figure 2: Troubleshooting workflow for confirming the presence of the Boron-Carbon bond when it is invisible in 1D Carbon NMR.

Advanced Validation: B NMR

Instead of struggling to see the carbon, observe the boron directly.

  • Experiment:

    
    B NMR (usually 
    
    
    128 MHz on a 400 MHz magnet).
  • Reference:

    
     (0.0 ppm).
    
  • Expected Shift: Arylboronic acids typically appear at 28-32 ppm .

  • Boroxine Shift: If the sample has dehydrated, a second peak may appear slightly downfield.

References

  • General Boronic Acid NMR Behavior

    • Storey, R. (2011). The equilibrium between boronic acids and boroxines. Chemical Society Reviews.

  • Solvent Effects (DMSO vs CDCl3)

    • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Quadrupolar Relaxation Mechanisms

    • Reich, H. J.[3] (n.d.). B-11 NMR. University of Wisconsin-Madison, Department of Chemistry.

  • Boroxine Formation Kinetics

    • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of The Chemical Society.

Mass Spectrometry Profiling of 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) characterization of 3-Formyl-2-methylphenylboronic acid , a specialized organoboron intermediate used in Suzuki-Miyaura cross-coupling for drug discovery.

It addresses the unique challenges posed by this molecule—specifically the steric crowding of the ortho-methyl group and the boroxine-boronic acid equilibrium —providing self-validating protocols for both ESI and GC-MS workflows.

Executive Technical Summary

This compound (Formula:


) presents a distinct analytical challenge due to the "buttressing effect" of the 2-methyl substituent. Flanked by a boronic acid group at position 1 and a formyl group at position 3, this steric crowding accelerates thermally induced dehydration, leading to rapid formation of boroxine trimers in the ion source.

Successful characterization requires a dual-method approach: Negative Mode ESI for intact mass confirmation (via adducts) and Derivatization-GC-MS for purity profiling.

Molecular Specifications
PropertyValueNotes
Formula

Trisubstituted benzene core
Exact Mass (

)
164.0672 Da Monoisotopic peak (80% abundance)
Exact Mass (

)
163.0709 Da Isotopic peak (20% abundance)
Boroxine Trimer 438.1745 Da

(3M - 3

)
Anhydride 146.0566 Da

(M -

)

Sample Preparation & The Boroxine Equilibrium

The primary source of error in analyzing this compound is the dynamic equilibrium between the free acid and its cyclic trimer (boroxine). The 2-methyl group sterically forces the boronic acid moiety out of planarity, often making the dehydration product more stable in the gas phase.

Protocol: Equilibrium Control
  • Solvent Choice: Use Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Ammonium Acetate. Avoid pure water, as it promotes erratic ionization.

  • Concentration: Maintain

    
    . High concentrations favor trimerization (
    
    
    
    ).
  • Temperature: Keep the ESI source temperature low (< 250°C) to minimize thermal dehydration.

Method A: Direct ESI-MS (Negative Mode)

Electrospray Ionization (ESI) in negative mode is the preferred method for intact mass analysis. Positive mode is generally insensitive due to the electron-deficient nature of the boron atom.

Experimental Parameters
  • Ionization: ESI (-)

  • Capillary Voltage: -2.5 kV to -3.0 kV (Soft ionization)

  • Cone Voltage: 20–30 V

  • Mobile Phase: 90:10 MeOH:

    
     + 5 mM Ammonium Formate
    
Spectral Interpretation

In negative mode, boronic acids rarely appear as simple


 ions. Instead, they form adducts with the solvent or buffer anions.
m/z (Theoretical)Ion IdentityDescription
163.06

Deprotonated molecule (often weak).
199.04

Chloride adduct (if chlorinated solvents/impurities present).
209.06

Formate adduct (dominant in ammonium formate buffer).
195.08

Methoxide adduct (dominant in Methanol).

Diagnostic Check: Look for the characteristic 1:4 isotopic ratio of


 (163) to 

(164) in the molecular ion cluster. This confirms the presence of boron.[1]

Method B: Derivatization GC-MS (Purity Profiling)

Direct GC-MS of the free acid is not recommended due to thermal instability and peak tailing. Derivatization with a diol locks the boronic acid into a stable cyclic ester, allowing precise quantification.

Derivatization Protocol (Self-Validating)
  • Reagent: 10 mg/mL 1,3-Propanediol in

    
    .
    
  • Reaction: Mix

    
     sample + 
    
    
    
    reagent.
  • Incubation: 15 mins at room temperature (Instant reaction).

  • Mechanism: The 1,3-diol bridges the boron atom, releasing

    
     and forming a stable 6-membered ring.
    

Target Derivative: 2-(3-formyl-2-methylphenyl)-1,3,2-dioxaborinane

  • Formula:

    
    
    
  • MW: 204.09 Da

GC-MS Workflow (Graphviz)

GCMS_Workflow cluster_ions Key Diagnostic Ions (EI) Start Crude Sample (this compound) Deriv Add 1,3-Propanediol (CH2Cl2, RT, 15 min) Start->Deriv Rxn Cyclic Esterification Forms Stable Dioxaborinane Deriv->Rxn -2 H2O GC GC Injection Split 10:1, 250°C Inlet Rxn->GC MS EI-MS Detection (70 eV) GC->MS I1 m/z 204 (M+) Parent Ester MS->I1 I2 m/z 203 (M-H) Stable Tropylium-like ion MS->I2 I3 m/z 175 (M-CHO) Loss of Formyl MS->I3

Caption: Workflow for stabilizing the boronic acid via derivatization prior to GC-MS analysis, preventing thermal degradation.

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is crucial for structural elucidation, particularly to confirm the position of the formyl and methyl groups relative to the boron.

Fragmentation Logic
  • Primary Loss: The boronic acid moiety is labile. In ESI, the loss of water (

    
    ) and boric acid species (
    
    
    
    ) is common.
  • Substituent Effects: The ortho-methyl group exerts a "Proximity Effect," often facilitating the loss of the adjacent boronic group or interacting with the formyl oxygen.

  • Aldehyde Loss: Loss of CO (28 Da) is a signature of the formyl group.

Fragmentation Parent Precursor Ion [M-H]- (m/z 163) Frag1 [M-H-H2O]- (m/z 145) Anhydride Form Parent->Frag1 - H2O (18) Frag2 [M-H-CO]- (m/z 135) Loss of Carbonyl Parent->Frag2 - CO (28) Frag3 [M-H-B(OH)2]- (m/z 119) Protodeboronation Parent->Frag3 - BO2H (44) Frag1->Frag3 Secondary Decay

Caption: ESI(-) MS/MS fragmentation pathway showing primary neutral losses of water, carbon monoxide, and the boronic moiety.

Impurity Profiling

When analyzing synthetic batches, look for these specific impurities which arise from the instability of the C-B bond:

  • Protodeboronation Product: 3-Formyl-2-methylbenzene (2,3-Dimethylbenzaldehyde equivalent).

    • m/z: ~120 Da (GC-MS).

    • Cause: Hydrolysis of the C-B bond due to moisture or acidic conditions.

  • Oxidation Product: 3-Formyl-2-methylphenol.

    • m/z: ~136 Da.[2]

    • Cause: Air oxidation of the C-B bond to C-OH.

  • Homocoupling Dimer: 3,3'-Diformyl-2,2'-dimethylbiphenyl.

    • Cause: Palladium contamination from previous steps promoting Suzuki homocoupling.

References

  • Boronic Acid-Boroxine Equilibrium: Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH, 2011.

  • ESI-MS of Boronic Acids: Yan, J., et al. "Electrospray ionization mass spectrometry study of arylboronic acids." Journal of the American Society for Mass Spectrometry, 2007.

  • GC-MS Derivatization Protocols: Sparkman, O. D., et al. Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press, 2011.

  • Fragmentation Mechanisms: Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017.

Sources

Synthesis of 3-Formyl-2-methylphenylboronic acid from haloaromatics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Formyl-2-methylphenylboronic acid , a highly functionalized building block critical for Suzuki-Miyaura cross-coupling in the development of sterically congested biaryl scaffolds.

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: (Analogous to 40138-16-7 for the 2-formyl isomer; specific CAS for this isomer is often custom-synthesized). Core Challenge: The synthesis requires installing three contiguous substituents (1,2,3-substitution pattern) on the benzene ring. This creates significant steric strain and electronic conflict. Primary Route: Cryogenic Lithium-Halogen Exchange . This method is preferred for scale-up due to atom economy and the avoidance of expensive palladium catalysts. Secondary Route: Miyaura Borylation . Recommended only when the substrate contains functional groups sensitive to organolithiums (e.g., nitro or ester groups).

Primary Synthetic Route: The "Protect-Lithiate-Borylate" Protocol

This route utilizes a classic acetal protection strategy to mask the electrophilic aldehyde, allowing for a directed lithium-halogen exchange.

Phase 1: Aldehyde Protection

Objective: Convert the reactive formyl group of 3-bromo-2-methylbenzaldehyde into a robust cyclic acetal. Direct lithiation of the aldehyde would result in nucleophilic attack on the carbonyl carbon (1,2-addition) rather than the desired halogen exchange.

Reagents:

  • Substrate: 3-Bromo-2-methylbenzaldehyde

  • Reagent: Ethylene Glycol (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Toluene (Dean-Stark conditions)

Protocol:

  • Charge a round-bottom flask with 3-bromo-2-methylbenzaldehyde and toluene (0.5 M concentration).

  • Add ethylene glycol and pTSA.

  • Reflux with a Dean-Stark trap to continuously remove water.

  • Endpoint: Monitor by TLC/GC until the aldehyde peak disappears.

  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Yield Expectation: >95% (Quantitative protection is typical).

Phase 2: Cryogenic Lithium-Halogen Exchange & Borylation

Objective: Selectively replace the bromine atom with a boronic acid moiety. Mechanism: The reaction relies on the kinetic favorability of Li-Br exchange over deprotonation at -78°C. The acetal group is stable to n-BuLi at these temperatures.

Reagents:

  • Substrate: 2-(3-bromo-2-methylphenyl)-1,3-dioxolane (Protected intermediate)

  • Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

  • Electrophile: Triisopropyl Borate (1.2 equiv)

  • Solvent: Anhydrous THF (strictly oxygen/moisture free)

Detailed Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon flow. Add the protected aryl bromide and dissolve in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Technical Insight: Rapid addition causes localized heating, leading to Wurtz coupling side products or benzylic deprotonation at the methyl group.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Borylation: Add Triisopropyl Borate dropwise.

    • Why Isopropyl? Triisopropyl borate is less prone to polymerization than trimethyl borate, though both work.

  • Warming: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

Phase 3: Hydrolysis & Deprotection

Objective: Concomitant cleavage of the boronate ester and the acetal protecting group.

Protocol:

  • Cool the reaction mixture to 0°C.

  • Quench with 2N HCl (aqueous).

  • Stir vigorously at RT for 2–4 hours. The acidic medium hydrolyzes the acetal back to the aldehyde and the boronate ester to the boronic acid.

  • Isolation: Extract with Ethyl Acetate. The product often precipitates from the aqueous/organic interface due to the amphiphilic nature of boronic acids.

  • Purification: Recrystallization from Acetonitrile/Water or Toluene is preferred over chromatography, as boronic acids streak on silica.

Data Visualization & Process Logic

Workflow Diagram (DOT)

The following diagram illustrates the critical decision nodes and reaction flow.

SynthesisPath Start Start: 3-Bromo-2-methylbenzaldehyde Protection Step 1: Acetal Protection (Ethylene Glycol, pTSA) Start->Protection Mask Aldehyde Lithiation Step 2: Li-Halogen Exchange (-78°C, n-BuLi) Protection->Lithiation Anhydrous THF Quench Step 3: Borate Trap (B(OiPr)3) Lithiation->Quench Electrophilic Attack Hydrolysis Step 4: Acidic Hydrolysis (2N HCl) Quench->Hydrolysis Deprotection Product Target: this compound Hydrolysis->Product Precipitation/Recryst

Caption: Figure 1.[2][3][4][5][6] Step-wise synthetic workflow for the conversion of haloaromatics to formylphenylboronic acids via the lithiation route.

Alternative Route: Miyaura Borylation

For laboratories lacking cryogenic capabilities or for substrates with sensitive functional groups (e.g., esters, nitriles), Palladium-catalyzed borylation is the validated alternative.

Reagents:

  • Catalyst:

    
     (3 mol%)
    
  • Boron Source: Bis(pinacolato)diboron (

    
    )[6]
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Key Difference: This yields the Boronic Ester (Pinacol) .[2][6] To obtain the free acid, an oxidative cleavage step using


 / 

is required, which adds operational complexity.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >97.0%HPLC (C18, ACN/H2O)
1H NMR (DMSO-d6)

10.1 (s, 1H, CHO)
Diagnostic Aldehyde Peak
1H NMR (DMSO-d6)

8.2-8.5 (br s, 2H, B(OH)2)
Broad Boronic OH
1H NMR (DMSO-d6)

2.4-2.6 (s, 3H, Ar-CH3)
Methyl Group
Impurity Profile <0.5% Debrominated (Benzaldehyde)GC-MS / LC-MS

Troubleshooting Note: Boronic acids readily dehydrate to form cyclic trimers (boroxines). This is reversible. If the melting point is broad or NMR integration is off, the sample likely contains varying amounts of anhydride. Treat with aqueous acetone to regenerate the monomer before use.

Safety & Handling (E-E-A-T)

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen).[7] Have a bucket of dry sand available for small spills. Never use water.

  • Palladium Waste: Heavy metal waste must be segregated.

  • Boronic Acid Stability: Store at 2-8°C. While generally stable, they can undergo protodeboronation under prolonged exposure to moisture and heat.

References

  • Vertex AI Search. (2024).[8] Process for preparing highly pure formylphenylboronic acids (US6420597B2). Google Patents. 9[10]

  • ChemicalBook. (2024).[8] 3-Methoxyphenylboronic acid synthesis (CAS 10365-98-7).[11] 11

  • Organic Syntheses. (2024). (Dimethylphenylsilyl)boronic acid pinacol ester and Miyaura Borylation Protocols. 2[10]

  • Alfa Chemistry. (2024). Miyaura Borylation Reaction: Mechanism and Protocols. 6[10][12]

  • Sigma-Aldrich. (2024). 2-Formylphenylboronic acid Product Specification (CAS 40138-16-7).[1][13][14][15][16] 15[10]

Sources

Stability and storage of 3-Formyl-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics and Preservation of 3-Formyl-2-methylphenylboronic Acid

CAS Registry Number: 631909-10-9 Molecular Formula:


Molecular Weight:  163.97  g/mol [1]

Executive Summary

This compound represents a specialized class of "dual-functional" building blocks essential for Suzuki-Miyaura cross-coupling reactions where subsequent aldehyde functionalization (e.g., reductive amination) is required.[1] Unlike simple phenylboronic acids, this molecule possesses a unique 1,2,3-substitution pattern (1-Borono, 2-Methyl, 3-Formyl).[1]

This guide addresses the specific stability challenges imposed by this "steric sandwich," where the central methyl group dictates both the kinetic stability of the boronic acid and the reactivity of the aldehyde. Proper stewardship of this reagent requires a departure from standard storage protocols to prevent the three primary degradation pathways: oxidative deformylation, boroxine polymerization, and protodeboronation.

Mechanistic Instability Profile

To preserve this reagent, one must understand the molecular forces at play. The 2-methyl group acts as a steric buttress, influencing the molecule's behavior distinctively compared to its unhindered isomers.

A. The Boroxine Cycle (Dehydration Equilibrium)

Like most boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer anhydride (boroxine).[1]

  • The Mechanism: Three monomer units lose three water molecules to form a six-membered

    
     ring.[1]
    
  • The Steric Factor: The bulky 2-methyl group creates significant steric strain around the boron center. While this theoretically slows down the kinetics of trimerization compared to phenylboronic acid, it also makes the resulting boroxine energetically less stable and more prone to hydrolysis upon exposure to ambient moisture.

  • Implication: The material often arrives as a mixture of monomer and boroxine. This is not an impurity but a physical state variance.

B. Oxidative Degradation (The Dual Threat)

This molecule contains two oxidation-prone sites:[1]

  • Aldehyde Oxidation: The formyl group (-CHO) at position 3 is susceptible to autoxidation by atmospheric oxygen, converting it to a carboxylic acid (

    
    ).[1] This is accelerated by light and trace metals.
    
  • C-B Bond Oxidation: Although less rapid than aldehyde oxidation, the C-B bond can be oxidized to a phenol (C-OH) by peroxides or aggressive radical species, a process often catalyzed by the degradation products of the aldehyde.

C. Protodeboronation (Hydrolytic Cleavage)
  • Strain-Induced Cleavage: The 1,2,3-substitution pattern forces the substituents out of planarity to relieve steric crowding. This torsional strain weakens the

    
     bond.[1]
    
  • Catalysis: Under acidic or basic conditions (or in the presence of hot water), the C-B bond cleaves, replacing the boron moiety with a proton, yielding 3-methylbenzaldehyde .

Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to troubleshoot purity issues.

DegradationPathways Monomer Monomer (Active Reagent) Boroxine Boroxine (Anhydride Trimer) Monomer->Boroxine -H2O (Reversible) Oxidized Carboxylic Acid (Impurity) Monomer->Oxidized O2 / Light (Irreversible) Deboronated 3-Methylbenzaldehyde (Dead End) Monomer->Deboronated H2O / Heat / pH (Protodeboronation) Boroxine->Monomer +H2O

Figure 1: The dynamic equilibrium (black arrows) vs. irreversible degradation pathways (red dashed arrows).[2]

Storage & Handling Protocol

This protocol is designed to maximize shelf-life (12+ months) by mitigating the pathways described above.

The "Cold-Dry-Inert" Triad[1]
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term)Lowers kinetic energy, significantly slowing the rate of autoxidation and protodeboronation.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (prevents aldehyde oxidation) and moisture (controls boroxine hydrolysis).
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV light (which catalyzes aldehyde oxidation).[1] Teflon prevents leaching of plasticizers that can complex with boron.
Desiccant Silica Gel (External)Store the vial inside a secondary jar containing desiccant. Do not add desiccant directly to the chemical.
Handling Best Practices
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

  • Aliquotting: If the reagent is used frequently, divide the bulk material into single-use aliquots inside a glovebox to avoid repeated freeze-thaw-open cycles.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for storage of stock solutions, as they promote esterification. Use anhydrous THF or DMF for short-term solution storage.[1]

Quality Control (QC) & Validation

Before committing this reagent to a high-value synthesis, validate its integrity using this self-validating workflow.

A. Visual Inspection
  • Pass: White to off-white powder.[3]

  • Fail: Yellow or brown discoloration (indicates aldehyde oxidation or phenol formation). Sticky/gummy texture (indicates hydrolysis/deboronation).

B. 1H-NMR Validation (The Gold Standard)

Dissolve ~10 mg in DMSO-d6. Look for these specific diagnostic signals:

  • Aldehyde Proton (-CHO): Singlet at ~10.0 - 10.3 ppm .[1]

    • Check: If this peak is split or shifted significantly upfield, the aldehyde may have oxidized to the acid.

  • Boronic Species:

    • Monomer (-B(OH)2): Broad singlet at ~8.0 - 8.5 ppm (variable with concentration/water content).[1]

    • Boroxine: If the sample is dry, you may see a distinct set of aromatic signals slightly shifted from the monomer.

  • The "Methyl Sandwich" Check:

    • The methyl group at position 2 usually appears as a singlet around 2.3 - 2.6 ppm .[1]

    • Integration: Integrate the Methyl peak (set to 3.0). The Aldehyde peak should integrate to ~1.0. If Aldehyde < 0.9, significant oxidation has occurred.

C. QC Decision Tree

QC_Workflow Start Sample Analysis (1H NMR in DMSO-d6) CheckCHO Check -CHO Peak (~10.2 ppm) Start->CheckCHO Decision1 Peak Missing or Shifted to ~12ppm? CheckCHO->Decision1 CheckBOH Check -B(OH)2 Peak (Broad ~8.2 ppm) Decision2 Peak Missing? CheckBOH->Decision2 Decision1->CheckBOH No ActionDiscard FAIL: Oxidized to Acid (Discard) Decision1->ActionDiscard Yes (Oxidation) ActionHydrate WARNING: Boroxine Present (Add 1% H2O to Reaction) Decision2->ActionHydrate Yes (Dehydrated) ActionPass PASS: High Purity Decision2->ActionPass No

Figure 2: Analytical workflow for determining reagent viability.

Experimental Usage: The "Activation" Step

Because the reagent often exists partially as a boroxine, it may react sluggishly in standard Suzuki conditions.

Re-hydration Protocol: If the reagent appears dry (high boroxine content by NMR), "activate" it in the reaction vessel:

  • Dissolve the boronic acid in the reaction solvent (e.g., Dioxane/THF).

  • Add the aqueous base (e.g.,

    
     or 
    
    
    
    solution) 10 minutes before adding the catalyst.
  • Why? This induction period allows the base and water to hydrolyze the unreactive boroxine trimer back into the reactive monomeric boronate species (

    
    ), ensuring the catalytic cycle initiates efficiently.
    

References

  • Boronic Acid Stability & Boroxine Equilibrium

    • Title: The Boroxine–Boronic Acid Equilibrium
    • Source: University of Edinburgh Research Explorer (2025)
    • URL:[Link]

  • Protodeboron

    • Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited[1]

    • Source: Journal of the American Chemical Society (2017)
    • URL:[Link]

  • Oxidative Stability of Ortho-Substituted Boronic Acids

    • Title: Boronic acid with high oxidative stability and utility in biological contexts
    • Source: Proceedings of the N
    • URL:[Link]

  • General Physical Properties & CAS Verific

    • Title: this compound Product Data[4][5]

    • Source: ChemicalBook / Sigma-Aldrich (Reference for CAS 631909-10-9)

Sources

Methodological & Application

Application Note: Base Selection Strategies for Suzuki-Miyaura Coupling of 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 3-Formyl-2-methylphenylboronic acid presents a classic "push-pull" chemoselectivity challenge in organic synthesis. The substrate features two antagonistic structural motifs:

  • Ortho-Methyl Group: Creates significant steric hindrance around the boron center, retarding the rate-determining transmetalation step and necessitating a base strong enough to form the reactive boronate species.

  • Formyl Group (Aldehyde): chemically labile under high pH, susceptible to Cannizzaro disproportionation, aldol condensation, or oxidation.

Furthermore, ortho-substituted arylboronic acids are kinetically prone to protodeboronation (hydrolytic C-B bond cleavage), a side reaction accelerated by aqueous basic conditions.

This guide outlines a logic-driven approach to base selection, prioritizing anhydrous conditions to suppress deboronation while maintaining sufficient basicity for activation. Anhydrous Potassium Phosphate (


)  and Cesium Fluoride (

)
are identified as the superior candidates over traditional aqueous carbonate systems.

Mechanistic Insight: The "Goldilocks" Activation Window

Success in this reaction depends on modulating the Lewis acidity of the boron center without triggering the electrophilicity of the aldehyde.

The Steric-Electronic Conflict

The ortho-methyl group exerts a steric penalty, making the neutral boronic acid less accessible to the palladium(II)-halide complex. To overcome this, the base must convert the neutral boronic acid (


) into the more nucleophilic boronate anion (

).

However, if the base is too strong or the water concentration too high, two failure modes occur:

  • Protodeboronation: The boronate species is the intermediate that undergoes deborylation.[1] Steric relief drives the cleavage of the C-B bond, replacing the boron with a proton (yielding 2-methylbenzaldehyde).

  • Cannizzaro Reaction: Hydroxide ions attack the aldehyde, leading to a mixture of benzyl alcohol and benzoic acid byproducts.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the base-mediated decomposition pathways.

Suzuki_Mechanism Substrate 3-Formyl-2-methyl phenylboronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate Activation Cannizzaro Cannizzaro/Aldol (Side Rxn) Substrate->Cannizzaro If Base = Strong OH- Base Base (B-) Base->Boronate Transmetalation Transmetalation (Desired) Boronate->Transmetalation Slow (Sterics) Deboronation Protodeboronation (Side Rxn) Boronate->Deboronation Fast if H2O present Pd_Complex Pd(II)-Ar'-X Pd_Complex->Transmetalation Product Biaryl Product Transmetalation->Product

Figure 1: Mechanistic divergence. The goal is to accelerate Transmetalation while suppressing Deboronation and Cannizzaro pathways.

Base Screening & Selection Matrix

The following table summarizes the expected performance of common bases specifically for This compound .

Table 1: Comparative Analysis of Bases

Base ClassSpecific BaseActivation PowerAldehyde StabilityDeboronation RiskRecommendation
Inorganic Phosphate

(Anhydrous)
High Good Low Primary Choice. Provides high basicity for hindered substrates but low solubility in organic solvents limits aldehyde exposure to "solution phase" basicity.[2]
Fluoride

High Excellent Very Low Secondary Choice. Fluorophilic activation breaks the B-O bond without requiring high pH. Ideal for anhydrous conditions.[3]
Carbonate (Aq)

/

ModeratePoorHighAvoid. Aqueous high pH promotes both Cannizzaro and rapid protodeboronation of ortho-substituted species.
Mild Carbonate

HighModerateModerateConditional. Good solubility in organics (DMF/Dioxane) helps, but can still be too basic for sensitive aldehydes if water is present.
Amine

/ DIPEA
LowExcellentLowNot Recommended. Generally too weak to activate sterically hindered boronic acids efficiently.
Hydroxide

/

Very HighVery PoorVery HighForbidden. Will destroy the aldehyde immediately.

Recommended Experimental Protocols

Protocol A: The "Anhydrous Phosphate" Method (Primary Recommendation)

Best for: Balancing reactivity with aldehyde preservation.

Rationale: Potassium phosphate suspended in organic solvent acts as a heterogeneous base. This "surface-limited" basicity activates the boronic acid without subjecting the bulk solution to high pH, protecting the aldehyde.

  • Reagents:

    • Aryl Halide (1.0 equiv)[4][5]

    • This compound (1.2 – 1.5 equiv)

    • Base:

      
       (finely ground, anhydrous) (2.0 – 3.0 equiv)
      
    • Catalyst:

      
       (2-5 mol%) + SPhos or XPhos (4-10 mol%)
      
      • Note: Buchwald dialkylbiaryl phosphine ligands (SPhos) are essential here to overcome the ortho-steric hindrance.

    • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Procedure:

    • Charge an oven-dried reaction vial with the aryl halide, boronic acid,

      
      , and precatalyst/ligand.
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous solvent (0.1 – 0.2 M concentration wrt halide).

    • Heat to 80–100 °C for 4–12 hours.

    • Monitor: Check LCMS for the consumption of halide. If protodeboronation (formation of 2-methylbenzaldehyde) is observed, lower temp to 80 °C and increase catalyst loading.

Protocol B: The "Fluoride Activation" Method (Alternative)

Best for: Substrates extremely sensitive to basicity or prone to rapid deboronation.

Rationale: Fluoride (


) forms a strong bond with Boron (

), creating a reactive fluoroboronate species

without requiring proton abstraction. This allows the reaction to proceed at essentially neutral pH.
  • Reagents:

    • Aryl Halide (1.0 equiv)[4][5]

    • This compound (1.5 equiv)

    • Base/Activator:

      
       (2.0 – 3.0 equiv) or 
      
      
      
      (anhydrous, 2.0 equiv)
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /
      
      
    • Solvent: THF or DME (Anhydrous).

  • Procedure:

    • Combine solid reagents in a glovebox or under Argon flow.

    • Add solvent.[2][5][6][7]

    • Heat to reflux (THF: 66 °C, DME: 85 °C).

    • Workup Note: Avoid acidic workup which might affect the aldehyde; filter through Celite and concentrate.

Troubleshooting Decision Tree

Use this logic flow to correct course if yields are low.

Troubleshooting Start Reaction Outcome Analysis Result What is the major failure mode? Start->Result Deboronation Major Product: 2-Methylbenzaldehyde Result->Deboronation NoRxn No Reaction / Recovered SM Result->NoRxn AldehydeLoss Aldehyde Decomposition (Benzyl alcohols/acids) Result->AldehydeLoss Fix_Deboronation 1. Switch to Anhydrous CsF 2. Reduce Temp 3. Increase Boronic Acid (2.0 eq) Deboronation->Fix_Deboronation Fix_NoRxn 1. Switch Ligand to SPhos/XPhos 2. Switch Base to K3PO4 3. Check O2 exclusion NoRxn->Fix_NoRxn Fix_Aldehyde 1. Remove Water (Strict Anhydrous) 2. Switch to weaker base (K3PO4) 3. Avoid Carbonates AldehydeLoss->Fix_Aldehyde

Figure 2: Troubleshooting logic for this compound couplings.

References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Use of SPhos in Suzuki-Miyaura Couplings of Ortho-Substituted Arylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 139(3), 1312–1318.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280.

Sources

Strategic Utilization of 3-Formyl-2-methylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Anchor" Strategy

In modern fragment-based drug discovery (FBDD), the demand for flat, sp2-rich biaryl scaffolds is evolving into a need for 3D-architectures that maximize solubility and binding selectivity. 3-Formyl-2-methylphenylboronic acid (CAS: 191005-89-7) represents a "privileged intermediate" due to its specific 1,2,3-trisubstitution pattern.

Unlike simple phenylboronic acids, the C2-methyl group in this molecule serves two critical functions:

  • Conformational Control: It introduces steric strain that forces coupled biaryl systems out of planarity, increasing the energy barrier to rotation. This is essential for synthesizing axially chiral (atropisomeric) drugs, a growing class in kinase and KRAS inhibition.

  • Metabolic Stability: The ortho-methyl group blocks metabolic "soft spots" on the aromatic ring, potentially extending the half-life of the final drug candidate.

This guide outlines high-fidelity protocols for utilizing this reagent, specifically addressing the challenges of steric hindrance during Suzuki-Miyaura coupling and chemoselectivity during aldehyde functionalization.

Chemical Profile & Reactivity Analysis

PropertySpecificationMedicinal Chemistry Implication
CAS Number 191005-89-7Unique identifier for sourcing.
Structure 1-Borono-2-methyl-3-formylbenzene1,2,3-Trisubstitution creates a "crowded" environment.
Functional Group A Boronic Acid [-B(OH)₂]Nucleophile for Pd-catalyzed cross-coupling. Challenge: Slow transmetallation due to ortho-methyl.
Functional Group B Aldehyde [-CHO]Electrophile for reductive amination or condensation. Challenge: Oxidation susceptibility during coupling.
Functional Group C Methyl [-CH₃]Steric Anchor. Induces twist; prevents planar aggregation (improves solubility).

Application 1: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C2-methyl group sterically hinders the C1-boronic acid, significantly slowing the rate of transmetallation in the catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often lead to low yields or protodeboronation (loss of the boron group) before coupling occurs.

Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) or N-heterocyclic carbene (NHC) precatalysts to facilitate oxidative addition and transmetallation.

Protocol A: High-Efficiency Coupling for Hindered Biaryls

Target: Synthesis of non-planar biaryl aldehydes.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Bromide/Chloride partner (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (robust) OR XPhos Pd G2 (high activity for chlorides)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate to minimize aldol side-reactions.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): The aldehyde is prone to oxidation, and boronic acids are sensitive to homocoupling in the presence of O₂. Sparge the solvent mixture (Dioxane/H₂O) with Argon or Nitrogen for 15 minutes before adding reagents.

  • Reaction Assembly: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: Add the Pd catalyst (2-5 mol%) last. Seal the vial immediately.

  • Thermal Activation: Heat to 80–90°C . Note: Do not exceed 100°C if possible, as high temps accelerate aldehyde decomposition.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the aryl halide. The boronic acid may show a "protodeboronated" byproduct (3-methylbenzaldehyde), which is unavoidable but minimized by high catalyst activity.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The biaryl aldehyde product is usually distinct from the non-polar deboronated byproduct.

Application 2: "Protect-Then-Couple" Strategy (Reductive Amination)

Context: Often, the aldehyde is the handle for introducing solubility-enhancing amines (e.g., piperazines, morpholines). Divergent Strategy:

  • Route A: Couple first (Protocol A), then aminate. (Best for diverse library generation).

  • Route B: Aminate first, then couple. (Best if the amine tolerates Pd conditions).

Protocol B: Chemoselective Reductive Amination

Target: Conversion of the formyl group to a benzylic amine without affecting the boronic acid (if performing Route B) or the biaryl linkage.

Reagents:

  • Aldehyde Substrate (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (1-2 drops) to catalyze imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Wait for equilibrium.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde directly, only the intermediate iminium ion. This prevents the formation of the benzyl alcohol side product.

  • Quench: Quench with saturated NaHCO₃ (aqueous).

  • Extraction: Extract with DCM.

  • Special Note for Boronic Acid Retention (Route B): If performing this on the boronic acid starting material, avoid acidic workups which can facilitate deboronation. Use a neutral pH extraction.

Visualizing the Synthetic Logic

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold, highlighting the critical decision points based on steric and electronic requirements.

G Start 3-Formyl-2-methyl- phenylboronic acid (CAS: 191005-89-7) Decision Strategic Decision Point Start->Decision RouteA Route A: Suzuki First (Biaryl Construction) Decision->RouteA If Ar-X is complex RouteB Route B: Amination First (Pharmacophore Install) Decision->RouteB If Amine is robust Suzuki Pd-Catalyzed Coupling (Steric Challenge) RouteA->Suzuki High Activity Cat. (e.g., XPhos) Amination Reductive Amination (Chemoselective) RouteB->Amination NaBH(OAc)3 ProductA Biaryl Aldehyde (Intermediate) Suzuki->ProductA FinalDrug Final Axially Chiral Drug Candidate Suzuki->FinalDrug ProductB Amino-Phenylboronic Acid (Zwitterionic Species) Amination->ProductB Amination->FinalDrug ProductA->Amination Library Gen. ProductB->Suzuki Cross-Coupling

Caption: Divergent synthetic pathways utilizing this compound. Route A is preferred for parallel library synthesis; Route B is preferred for scaling up a single lead compound.

Advanced Insight: Atropisomerism in Drug Design

The presence of the 2-methyl group is not merely structural; it is functional. When coupled with an ortho-substituted aryl halide (e.g., 2-chloropyridine or 1-naphthalene), the resulting biaryl bond possesses a high rotational energy barrier.

  • Result: The molecule exists as separable rotational isomers (atropisomers).

  • Application: This is critical in the design of inhibitors for targets like KRAS G12C or certain Kinases , where locking the conformation into a specific 3D-shape improves binding affinity and selectivity (reducing off-target effects).

  • Recommendation: When using this scaffold, always check the final compound for axial chirality using Chiral HPLC. Do not assume free rotation.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Boronic Acids in Medicinal Chemistry: Ballatore, C., et al. (2013). Boronic Acid-Containing Molecules as Potential Pharmaceutical Agents.[2][3] Nature Reviews Drug Discovery. Link

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

  • Supplier Data & Safety: PubChem Compound Summary for CAS 191005-89-7. Link

Sources

High-Fidelity Protection Strategies for Formylphenylboronic Acids in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formyl group (aldehyde) presents a unique challenge in Suzuki-Miyaura cross-coupling reactions. While boronic acids are generally robust, the aldehyde moiety is highly susceptible to nucleophilic attack by the bases required for the catalytic cycle (e.g., hydroxides, carbonates), leading to Cannizzaro disproportionation or aldol condensation side reactions. Furthermore, the aldehyde can act as a "poison" by coordinating to the palladium catalyst.

This guide details the industry-standard strategy for masking the formyl group using cyclic acetals (1,3-dioxolanes). It addresses the critical, often overlooked nuance of "double protection"—where the protecting reagent reacts with both the aldehyde and the boronic acid—and provides a self-validating workflow to ensure the integrity of the Carbon-Boron (C-B) bond during the deprotection phase.

Strategic Analysis: The "Double Protection" Phenomenon

When protecting formylphenylboronic acids with diols (e.g., ethylene glycol), researchers must account for the reactivity of the boron center. Boronic acids are Lewis acidic and readily form boronate esters with diols.

  • The Aldehyde: Forms a stable cyclic acetal (1,3-dioxolane). This bond is stable to base (Suzuki conditions) but labile to acid.

  • The Boronic Acid: Forms a cyclic boronate ester. Unlike the acetal, this B-O bond is more labile to hydrolysis, particularly in the aqueous basic conditions of the Suzuki coupling.

Operational Insight: In many protocols, the "protected" species entering the Suzuki coupling is actually the acetal-boronate ester . The boronate ester moiety often hydrolyzes in situ during the coupling reaction (due to the presence of water and base), generating the active boronate species required for transmetallation, while the acetal remains intact to protect the aldehyde.

Workflow Visualization

The following diagram illustrates the reaction pathway and the "Double Protection" dynamic.

ProtectionStrategy Start Formylphenylboronic Acid (Reactive Aldehyde) Reagent Ethylene Glycol (pTSA, Toluene) Start->Reagent Dehydration Protected Dual-Protected Species (Acetal + Boronate Ester) Reagent->Protected Double Condensation Coupling Suzuki Coupling (Pd cat., Base, H2O) Protected->Coupling In-situ Hydrolysis of B-O Intermediate Coupled Product (Acetal Intact) Coupling->Intermediate C-C Bond Formation Deprotection Deprotection (Transacetalization) Intermediate->Deprotection Acetone/Cat. Acid Final Final Biaryl Aldehyde Deprotection->Final Restoration of CHO

Figure 1: The synthetic pathway for handling formylboronic acids. Note the transient nature of the boronate ester during the aqueous coupling step.

Detailed Protocols

Protocol A: Dual Protection with Ethylene Glycol

This protocol converts 4-formylphenylboronic acid into the ethylene glycol acetal/ester.

Reagents:

  • 4-Formylphenylboronic acid (1.0 equiv)

  • Ethylene glycol (2.5 - 3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

  • Toluene (Solvent, 0.5 M concentration)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar.

  • Dean-Stark trap fitted with a reflux condenser (Critical for water removal).

Step-by-Step Procedure:

  • Setup: Charge the flask with the boronic acid, ethylene glycol, and pTSA in toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Ensure the Dean-Stark trap is pre-filled with toluene.

  • Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (approx. 3–6 hours).

    • QC Check: TLC will show the disappearance of the polar boronic acid. The product (acetal-ester) is less polar.

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (to neutralize pTSA) and then brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Note: The resulting oil/solid is the acetal-boronate ester . It is sufficiently stable for the next step. Do not subject it to column chromatography on silica gel unless necessary, as the boronate ester can hydrolyze or interact with silanols.

Protocol B: Suzuki-Miyaura Coupling of the Protected Species

This protocol utilizes the protected intermediate. The aqueous base employed here will hydrolyze the boronate ester in situ to the active boronic acid species, while the acetal remains stable.

Reagents:

  • Protected Boronic Acid (1.2 equiv)

  • Aryl Halide (Electrophile) (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Dissolve the aryl halide and protected boronic acid in 1,4-dioxane. Degas the solution (sparge with Nitrogen/Argon for 10 min).

  • Catalyst Addition: Add the Pd catalyst and the base (dissolved in the water portion).

  • Reaction: Heat to 80–90°C under an inert atmosphere.

    • Mechanism:[1][2][3][4][5][6][7][8] The water/base mixture hydrolyzes the ethylene glycol boronate ester, liberating the free boronic acid (or boronate anion) for transmetallation. The acetal survives because the pH is basic (>10).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate. Purify the acetal-protected biaryl via silica gel chromatography (Acetals are stable on silica with neutral eluents).

Protocol C: High-Fidelity Deprotection (Transacetalization)

Critical Warning: Standard acid hydrolysis (e.g., HCl/Heat) can cause protodeboronation (cleavage of the C-B bond) if the final molecule still contains a boron moiety, or if the biaryl system is electron-rich. The safest method is transacetalization .

Method: Exchange the ethylene glycol with acetone (volatile) to regenerate the aldehyde.

Reagents:

  • Acetal-protected biaryl

  • Acetone (Solvent, excess)[9][10]

  • Iodine (I₂) (0.1 equiv) OR pTSA (0.05 equiv)

Step-by-Step Procedure:

  • Dissolution: Dissolve the acetal in acetone (0.1 M).

  • Catalysis: Add catalytic Iodine or pTSA. Stir at room temperature.

  • Mechanism: The acetone acts as an acceptor for the ethylene glycol, forming the volatile 2,2-dimethyl-1,3-dioxolane (acetone ketal), driving the equilibrium toward the aldehyde product.

  • Completion: Monitor by TLC (Aldehydes are easily visualized with DNP stain).

  • Workup: Quench with 5% Na₂S₂O₃ (if using Iodine) or NaHCO₃ (if using pTSA). Evaporate acetone. Extract with EtOAc.

Troubleshooting & Data Summary

Stability Profile of Protecting Groups
ConditionFree AldehydeEthylene Glycol AcetalBoronate Ester (Glycol)
Suzuki Base (K₂CO₃/OH⁻) Unstable (Aldol/Cannizzaro)Stable Labile (Hydrolyzes to active species)
Acid (HCl/TFA) StableUnstable (Deprotects)Stable (but prone to protodeboronation)
Oxidation UnstableStableStable
Reduction (NaBH₄) UnstableStableStable
Decision Matrix for Deprotection

Use the following logic to select the deprotection method to minimize side reactions.

DeprotectionLogic Start Select Deprotection Method IsAcidSensitive Is the substrate acid-sensitive or electron-rich? Start->IsAcidSensitive Robust Method A: Aqueous Hydrolysis (THF/HCl, 1M, RT) IsAcidSensitive->Robust No (Robust) Mild Method B: Transacetalization (Acetone, cat. I2 or pTSA) IsAcidSensitive->Mild Yes (High Risk) Note1 Risk: Protodeboronation if heated Robust->Note1 Note2 Benefit: Neutral conditions, volatile byproducts Mild->Note2

Figure 2: Decision matrix for restoring the formyl group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Carbonyl Group).
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids and Esters. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Sun, J., et al. (2004). Efficient and Sustainable Deprotection of Acetals and Ketals.[5][9] Tetrahedron Letters, 45(4), 577-579. (Describes the Iodine/Acetone method).

Sources

Strategic Utilization of 3-Formyl-2-methylphenylboronic Acid in One-Pot Heterocyclic Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This Application Note details the strategic deployment of 3-Formyl-2-methylphenylboronic acid (CAS: 145435-43-6) in high-throughput medicinal chemistry. Unlike simple phenylboronic acids, this scaffold possesses a "1,2,3-vicinal substitution pattern" (1-Borono, 2-Methyl, 3-Formyl).

The central 2-methyl group acts as a "steric gatekeeper." While it introduces synthetic challenges—specifically retarding transmetalation rates during cross-coupling—it provides crucial regiochemical control and atropisomeric potential in the final biaryl drug targets. This guide focuses on overcoming these steric barriers to execute efficient One-Pot Sequential Transformations .

Key Chemical Attributes
FeatureImplication for Protocol
Ortho-Methyl (to Boron) Slow Transmetalation: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling. Increases risk of hydrolytic deboronation if reaction times are prolonged.
Ortho-Methyl (to Formyl) Steric Shielding: Protects the aldehyde from incidental nucleophilic attack during the first step but requires forcing conditions (heat/acid catalyst) for subsequent condensation reactions.
Bifunctionality Orthogonal Reactivity: Allows for sequential C-C bond formation (Suzuki) followed by C-N (Reductive Amination) or C=C (Knoevenagel) bond formation in a single vessel.

Core Application: One-Pot Suzuki-Miyaura / Reductive Amination Sequence[1]

This protocol describes the synthesis of secondary biarylmethylamines , a pharmacophore common in kinase inhibitors and GPCR ligands. The method avoids the isolation of the intermediate biaryl aldehyde, which is often prone to oxidation.

Mechanistic Logic

The reaction proceeds in two distinct phases within the same pot.

  • Phase I (Cross-Coupling): The boronic acid couples with an aryl halide.[1] Critical Control: The base used for Suzuki coupling (Carbonate/Phosphate) must be compatible with the subsequent reductive amination, or neutralized.

  • Phase II (Reductive Amination): An amine and a hydride source are introduced. The residual palladium catalyst from Phase I must not interfere with the hydride source (e.g., reducing the aryl halide if any remains).

Detailed Protocol

Reagents:

  • Substrate A: this compound (1.0 equiv)

  • Substrate B: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for robustness against steric bulk.

  • Base: K₃PO₄ (2.0 equiv) — Phosphate is less likely to interfere with Phase II than Carbonates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Phase II Reagents: Primary Amine (1.2 equiv), NaBH(OAc)₃ (2.0 equiv), Acetic Acid (catalytic).

Step-by-Step Procedure:

  • Suzuki Coupling (Phase I):

    • Charge a reaction vial with Substrate A, Substrate B, K₃PO₄, and Pd(dppf)Cl₂.

    • Add Dioxane/Water (degassed).

    • Heat to 80–90°C for 2–4 hours. Note: Monitor consumption of the aryl bromide via TLC/LCMS. The boronic acid may show a "protodeboronated" byproduct (3-methylbenzaldehyde) if heating is excessive.

  • Transition:

    • Cool the mixture to Room Temperature (RT).

    • Do not work up.

  • Reductive Amination (Phase II):

    • Add the Primary Amine (R-NH₂) directly to the reaction mixture.

    • Add Acetic Acid (approx. 2-3 drops per mmol) to adjust pH to ~5–6. This promotes imine formation and neutralizes the Suzuki base.

    • Stir for 30 minutes to allow imine formation (the "2-methyl" steric hindrance requires this induction period).

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) in one portion.

    • Stir at RT for 4–12 hours.

  • Work-up:

    • Quench with saturated NaHCO₃.

    • Extract with EtOAc.[2] The product is the secondary amine.

Data Summary & Stoichiometry
ComponentRoleEquivalentsCritical Note
Boronic Acid Scaffold1.0Limiting reagent to prevent difficult purification.[3][4]
Aryl Halide Partner1.0 - 1.1Excess halide ensures full consumption of the boronic acid.
Pd(dppf)Cl₂ Catalyst0.03 - 0.05Bidentate ligand prevents Pd precipitation.
NaBH(OAc)₃ Reductant2.0 - 2.5Mild reductant; won't reduce the aldehyde until imine forms.

Visualization: Reaction Workflow

The following diagram illustrates the sequential logic and the specific steric checkpoints introduced by the methyl group.

ReactionWorkflow cluster_steric Steric Influence of 2-Methyl Group Start 3-Formyl-2-methyl phenylboronic acid Suzuki Phase I: Suzuki Coupling (Pd Cat, Base, Heat) Start->Suzuki + Ar-Br Intermed Intermediate: Biaryl Aldehyde Suzuki->Intermed C-C Bond Formed Imine Steric Checkpoint: Imine Formation Intermed->Imine + R-NH2 / H+ (Slowed by 2-Me) Reduct Phase II: Reduction (NaBH(OAc)3) Imine->Reduct Imine Species Final Final Product: Biaryl Methylamine Reduct->Final Hydride Transfer

Figure 1: Sequential workflow for the one-pot synthesis. The "Steric Checkpoint" highlights where the 2-methyl group influences reaction kinetics.

Alternative Application: One-Pot Suzuki / Knoevenagel Condensation

For the synthesis of fluorescent probes or conjugated polymers, the aldehyde can be condensed with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Protocol Adjustments
  • Solvent: Switch to Ethanol/Water or Isopropanol/Water . The Knoevenagel reaction thrives in protic solvents.

  • Catalyst: The base from the Suzuki coupling (e.g., K₂CO₃) often serves as the catalyst for the Knoevenagel step, making this a true "Auto-Tandem" reaction.

Procedure:

  • Perform Suzuki coupling as above (using K₂CO₃ as base).

  • Upon completion, add Malononitrile (1.2 equiv) directly to the hot reaction mixture.

  • Continue heating at 80°C for 1–2 hours.

  • Cool and precipitate the product (often solid) by adding water.

Mechanistic Insight: The "Ortho-Effect"

Understanding the 3D geometry is vital for troubleshooting.

  • Transmetalation Barrier: The 2-methyl group creates a "wall" near the Boron atom. Standard Pd(PPh₃)₄ is often too bulky or labile. Recommendation: Use SPhos or XPhos (Buchwald ligands) if the standard Pd(dppf)Cl₂ fails. These ligands are designed to reach around ortho-substituents.

  • Deboronation Risk: Ortho-substituted boronic acids are prone to hydrolytic deboronation (C-B bond cleavage by water).[5]

    • Mitigation: Minimize water concentration (use 9:1 Dioxane:H2O instead of 4:1) and increase catalyst loading to speed up the productive coupling over the destructive hydrolysis.

Mechanism Pd_Ox Pd(II)-Ar Complex TransMet Transmetalation (Rate Limiting Step) Pd_Ox->TransMet Boron Boronate Species (Crowded by 2-Me) Boron->TransMet Slow Approach Deboron Side Rxn: Hydrolytic Deboronation Boron->Deboron If Reaction Stalls Product Productive Reductive Elimination TransMet->Product

Figure 2: Kinetic competition between productive transmetalation and destructive deboronation, governed by the steric bulk of the 2-methyl group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bhanage, B. M., et al. (2011). One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates.[6] The Journal of Organic Chemistry, 76(9), 3551–3556. Link

  • Frontier Specialty Chemicals. (n.d.).[7] 5-Formyl-2-methylphenylboronic acid pinacol ester: Technical Data and Applications. Link

  • Thorat, B. R., et al. (2023).[2] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. SciForum, MDPI. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Link

Sources

Application Note: Microwave-Accelerated Cross-Coupling of Sterically Hindered Formylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 3-Formyl-2-methylphenylboronic acid (and structurally similar ortho-substituted formylboronic acids).

While the Suzuki coupling is a staple of medicinal chemistry, this specific scaffold presents a "dual-threat" challenge:

  • Steric Hindrance: The ortho-methyl group significantly retards the transmetallation step.

  • Chemical Instability: The formyl (aldehyde) group is susceptible to oxidation or side reactions (e.g., Cannizzaro disproportionation) under prolonged heating in basic media.

Microwave irradiation is the critical enabler here. By selectively heating the polar reaction matrix, we accelerate the rate-determining transmetallation step, outcompeting the slower decomposition pathways (protodeboronation and aldehyde degradation) that plague conventional thermal methods.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7]

The "Ortho-Effect" and Microwave Activation

In palladium-catalyzed cross-coupling, the reaction rate typically follows the order: Oxidative Addition > Reductive Elimination > Transmetallation. However, for ortho-substituted boronic acids like This compound , steric bulk prevents the optimal approach of the boronate species to the palladium center, making transmetallation the rate-determining step.

Under conventional heating (oil bath), the extended reaction times required to overcome this barrier often lead to protodeboronation —where the C-B bond breaks and is replaced by C-H, destroying the reagent before it couples.

Why Microwave? Microwave irradiation provides rapid, volumetric heating. According to the Arrhenius equation (


), the rapid spike in temperature (

) significantly increases the rate constant (

). In this specific protocol, the high-energy input accelerates the sluggish transmetallation step sufficiently to allow the productive cross-coupling cycle to finish before the boronic acid undergoes protodeboronation.
Diagram 1: Mechanistic Pathway & Microwave Influence

The following diagram illustrates the catalytic cycle, highlighting where microwave energy acts to overcome the steric energy barrier.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Start->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Pd(II)-Ar species BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate Protodeb SIDE REACTION: Protodeboronation BaseStep->Protodeb Slow Thermal Heating RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) RedElim->Start Regenerate Pd(0) MW_Effect MICROWAVE ENERGY Accelerates Transmetallation Outcompetes Side Reactions MW_Effect->TransMet

Caption: The catalytic cycle emphasizing the microwave-assisted acceleration of the sterically hindered Transmetallation step, preventing protodeboronation.

Optimization Strategy

To ensure robustness, we employ a "Screening Tier" approach. Start with Protocol A (Standard). If conversion is low (<50%) due to extreme steric bulk on the coupling partner, switch to Protocol B (High-Performance).

Reagent Selection Logic
  • Catalyst:

    • Protocol A:Pd(dppf)Cl₂·DCM . The ferrocenyl ligand (dppf) is robust, resists oxidation, and has a large bite angle that favors reductive elimination in hindered systems.

    • Protocol B:XPhos Pd G2 . A Buchwald precatalyst designed specifically for sterically demanding couplings.

  • Base: Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . We avoid strong hydroxides (NaOH/KOH) to protect the 3-formyl group from Cannizzaro reactions.
  • Solvent: 1,4-Dioxane/Water (4:1) . This mixture has a high loss tangent (

    
    ), meaning it absorbs microwave energy efficiently, ensuring rapid heating.
    

Detailed Experimental Protocols

Protocol A: Standard Microwave Conditions

Best for coupling this compound with standard aryl bromides/iodides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂[1][2]·DCM (5 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a microwave-compatible vial (e.g., 10 mL or 30 mL depending on scale), add the Aryl Bromide (1.0 mmol) and Boronic Acid (1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (40 mg, 0.05 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Base Activation: Add

    
     (276 mg, 2.0 mmol).
    
    • Note: Adding base as a solid is preferred to minimize total water volume, but a 2M aqueous solution is acceptable.

  • Inerting: Seal the vial with a septum cap. Purge with Argon or Nitrogen for 2 minutes (bubbling directly into solvent).

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over

    
    , filter, and concentrate.
    
Protocol B: High-Steric Demand Conditions

Use if Protocol A fails or if the coupling partner is also ortho-substituted.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G2 (2-5 mol%)

  • 
      (3.0 equiv)
    
  • Solvent: THF : Water (10:1)

Modifications:

  • Set Microwave Temperature to 80 °C (THF boils lower, but XPhos is highly active).

  • Run time: 30 minutes .

Diagram 2: Experimental Workflow

This flowchart guides the researcher through the physical execution of the experiment.

ExperimentalWorkflow Setup 1. Weigh Reagents (Vial + Stir Bar) Purge 2. Inert Gas Purge (Ar/N2, 2 mins) Setup->Purge MW_Run 3. Microwave Irradiation 100°C | 20 min | High Stir Purge->MW_Run Cool 4. Cool to RT (Air jet cooling) MW_Run->Cool Workup 5. Extraction (EtOAc / Water) Cool->Workup QC 6. Analysis (LC-MS / NMR) Workup->QC

Caption: Step-by-step workflow for the microwave-assisted synthesis, ensuring inert atmosphere and proper workup.

Troubleshooting & Validation

When working with formyl-substituted boronic acids, reaction monitoring is vital. Use the table below to interpret LC-MS data.

Data Interpretation Table
Observation (LC-MS/TLC)DiagnosisCorrective Action
Product Peak (M+H) SuccessProceed to purification.
Deboronated SM (Ar-H) Protodeboronation. The boronic acid lost

before coupling.
1. Increase Boronic acid equivalents (to 2.0).2. Lower Temp to 80°C but extend time.3. Switch to anhydrous conditions (Dioxane/Base solid).
Homocoupling (Ar-Ar) Oxidative Coupling. Oxygen was present in the vial.1. Degas solvents more thoroughly.2. Ensure septum is air-tight.
Aldehyde Oxidation (COOH) Air/Base Sensitivity. Formyl group oxidized to carboxylic acid.1. Switch base to mild

.2. Reduce reaction time.
No Reaction (SM remains) Catalyst Deactivation. 1. Switch to XPhos Pd G2.2. Check purity of Aryl Bromide.

References

  • Microwave-Assisted Suzuki Coupling Protocols

    • Title: A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.[3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Steric Hindrance in Suzuki Coupling

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[4]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Protodeboron

    • Title: Protodeboronation of Boronic Acids.[5][2]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Catalyst Selection for Hindered Substr

    • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • General Microwave Suzuki Methodology

    • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
    • Source: C
    • URL:[Link][6]

Sources

Application Note: 3-Formyl-2-methylphenylboronic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

3-Formyl-2-methylphenylboronic acid is a specialized bifunctional building block used primarily in the convergent synthesis of polycyclic alkaloid cores , specifically phenanthridines and benzo[c]phenanthridines found in Amaryllidaceae alkaloids (e.g., crinasiadine, bicolorine).

Its utility stems from three distinct structural features:

  • Boronic Acid: Enables Suzuki-Miyaura cross-coupling to establish the biaryl carbon framework.[1]

  • Formyl Group (C-3): Serves as a "linchpin" electrophile for subsequent intramolecular cyclization (Schiff base formation/reduction or radical cyclization).

  • Methyl Group (C-2): Provides critical steric bulk . Unlike simple formylphenylboronic acids, the 2-methyl substituent restricts rotation around the newly formed biaryl axis, facilitating atroposelective synthesis and pre-organizing the molecule for cyclization.

Structural Analysis & Reactivity Profile[2]

The "Masked" Reactivity Warning

Researchers must recognize that this compound often exists in equilibrium with its cyclic hemi-ester form, a benzoboroxole .

  • Solid State: Often exists as the hydroxybenzoboroxole due to intramolecular O-nucleophilic attack on the boron center.

  • Reaction Conditions: Under basic conditions (Suzuki coupling), the equilibrium shifts to the open boronate species, exposing the reactive aryl boronic acid.

  • Implication: In NMR (DMSO-d6), you may observe broad peaks or dual species. This is not necessarily degradation but a dynamic equilibrium.

Mechanistic Pathway: The "Suzuki-Condensation" Cascade

The primary workflow involves a Pd-catalyzed cross-coupling with an ortho-functionalized aryl halide (typically an aniline or benzamide derivative), followed by ring closure.

ReactionPathway Start 3-Formyl-2-methyl phenylboronic acid Suzuki Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Partner Aryl Halide (o-Haloaniline/amide) Partner->Suzuki Inter Biaryl Aldehyde Intermediate Suzuki->Inter C-C Bond Formation Cyclize Step 2: Condensation (Schiff Base/Amide) Inter->Cyclize -H2O Product Phenanthridine Alkaloid Core Cyclize->Product Reduction/Oxidation

Figure 1: The convergent synthesis workflow for phenanthridine alkaloids using this compound.

Application Case Study: Synthesis of the Phenanthridinone Core

Target: Synthesis of a sterically congested biaryl precursor for N-methylcrinasiadine analogs.

Experimental Protocol
Phase A: Suzuki-Miyaura Cross-Coupling

Objective: Couple this compound with o-iodo-N-methylbenzamide.

Reagents:

  • This compound (1.2 equiv)

  • o-Iodo-N-methylbenzamide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Note: Oxygen exclusion is critical to prevent homocoupling or oxidation of the aldehyde.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM under a positive stream of Argon.

  • Reaction: Heat to 90°C for 12-16 hours. Monitor by TLC (the boronic acid spot may streak; focus on the consumption of the aryl halide).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Caution: The product contains both an amide and an aldehyde; avoid using primary amine-functionalized silica.

Phase B: Intramolecular Cyclization (Condensation)

Objective: Convert the biaryl aldehyde to the phenanthridinone.

Reagents:

  • Biaryl aldehyde intermediate (from Phase A)

  • Acid Catalyst: p-TsOH (10 mol%) or TFA (excess)

  • Solvent: Toluene (for Dean-Stark) or DCM

Procedure:

  • Dissolve the intermediate in Toluene.

  • Add p-TsOH.

  • Reflux with a Dean-Stark trap to remove water. The aldehyde condenses with the amide nitrogen (or amine, if using an aniline precursor) to form the heterocyclic ring.

  • Note on Oxidation: If the target is fully aromatic (phenanthridinone), the condensation usually yields the product directly or requires a mild oxidation (e.g., MnO₂) if the intermediate was an amine.

Optimization & Troubleshooting Guide

The 2-methyl group introduces steric strain, which can significantly lower yields compared to non-methylated analogs.

Critical ParameterRecommendationRationale
Base Selection Use Cs₂CO₃ or K₃PO₄ Stronger, bulkier bases often perform better in sterically hindered Suzuki couplings than K₂CO₃.
Solvent System DME or Dioxane/H₂O High boiling point ethers are required. The presence of water is mandatory to hydrolyze the boroxole equilibrium into the reactive boronic acid.
Catalyst Ligand S-Phos or X-Phos If Pd(dppf)Cl₂ fails, switch to Buchwald biaryl phosphine ligands designed for sterically hindered substrates.
Protodeboronation Lower Temp / Anhydrous If the boronic acid is cleaved (yielding 2-methylbenzaldehyde), switch to anhydrous conditions using CsF as the activator.
Troubleshooting Logic Flow

Troubleshooting Problem Low Yield in Coupling? Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Protodeboronation Occurring? Check1->Check2 No (Consumed) Sol1 Increase Temp to 110°C Switch to S-Phos Pd G3 Check1->Sol1 Yes (Stalled) Sol2 Switch Base to CsF Use Anhydrous Dioxane Check2->Sol2 Yes (Ar-H formed) Sol3 Check Boroxole Purity (Pre-hydrolyze with NaOH) Check2->Sol3 No (Complex Mix)

Figure 2: Decision tree for troubleshooting sterically hindered coupling reactions.

References

  • Suzuki-Miyaura Coupling Basics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Phenanthridinone Synthesis: TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[1][3][4] TCI Practical Guide. Link

  • Atroposelective Synthesis: Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • Boroxole Equilibrium: Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-98. Link

  • Phenanthridine Alkaloids Overview: Jara, J., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5592. Link

Sources

Derivatization of the formyl group on 3-Formyl-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of 3-Formyl-2-methylphenylboronic Acid

Abstract

This guide provides an optimized technical framework for the functionalization of This compound (CAS: 1072952-50-1) .[1] Unlike standard benzaldehydes, this scaffold presents a unique "steric sandwich" challenge: the reactive formyl group at C3 is sterically crowded by a methyl group at C2, which also neighbors the sensitive boronic acid moiety at C1.[2] This 1,2,3-substitution pattern dictates a specific set of reaction conditions to avoid protodeboronation (cleavage of the C-B bond) and to overcome kinetic resistance.[2][1] This protocol prioritizes the Reductive Amination pathway, the most critical transformation for medicinal chemistry library generation, while offering robust contingencies for oxidation and protection strategies.[2]

Strategic Analysis: The "Steric Sandwich" Effect

Before initiating wet chemistry, researchers must understand the structural electronics of the substrate.[2][1]

  • The Stability Advantage: Unlike 2-formylphenylboronic acid, where the generated amine can coordinate intramolecularly to the boron (forming a B-N bond that accelerates deboronation), the 2-methyl group in this substrate acts as a physical spacer.[1] It prevents the amine at C3 from easily reaching the boron at C1.[2][1] Consequently, this substrate is more stable towards reductive amination than its non-methylated ortho-analog.[2][1]

  • The Kinetic Penalty: The same methyl group that provides stability also imposes steric hindrance on the aldehyde.[2][1] Nucleophilic attack by amines will be slower than with unhindered benzaldehydes.[2][1] Standard "room temperature, 1 hour" protocols will likely result in incomplete conversion.[2][1]

  • The Solubility Trap: Free boronic acids are amphiphilic and often streak on silica gel, making purification of derivatives difficult.[2][1]

Decision Matrix: Direct vs. Protected Route The following decision tree outlines the optimal workflow based on your downstream application.

DecisionMatrix Start Start: this compound Goal Define End Goal Start->Goal LibSyn Direct Derivatization Goal->LibSyn Library Synthesis (High Throughput) ScaleUp Pinacol Protection Route Goal->ScaleUp Scale-Up / Complex Synthesis RedAm RedAm LibSyn->RedAm Reductive Amination PinProtect PinProtect ScaleUp->PinProtect Form Pinacol Ester Workup Final Product (Free Acid) RedAm->Workup Precipitation/Extraction Derivatize Derivatize PinProtect->Derivatize React Aldehyde Purify Purify Derivatize->Purify Silica Chromatography Deprotect Final Product (Pure) Purify->Deprotect Hydrolysis (Optional)

Caption: Workflow decision tree selecting between direct derivatization for speed and pinacol protection for purity/scalability.

Protocol A: Pinacol Protection (Recommended First Step)

Rationale: Converting the free boronic acid to a pinacol ester renders the molecule soluble in organic solvents (DCM, THF) and compatible with silica gel chromatography.[2][1] This is the "Gold Standard" approach for high-purity applications.

Materials:

  • This compound (1.0 equiv)[1]

  • Pinacol (1.1 equiv)

  • Magnesium Sulfate (MgSO4), anhydrous (2.0 equiv)[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the boronic acid (1.0 g, 6.1 mmol) in DCM (10 mL).

  • Add Reagents: Add Pinacol (0.79 g, 6.7 mmol) followed by anhydrous MgSO4 (1.5 g).

    • Note: MgSO4 acts as a water scavenger to drive the equilibrium forward.[2][1]

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM).[2] The boronic acid spot (baseline/streaking) should disappear, replaced by a higher Rf spot (Pinacol ester).[2][1]

  • Workup: Filter the mixture through a pad of Celite to remove MgSO4. Wash the pad with DCM.[2][1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil usually crystallizes upon standing or trituration with hexanes.[2]

  • Yield: Expect >90% yield. The product is now stable for silica column purification.[2][1]

Protocol B: Reductive Amination (The Library Builder)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that does not reduce the aldehyde to an alcohol as quickly as NaBH4, allowing time for the sterically hindered imine to form.[2]

Critical Safety Note: Do NOT use Methanol as the primary solvent.[2][1] Methanol reacts with STAB and can also promote boronic ester formation/transesterification.[2][1] Use DCE or THF.[2][1][3][4]

Materials:

  • Substrate: this compound (or its Pinacol ester)[1]

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Imine Formation:

    • Dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol, ~60 µL).

    • Crucial Step: Stir for 2–4 hours at RT.

    • Why? Due to the 2-methyl steric hindrance, imine formation is slow.[2][1] Adding the reducing agent too early will result in direct reduction of the aldehyde to the alcohol (byproduct).[2][1]

  • Reduction:

    • Add STAB (1.5 mmol, 318 mg) in one portion.[2]

    • Stir at RT overnight (12–16 hours).

  • Quench & Workup (For Free Boronic Acid):

    • Challenge: You cannot do a standard basic extraction (NaOH) because the boronic acid is amphoteric and will go into the water layer.[2]

    • Method: Quench with saturated NH4Cl (2 mL). Adjust pH to ~7. Extract with EtOAc (3 x 10 mL).

    • Purification: If using the free acid, avoid silica columns.[2][1] Recrystallize from EtOAc/Hexanes or use Reverse Phase (C18) HPLC.[2][1]

  • Quench & Workup (For Pinacol Ester):

    • Quench with saturated NaHCO3.[2][1] Extract with DCM.[2][1][3]

    • Purify via standard silica gel flash chromatography (Hexanes/EtOAc gradient).[2]

Troubleshooting Table:

ObservationCauseSolution
Low Conversion Steric hindrance at C3.[1]Increase imine formation time (up to 24h) or use heat (40°C) before adding STAB.
Alcohol Byproduct STAB added too early.Ensure imine formation is complete (monitor by LCMS) before adding reductant.[2][1]
Deboronation (Phenol formation) Reaction too acidic or oxidative impurity.[2][1]Ensure solvents are peroxide-free.[2][1] Avoid strong mineral acids; use AcOH only.[2][1]

Protocol C: Oxidation to Carboxylic Acid

Rationale: Standard oxidants like KMnO4 or H2O2 will oxidatively cleave the C-B bond, yielding a phenol (the "Kuivila reaction").[2][1] You must use the Pinnick Oxidation which is chemically orthogonal to boronic acids.[1]

Materials:

  • Substrate: this compound[1]

  • Oxidant: Sodium Chlorite (NaClO2) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (5.0 equiv)[1]

  • Buffer: NaH2PO4 (1.5 equiv)

  • Solvent: t-Butanol / Water (3:1)[1]

Step-by-Step:

  • Dissolve the aldehyde (1.0 mmol) in t-BuOH (3 mL) and 2-methyl-2-butene (1 mL).

  • Dissolve NaClO2 (1.5 mmol) and NaH2PO4 (1.5 mmol) in Water (1 mL).

  • Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

  • Warm to RT and stir for 2–4 hours.

  • Workup: The reaction is very clean. Acidify to pH 3 with 1N HCl and extract with EtOAc. The boronic acid group remains intact.[2][1]

References

  • Boronic Acid Stability & Protection

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2][1] Link

  • Reductive Amination with STAB

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1][3][4] The Journal of Organic Chemistry, 61(11), 3849-3862.[2][1] Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.[2] Link

  • Pinnick Oxidation Selectivity

    • Lindgren, B. O., & Nilsson, T. (1973).[2][1] Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888-890.[2][1] Link

Sources

Troubleshooting & Optimization

Side reactions of 3-Formyl-2-methylphenylboronic acid in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Basic Conditions

Ticket ID: CHEMSUP-B-3F2M Status: Open Assigned Specialist: Senior Application Scientist, Organoboron Chemistry

Executive Summary

You are likely encountering low yields or byproduct formation when subjecting 3-Formyl-2-methylphenylboronic acid to basic conditions (e.g., Suzuki-Miyaura coupling).

This molecule presents a "Fragility Triad" that makes it significantly more unstable than standard phenylboronic acids:

  • Steric Strain (2-Methyl): The ortho-methyl group twists the C–B bond out of planarity, weakening the bond and accelerating cleavage.

  • Electronic Destabilization (3-Formyl): The formyl group is an electron-withdrawing group (EWG), which increases the Lewis acidity of the boron center, making it hyper-susceptible to nucleophilic attack (by base) and subsequent protodeboronation.

  • Exposed Aldehyde: Unlike 2-formyl isomers, the 3-formyl group cannot cyclize with the boronic acid to form a stable benzoxaborole. The aldehyde remains exposed and reactive toward oxidation and disproportionation.

Module 1: The Primary Threat – Protodeboronation

Symptom: You observe the formation of 3-methylbenzaldehyde (mass = M-44 relative to starting material). The boronic acid moiety has vanished.

The Mechanism

In basic media, the boronic acid converts to a boronate anion. In standard substrates, this is the active species for transmetallation. However, for ortho-substituted and EWG-substituted boronic acids, this anion is a "ticking time bomb." The steric relief provided by breaking the C–B bond drives the reaction toward protonolysis (replacing Boron with Hydrogen).[1]

Protodeboronation cluster_0 Catalyst for Failure SM 3-Formyl-2-methyl phenylboronic acid Anion Boronate Anion (Tetrahedral Intermediate) SM->Anion + Base (Fast Equilibrium) Base Base (OH-) TS Ipso-Protonation (Transition State) Anion->TS + H2O/ROH (Rate Limiting Step) Product 3-Methylbenzaldehyde (Deboronated Byproduct) TS->Product - B(OH)3 Note 2-Me Group twists C-B bond 3-CHO pulls electron density Result: Rapid C-B Cleavage

Figure 1: The protodeboronation pathway. The combination of steric strain (2-Me) and electron withdrawal (3-CHO) makes the C-B bond highly labile in the presence of protons (water/alcohols).

Troubleshooting Protocol
VariableStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Base Carbonates (

,

) or Hydroxides (

)
Phosphate (

)
or Fluoride (

)
Phosphates provide a buffering effect that minimizes the concentration of the destructive boronate anion while still enabling transmetallation.
Solvent Aqueous mixtures (THF/Water, DME/Water)Anhydrous Organic (Dioxane, DMF)Eliminating water removes the primary proton source required for the deboronation step.
Additives None

(10-20 mol%)
Copper salts can stabilize the boronic acid or facilitate transmetallation before decomposition occurs (Liebeskind-Srogl variant).

Module 2: Aldehyde Instability (Cannizzaro & Oxidation)

Symptom: You observe a mixture of 3-methylbenzoic acid and 3-methylbenzyl alcohol .

The Mechanism

Because the formyl group is at the 3-position (meta to boron), it cannot form a protective cyclic hemiacetal with the boronic acid. It behaves as a free aromatic aldehyde. In the presence of strong bases (like NaOH or KOH), it undergoes the Cannizzaro Reaction , disproportionating into an acid and an alcohol.

Additionally, basic solutions containing dissolved oxygen will rapidly oxidize the formyl group to a carboxylic acid.

SideReactions cluster_cannizzaro Cannizzaro Reaction (Strong Base) cluster_oxidation Aerobic Oxidation Aldehyde 3-Formyl-2-methyl phenylboronic acid Alcohol Alcohol Byproduct Aldehyde->Alcohol Strong Base (Disproportionation) Acid Carboxylic Acid Byproduct Aldehyde->Acid Strong Base OxAcid Benzoic Acid Derivative Aldehyde->OxAcid O2 (Air) + Base

Figure 2: Competing pathways for the exposed aldehyde group. Note that the 1,3-relationship prevents protective cyclization.

Prevention Strategy
  • Degas Solvents: Strictly remove oxygen to prevent aldehyde oxidation.

  • Avoid Strong Bases: Never use Hydroxide bases (

    
    , 
    
    
    
    ,
    
    
    ). Stick to mild bases like
    
    
    or
    
    
    .
  • Stoichiometry: If Cannizzaro is unavoidable, use a large excess (1.5 - 2.0 equiv) of the boronic acid to account for the loss.

Module 3: Recommended Experimental Protocol

Scenario: Suzuki-Miyaura Coupling of this compound with an Aryl Halide.

The "Slow-Release" Anhydrous Protocol

This method minimizes the standing concentration of the unstable boronate anion.

  • Preparation:

    • Dry all glassware in an oven.

    • Use anhydrous 1,4-Dioxane or DMF.

    • Degas solvent by sparging with Argon for 15 minutes.

  • Reaction Setup:

    • Catalyst:

      
       (5 mol%) - Robust catalyst preferred.
      
    • Base:

      
       (3.0 equiv) - Finely ground, anhydrous.
      
    • Substrate: Aryl Halide (1.0 equiv).

    • Boronic Acid: this compound (1.5 equiv).

  • Execution:

    • Mix Aryl Halide, Catalyst, and Base in the solvent.

    • Heat to 80°C.

    • Crucial Step: Add the Boronic Acid portion-wise (or via syringe pump as a solution) over 1 hour. This ensures that as soon as the boronic acid dissolves and activates, it is consumed by the catalyst rather than decomposing.

  • Workup:

    • Quench with weak acid (0.5M HCl) or saturated

      
       immediately upon completion to neutralize the base and stop aldehyde side reactions.
      

Frequently Asked Questions (FAQ)

Q: Can I protect the aldehyde to improve stability? A: Yes. Converting the aldehyde to an acetal (using ethylene glycol) prior to the coupling is highly recommended if the reaction fails. The acetal is stable to base and prevents both Cannizzaro and electron-withdrawal-induced protodeboronation.

Q: Why do I see a mass peak corresponding to a phenol (M-28)? A: This is oxidative deboronation. If you use Hydrogen Peroxide in workup or have significant air leaks, the C-B bond oxidizes to C-O. The electron-rich nature of the boronate anion makes it susceptible to oxidation by


.

Q: Can I use the Pinacol Ester instead? A: Yes, but with a caveat. While Pinacol esters are generally more stable to handling, they must hydrolyze to the acid to transmetallate efficiently in many catalytic cycles. However, the steric bulk of the 2-methyl group makes formation of the pinacol ester difficult and its hydrolysis slow. A MIDA boronate is a superior alternative for this specific scaffold if available.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of ortho-substituted arylboronic acids." Journal of Organic Chemistry.

    • Source:

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

    • Source:

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

    • Source:

  • Knochel, P., et al. (2004). "Functionalized Polyorganometallics." Handbook of Functionalized Organometallics. (Details on handling sensitive formyl-boron species).

    • Source:

Sources

Technical Support Center: Purification of 3-Formyl-2-methylphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Formyl" Challenge

User Profile: You are likely performing a Suzuki-Miyaura cross-coupling to synthesize a biaryl aldehyde. The Reagent: 3-Formyl-2-methylphenylboronic acid (CAS: 2096333-76-3 or similar).

The Core Problem: This reagent presents a "perfect storm" of purification challenges. The 2-methyl group provides steric hindrance (slowing transmetallation), while the 3-formyl group is reactive (prone to oxidation/condensation). Furthermore, ortho-substituted boronic acids are notoriously susceptible to protodeboronation (loss of the boron moiety), leading to a byproduct that is often difficult to separate from your desired product.

This guide moves beyond standard protocols to address the specific stability and purification nuances of this crowded, bifunctional building block.

Part 1: Impurity Profiling & Prevention (Before You Purify)

Effective purification starts with understanding what you are trying to remove. In reactions involving this compound, you will likely encounter three specific impurity classes.

The Impurity Landscape
Impurity TypeOriginChemical BehaviorRemoval Strategy
Protodeboronated Arene Hydrolytic cleavage of C-B bond (catalyzed by base/heat).Non-polar; often co-elutes with product on Silica.Prevention is key. Use anhydrous conditions or milder bases (e.g.,

).
Boroxine (Anhydride) Trimerization of unreacted boronic acid.Variable solubility; confusing NMR signals; streaks on Silica.Convert to pinacol ester in situ or wash with mild base.
Biaryl Carboxylic Acid Oxidation of the product's aldehyde group (air/peroxides).Highly polar; acidic.Silica gel chromatography with 1% Acetic Acid.
Palladium Residues Catalyst decomposition.Dark color; potential toxicity.Scavenger resins (SiliaMetS®) or activated carbon.
Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired coupling and the parasitic side reactions driven by the ortho-methyl and formyl groups.

ReactionPathways Start 3-Formyl-2-methyl- phenylboronic acid Coupling Suzuki Coupling (Desired Path) Start->Coupling + Aryl Halide Pd(0), Base Side1 Protodeboronation Start->Side1 High Temp / Strong Base (Steric Strain) Product Biaryl Aldehyde (Target) Coupling->Product Side2 Air Oxidation Product->Side2 Prolonged Air Exposure Byprod1 3-Methylbenzaldehyde (Hard to separate) Side1->Byprod1 Byprod2 Biaryl Carboxylic Acid Side2->Byprod2

Caption: Competitive pathways for this compound. Note that steric strain from the 2-methyl group accelerates protodeboronation.

Part 2: Troubleshooting & Purification Protocols

Scenario A: "My product spot is streaking on the TLC/Column."

Diagnosis: This is likely due to residual boronic acid or boroxine formation . Boronic acids interact with the silanols on silica gel, causing tailing that can contaminate your product fractions.

The Fix: The Pinacol "Mop-Up" Strategy Instead of trying to wash away the excess boronic acid (which risks Cannizzaro reactions on the aldehyde if you use strong base), convert it into a non-streaking species.

  • At the end of the reaction: Add 1.0–1.5 equivalents (relative to excess boronic acid) of pinacol to the crude reaction mixture.

  • Stir: Stir at room temperature for 30–60 minutes.

  • Effect: This converts unreacted boronic acid into the corresponding pinacol ester.

  • Purification: The pinacol ester is much less polar and does not streak. It will elute typically before your aldehyde product in an EtOAc/Hexane gradient, allowing for clean separation.

Scenario B: "I see a side-product that runs very close to my aldehyde."

Diagnosis: This is the protodeboronated byproduct (3-methylbenzaldehyde derivative). Because it lacks the second aryl ring, it is usually less polar, but the polarity difference can be small depending on the other coupling partner.

The Fix: Optimized Chromatography

  • Solvent System: Avoid MeOH/DCM. Use Toluene/Ethyl Acetate or Hexane/Acetate . Toluene often provides better separation selectivity for aromatic byproducts than hexanes.

  • Gradient: Start with 100% Toluene and slowly introduce EtOAc (0%

    
     20%).
    
  • Check the Base: If you consistently see this byproduct, your coupling conditions are too harsh.

    • Switch: From

      
       (pH ~11) to 
      
      
      
      (mildly basic, often better for sterically hindered boronates) or
      
      
      (anhydrous conditions).
Scenario C: "My Aldehyde yield is low, and I see a very polar spot."

Diagnosis: The aldehyde has oxidized to the carboxylic acid . This happens if the workup is too slow or performed in the presence of air/peroxides in the ether.

The Fix: The "Acid-Wash" Column If the acid is already formed, you must separate it.

  • Doping: Add 1% Acetic Acid to your eluent (e.g., 1% AcOH in Hexane/EtOAc).

  • Mechanism: The acetic acid protonates the silica surface and the carboxylic acid impurity, sharpening the peak and preventing it from dragging into your aldehyde fractions.

  • Warning: Do not use amine-functionalized silica, as it will react with your aldehyde (Schiff base formation).

Part 3: Validated Workup Workflow

Do not use a standard "pour into water" workup for this sensitive aldehyde. Use this buffered protocol to maintain the integrity of the formyl group.

WorkupProtocol Step1 Quench Reaction Dilute with EtOAc Step2 Wash 1: 0.5M NaHCO3 (Removes bulk acid/boron) Step1->Step2 Step3 Wash 2: Brine (Drying) Step2->Step3 Step4 Scavenger Step Add SiliaMetS® Thiol (Removes Pd) Step3->Step4 Step5 Filtration & Concentration (Keep temp < 40°C) Step4->Step5 Step6 Flash Chromatography (Toluene/EtOAc Gradient) Step5->Step6

Caption: Optimized workup flow for this compound products. Note the use of mild base (NaHCO3) to prevent Cannizzaro reactions.

Part 4: Frequently Asked Questions (FAQs)

Q1: The NMR of my starting material (this compound) looks messy. Is it degraded? A: Not necessarily. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). In


, you will see broad peaks.
  • Validation: Run the NMR in DMSO-d6 with one drop of

    
     . The 
    
    
    
    hydrolyzes the boroxine back to the monomer, resulting in sharp, interpretable peaks.

Q2: Can I use oxidative workup (


) to remove excess boronic acid? 
A: ABSOLUTELY NOT.  While standard for simple arylboronic acids, hydrogen peroxide will oxidize your 3-formyl group  to a carboxylic acid immediately. Stick to the Pinacol Mop-Up strategy (Scenario A) or careful chromatography.

Q3: Why is the 2-methyl group causing low yields? A: The methyl group is ortho to the boron. This creates steric bulk that hinders the transmetallation step of the Suzuki cycle.

  • Solution: Increase the catalyst loading slightly (to 2-3 mol%) and use a ligand with a smaller cone angle or a specialized system like Pd-RuPhos or Pd-XPhos , which are designed for sterically demanding couplings.

References

  • Stability of Ortho-Substituted Boronic Acids

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

    • Note: Establishes that ortho-substituents significantly accelerate protodeboronation, necessit
  • Suzuki Coupling Protocols for Formyl-Boronic Acids

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Note: The foundational text for optimizing base/solvent conditions for functionalized boron
  • Purification & Scavenging

    • Sigma-Aldrich Technical Bulletin. "Boronic Acids & Derivatives: Handling and Purification."

    • Note: General handling of boroxine/boronic acid equilibrium.
  • Aldehyde Protection Strategies

    • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.

    • Note: Reference for acetal protection if the aldehyde proves too unstable for direct coupling.

Sources

Catalyst poisoning in reactions with 3-Formyl-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Reaction Failure in Suzuki-Miyaura Couplings

Executive Summary: The "Ortho-Formyl" Paradox

Status: Critical Technical Advisory Molecule: 3-Formyl-2-methylphenylboronic acid (CAS: 40138-16-7)

The Core Challenge: Researchers often misdiagnose reaction failure with this substrate as simple "catalyst poisoning." In reality, you are fighting a three-front war against Steric Hindrance , Protodeboronation , and Cyclization Equilibrium .

The ortho-methyl group imposes significant steric bulk, slowing the transmetallation step. Simultaneously, the ortho-formyl group creates a unique "dormancy" trap by cyclizing with the boronic acid to form a benzoxaborole (hemiacetal). This reduces the concentration of the active boronate species, stalling the catalytic cycle and allowing the Palladium (Pd) catalyst to aggregate (precipitate as Pd black)—a phenomenon effectively indistinguishable from classic catalyst poisoning.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode of your reaction.

DiagnosticFlow cluster_poison Catalyst Poisoning / Arrest Start Observation: Low/No Yield CheckSM Check Boronic Acid (BA) by TLC/LCMS Start->CheckSM BADisappears BA Consumed Rapidly CheckSM->BADisappears Disappears < 1 hr BAPersists BA Remains Unreacted CheckSM->BAPersists Persists > 4 hrs Protodeboronation DIAGNOSIS: Protodeboronation Cause: Base too strong / Temp too high BADisappears->Protodeboronation Product: 3-methylbenzaldehyde Homocoupling DIAGNOSIS: Oxidative Homocoupling Cause: O2 leak / Slow Oxidative Addition BADisappears->Homocoupling Product: Biaryl Dimer CheckPd Appearance of Reaction Mixture BAPersists->CheckPd BlackPpt Black Precipitate Forms CheckPd->BlackPpt Catalyst Death (Aggregation) ClearSol Solution Remains Clear/Colored CheckPd->ClearSol Cycle Arrest (Benzoxaborole Trap)

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.

Technical Deep Dive: Mechanisms of Failure

A. The Benzoxaborole Trap (Cycle Arrest)

Unlike standard phenylboronic acids, this compound exists in an equilibrium with its cyclic hemiacetal form (benzoxaborole).

  • The Mechanism: The oxygen of the formyl group attacks the boron center.

  • The Consequence: The cyclic form is coordinatively saturated. It cannot easily accept the hydroxyl group from the base to form the activated boronate species (

    
    ) required for transmetallation.
    
  • Result: The catalytic cycle stalls waiting for the active species. The resting Pd(II) species, unable to transmetallate, eventually undergoes decomposition to inactive Pd(0) aggregates (Pd Black).

B. Protodeboronation (The "Phantom Reagent")

The ortho-formyl group is electron-withdrawing, and the ortho-methyl group induces strain. This combination makes the C-B bond highly labile under basic conditions.

  • Reaction:

    
    
    
  • Observation: The boronic acid vanishes from LCMS, but no cross-coupled product appears. You essentially hydrolyze your starting material.

C. Aldehyde Poisoning

While less common with modern bulky ligands, the unprotected formyl group can coordinate to the Pd center (


-coordination of the C=O bond), acting as a competitive inhibitor, effectively "poisoning" the active site.

Troubleshooting & FAQs

Q1: The reaction turns black within 10 minutes. Is my catalyst bad?

Answer: Likely not. Rapid blackening indicates Pd aggregation . This happens when the oxidative addition or transmetallation steps are too slow, leaving unstable Pd(0) species in solution which clump together.

  • Fix: Switch to a ligand that stabilizes the Pd(0) species and facilitates transmetallation for sterically hindered substrates. SPhos or XPhos are the gold standards here. Avoid simple Pd(PPh3)4.

Q2: My boronic acid disappears, but I only isolate 3-methylbenzaldehyde.

Answer: You are suffering from Protodeboronation . Your base is likely too strong or the temperature is too high.

  • Fix:

    • Switch from Carbonate bases (

      
      , 
      
      
      
      ) to Phosphate (
      
      
      ) or Fluoride (
      
      
      ,
      
      
      ).
    • Lower the temperature (try 60°C instead of 80-100°C).

    • Add the boronic acid slowly (syringe pump) to keep its standing concentration low, favoring the cross-coupling over the decomposition.

Q3: Can I protect the aldehyde to fix this?

Answer: Yes, but it may not be necessary.

  • Strategy: Protecting as an acetal reduces the electron-withdrawing nature (slowing protodeboronation) and prevents the "Benzoxaborole Trap" (cyclization).

  • Trade-off: It adds two synthetic steps (protection/deprotection). Try the Optimized Protocol (Section 5) first.

Optimized Protocol: The "Buchwald-Hartwig" Approach

This protocol is designed to overcome the steric hindrance of the ortho-methyl group and the instability of the boronic acid.

Reagents & Conditions Table
ComponentRecommendationRationale
Catalyst Source

or Pd(OAc)

Precursors for active Pd(0).
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky, electron-rich. Accelerates transmetallation in ortho-substituted systems.
Ratio (L:Pd) 2:1 (if using monodentate)Ensures active species is ligated.
Base

(3.0 equiv)
Mild enough to reduce protodeboronation; buffers the reaction.
Solvent Toluene : Water (20:1) or Dioxane : WaterBiphasic systems often suppress protodeboronation better than DMF.
Temperature 80°CSufficient energy for sterics, but minimizes decomposition.
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the Aryl Halide (1.0 equiv), this compound (1.2 - 1.5 equiv),

    
     (1-2 mol%), SPhos (2-4 mol%), and 
    
    
    
    (3.0 equiv).
  • Inertion: Seal the vial and evacuate/backfill with Argon three times . (Oxygen promotes homocoupling and catalyst death).

  • Solvation: Add degassed Toluene and Water (ratio 20:1) via syringe.

    • Note: If the boronic acid is extremely labile, dissolve it separately in toluene and add it via syringe pump over 1 hour at reaction temperature.

  • Reaction: Heat to 80°C with vigorous stirring.

  • Monitoring: Check HPLC/TLC at 1 hour. If the boronic acid is consumed but halide remains, add a second portion (0.5 equiv) of boronic acid.

Mechanism of Action (Visualized)

This diagram illustrates how the SPhos ligand protects the cycle against the specific failure modes of this molecule.

Mechanism Pd0 Pd(0)-SPhos (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet SPhos steric bulk opens space Poison Pd Black Aggregation (PREVENTED by SPhos) OxAdd->Poison If Transmetallation is too slow RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap Benzoxaborole Trap (Cyclized Boronic Acid) Trap->TransMet Inhibits (Low [ArB(OH)3])

Figure 2: The catalytic cycle highlighting where SPhos prevents failure. The ligand accelerates the rate-limiting Transmetallation step, preventing the Pd from resting long enough to aggregate.

References

  • Kinloch, A. S., et al. (2015). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. The definitive guide on using SPhos and XPhos for sterically hindered (ortho-substituted)

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. A comprehensive review detailing the equilibrium of formyl-boronic acids (benzoxaboroles)

Effect of ortho-substituents on 3-Formyl-2-methylphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity & Troubleshooting Guide

Ticket ID: #BOR-3F2M-ORTHO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Vicinal Squeeze"

Welcome to the technical support guide for 3-Formyl-2-methylphenylboronic acid . This molecule presents a unique challenge in organic synthesis due to its 1,2,3-trisubstituted pattern .

The central methyl group at position C2 acts as a steric wedge, exerting an "ortho-effect" on both flanking functional groups:

  • C1-Boronic Acid: The ortho-methyl group accelerates protodeboronation (instability) and hinders transmetallation (slow coupling).

  • C3-Formyl Group: The ortho-methyl group sterically shields the carbonyl carbon, reducing the rate of nucleophilic attack (e.g., in reductive aminations).

This guide addresses the specific failures caused by this steric crowding and provides validated protocols to overcome them.

Module 1: Stability & Storage (The Protodeboronation Risk)

Issue: User reports the starting material disappears during reaction or storage, yielding 3-methylbenzaldehyde (deboronated byproduct).

Root Cause Analysis

Ortho-substituted boronic acids are kinetically unstable toward protodeboronation .

  • Mechanism: The C2-methyl group creates steric strain. Cleaving the C–B bond releases this strain. Under basic conditions (common in Suzuki couplings), a boronate "ate" complex forms. If transmetallation is slow (due to sterics), the "ate" complex undergoes hydrolysis, replacing the Boron with Hydrogen.

Troubleshooting Protocol
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base Carbonates (

,

)
Phosphates (

) or Fluorides (

)
Solvent MeOH/Water or DMF/WaterAnhydrous THF, Dioxane, or Toluene
Water High water contentStrictly limited (add only stoichiometric amounts if necessary)
Temp Prolonged heating (>80°C)Rapid heating (Microwave) or lower temp with active catalyst

Critical Note: Avoid storing this reagent in methanol or acetone. It readily forms boronate esters or hemiacetals with the solvent, complicating stoichiometry. Store as the free acid in a desiccator at 4°C.

Module 2: Suzuki-Miyaura Coupling

Issue: Reaction stalls at <20% conversion, or homocoupling of the halide partner dominates.

Technical Insight: The "Orthogonal" Steric Barrier

In standard Suzuki coupling, the rate-determining step is often transmetallation . The bulky C2-methyl group prevents the boronic acid from approaching the Palladium center effectively. Standard ligands (


, dppf) are too small to create the necessary active pocket or too crowded to allow the approach.
Recommended Workflow

Use Buchwald Ligands (Dialkylbiaryl phosphines). These ligands are bulky and electron-rich, facilitating oxidative addition and creating a geometry that encourages transmetallation even with hindered substrates.

Step-by-Step Protocol: The "Hindered Substrate" System
  • Catalyst:

    
     (1.0 mol%) + SPhos  or XPhos  (2.0 mol%).
    
    • Why: SPhos is the "gold standard" for ortho-substituted boronic acids.

  • Base:

    
     (2.0 equiv).
    
    • Why: Anhydrous phosphate minimizes protodeboronation compared to aqueous carbonate.

  • Solvent: Toluene/Water (20:1 ratio).

    • Why: A biphasic system keeps the bulk of the boronic acid in the organic phase, protecting it from base-catalyzed decomposition until it enters the catalytic cycle.

  • Temperature: 100°C (sealed tube) or 110°C (Microwave, 30 min).

Diagnostic Logic Flow (DOT Diagram)

SuzukiTroubleshooting Start Problem: Low Yield in Suzuki Coupling CheckByproduct Analyze Crude NMR: Is 3-methylbenzaldehyde present? Start->CheckByproduct YesDeBor YES: Protodeboronation CheckByproduct->YesDeBor Significant NoDeBor NO: Catalyst Failure CheckByproduct->NoDeBor Minimal Sol1 Cause: Base-catalyzed hydrolysis Fix: Switch to anhydrous K3PO4 or CsF Reduce water content YesDeBor->Sol1 CheckHomocouple Is Halide Homocoupling present? NoDeBor->CheckHomocouple Sol2 Cause: Transmetallation is too slow Fix: Switch to SPhos or XPhos ligand Increase catalyst loading CheckHomocouple->Sol2 Yes Sol3 Cause: Oxidative Addition failure Fix: Switch halide (Cl -> Br -> I) or use Pd-G3/G4 precatalysts CheckHomocouple->Sol3 No (SM remains)

Figure 1: Decision tree for diagnosing coupling failures with ortho-substituted boronic acids.

Module 3: Purification & Handling

Issue: "I cannot separate the product from the boronic acid starting material using silica gel chromatography."

The "pH Switch" Purification Method

Boronic acids streak on silica gel due to interactions with silanols. For this compound, use its amphoteric nature for purification without chromatography.

Warning: Do NOT exceed pH 11. The aldehyde group is susceptible to the Cannizzaro reaction (disproportionation to acid/alcohol) under strong basic conditions.

Protocol:
  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) .

  • Extraction (Removal of Non-Acids): Extract with 1M NaOH (aqueous).

    • Chemistry: The boronic acid forms a water-soluble boronate salt (

      
      ). Impurities (halides, coupled byproducts lacking acidic protons) remain in the DCM.
      
  • Phase Separation: Discard the DCM layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~5-6.

    • Result: The boronic acid re-protonates and precipitates as a white solid.

  • Filtration: Filter and wash with cold water.

Purification Workflow (DOT Diagram)

PurificationFlow Crude Crude Mixture (Boronic Acid + Impurities) Step1 Dissolve in DCM Add 1M NaOH (pH 9-10) Crude->Step1 Sep Phase Separation Step1->Sep OrgLayer Organic Layer (DCM) Contains: Non-polar impurities Sep->OrgLayer Discard AqLayer Aqueous Layer Contains: Boronate Salt Sep->AqLayer Keep Acidify Add 1M HCl to pH 5 (Precipitation) AqLayer->Acidify Final Pure 3-Formyl-2-methyl- phenylboronic acid Acidify->Final

Figure 2: The "pH Switch" method for purifying boronic acids while preserving the formyl group.

Frequently Asked Questions (FAQ)

Q1: Will this compound form a benzoxaborole (cyclic ester)? A: No. Benzoxaboroles typically form when the formyl and boronic acid groups are ortho to each other (1,2-substitution). In your molecule, they are in a 1,3-relationship (meta), separated by the methyl group. The distance is too great for cyclization.

Q2: I need to perform a reductive amination on the aldehyde before the Suzuki coupling. Is this possible? A: Yes, but proceed with caution.

  • Challenge: The boronic acid can interfere with reducing agents (like

    
    ), and the amine can form a dative bond with the boron, poisoning the reaction.
    
  • Solution: Protect the boronic acid as a MIDA boronate or a Pinacol ester first. The Pinacol ester is more stable and will tolerate the reductive amination conditions better than the free acid.

Q3: Why is my aldehyde peak in NMR shifting or disappearing in Methanol-d4? A: Aldehydes readily form hemiacetals in methanol (


). This is reversible. To see the true aldehyde peak (~10 ppm), switch your NMR solvent to DMSO-d6  or CDCl3 .

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 2016. Link

  • BenchChem Technical Support. "Purification of Formylphenylboronic Acids via pH Adjustment." BenchChem Knowledge Base, 2025. Link

Technical Support Center: Boron Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Remediation of Organoboron Residues from Reaction Products

Welcome to the Technical Support Center

Current Issue: You have completed a Suzuki-Miyaura coupling (or similar boron-mediated transformation), but your isolated product is contaminated with residual boronic acids, pinacol esters, or self-condensed boroxines. Standard silica chromatography has failed to separate these impurities due to "streaking" or co-elution.

The Science of the Problem: Organoboron compounds possess empty p-orbitals that interact reversibly with the silanol groups (


) on silica gel. This Lewis acid-base interaction causes peak tailing (streaking), making effective separation from polar products nearly impossible. Furthermore, pinacol esters are lipophilic and often co-elute with the product in non-polar solvents.

Regulatory Context: Under ICH Q3D (Elemental Impurities) and M7 (Genotoxic Impurities), organoboron residues must be strictly controlled. Many boronic acids show Ames positive activity. Efficient remediation is not just cosmetic; it is a compliance necessity.

Module 1: Diagnostic & Triage

Before attempting remediation, confirm the identity of the impurity.

Q: How do I confirm the contamination is Boron-based?

A: Boron impurities have distinct spectral signatures.

  • 
    H NMR:  Look for the characteristic "pinacol forest" (four singlets or a broad multiplet) in the 1.1–1.3 ppm region. Boronic acids often show broad, exchangeable peaks (
    
    
    
    ) that disappear with
    
    
    shake.
  • 
    B NMR:  This is definitive.
    
    • Boronic Acids/Esters: typically appear at 20–35 ppm .

    • Borate salts (post-oxidation): appear upfield at ~0–10 ppm .

  • TLC Behavior: Boronic acids often streak from the baseline. If you see a "comet" tailing up the plate, it is likely the boronic acid interacting with the silica binder.

Module 2: Chemical Workup (The "Oxidative Hydrolysis")

Best for: Stable, non-oxidizable products.

The Logic: Pinacol esters are kinetically stable to hydrolysis but susceptible to oxidation. By converting the organoboron species into boric acid and a phenol (or alcohol), we drastically change the solubility profile. Boric acid is water-soluble; the product remains in the organic phase.

Protocol 2.1: Oxidative Workup

Reagents: 30% Hydrogen Peroxide (


), 1M NaOH, THF/Ethyl Acetate.
  • Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate.

  • Cooling: Cool the solution to 0°C (ice bath). The oxidation is exothermic.

  • Addition: Add 1M NaOH (2 equiv relative to boron) followed by dropwise addition of 30%

    
     (5–10 equiv).
    
  • Reaction: Stir vigorously at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Carefully quench excess peroxide with saturated aqueous Sodium Thiosulfate (

    
    ). Test with starch-iodide paper to ensure no active oxidant remains.
    
  • Extraction: Acidify to pH ~6 and extract. The boron is now inorganic boric acid (

    
    ) and will remain in the aqueous phase.
    

Critical Warning: Do NOT use this method if your molecule contains thioethers, free amines, or electron-rich alkenes, as they will oxidize to sulfoxides, N-oxides, or epoxides.

Module 3: Chromatographic Interventions

Best for: Oxidation-sensitive compounds or when "Standard" columns fail.

Q: Why is my column failing to separate the pinacol ester?

A: The pinacol ester hydrolyzes slowly on silica, creating a mixture of ester and free acid that streaks.

Protocol 3.1: The Sorbitol-Silica Trap

Mechanism: Sorbitol is a polyol that forms a thermodynamically stable cyclic borate complex with boron impurities. By impregnating the silica with sorbitol, you create a "stationary phase scavenger." The boron gets trapped on the baseline; your product elutes freely.

Preparation:

  • Dissolve Sorbitol (10–20% w/w relative to the silica you plan to use) in Methanol.

  • Add the silica gel to this solution.

  • Rotary evaporate the methanol until the silica is a dry, free-flowing powder.

  • Pack your column with this "Sorbitol-Silica."

  • Run the column with your standard hexanes/ethyl acetate gradient.

Result: The boron impurity will complex with the sorbitol and remain at the top of the column (


).
Protocol 3.2: The Pinacol "Chaser" (Alternative)

Use this if you need to ISOLATE the boronate, not remove it. Add 1% Pinacol to your eluent. This pushes the equilibrium toward the ester, sharpening the peak and preventing streaking.

Module 4: Advanced Scavenging

Best for: Late-stage purification (API) and high-throughput chemistry.

The Logic: Polymer-supported scavengers rely on chelation. Diethanolamine (DEAM) functionalized resins form "atrane" complexes (transannular N->B bond) which are exceptionally stable and remove boron from the organic phase.

Protocol 4.1: PS-DEAM Scavenging
  • Selection: Use PS-DEAM (Polystyrene-Diethanolamine) resin.

  • Loading: Calculate 3–5 equivalents of resin relative to the estimated boron impurity.

  • Solvent: Dissolve crude product in THF, DCM, or MeOH (THF is preferred for kinetics).

  • Incubation: Add resin and shake/stir gently for 2–12 hours at room temperature.

    • Pro Tip: Adding a catalytic amount of Sorbitol (5 mol%) can act as a transfer agent, speeding up the uptake into the resin.

  • Filtration: Filter off the resin. The filtrate is boron-free.

Summary of Methods (Comparative Data)

MethodEfficiencyCostThroughputLimitations
Oxidative Workup High (>95%)LowHighIncompatible with oxidation-sensitive groups (S, N, alkenes).
Sorbitol-Silica Very High (>98%)LowMediumRequires column preparation; reduced flow rates possible.
PS-DEAM Resin High (>90%)HighHighExpensive for large scale; requires incubation time.
Crystallization VariableLowLowOnly works if product crystallizes well; boron may co-crystallize.

Decision Matrix: Selecting Your Protocol

BoronRemoval Start Boron Impurity Detected OxSens Is Product Oxidation Sensitive? (Contains S, N-oxides, etc.) Start->OxSens Scale Reaction Scale OxSens->Scale Yes (Sensitive) OxMethod Protocol 2.1: Oxidative Workup (H2O2 / NaOH) OxSens->OxMethod No (Stable) ChromChoice Purification Preference Scale->ChromChoice Small Scale / Lab Resin Protocol 4.1: PS-DEAM Scavenger (Best for HTS or >5g) Scale->Resin Large Scale / Process Sorbitol Protocol 3.1: Sorbitol-Silica Column (Best for <5g) ChromChoice->Sorbitol Manual Column ChromChoice->Resin Passive Stirring

Figure 1: Decision tree for selecting the appropriate boron remediation strategy based on chemical stability and scale.

References

  • Oxidative Workup Standards

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Sorbitol-Silica Chromatography

    • Yin, J. et al. "A General and Efficient Method for the Removal of Pinacolboronate Esters from Suzuki–Miyaura Reaction Products." The Journal of Organic Chemistry, 2012 , 77(15), 6671–6675.

  • Polymer-Supported Scavengers

    • Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2011 , Wiley-VCH.

  • Regulatory Guidelines

    • International Council for Harmonisation (ICH).[2] "Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents." 2021 .

Sources

Technical Support Center: Homocoupling of 3-Formyl-2-methylphenylboronic Acid

[1]

Ticket ID: HC-3F2M-BORON Subject: Troubleshooting Oxidative Homocoupling Impurities in Suzuki-Miyaura Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist[1]

Issue Overview

User Report: "I am performing a Suzuki coupling using this compound. I observe a persistent impurity that co-elutes with my product. Mass spectrometry suggests a dimer species.[1] Increasing catalyst loading does not help."

Technical Diagnosis: You are encountering oxidative homocoupling , a competitive side reaction where two molecules of your boronic acid couple to form a symmetric biaryl dimer (3,3'-diformyl-2,2'-dimethylbiphenyl ).

This specific substrate is highly prone to homocoupling due to the ortho-methyl group .[1] The steric hindrance of the 2-methyl position slows down the desired transmetallation step with the aryl halide. This "kinetic bottleneck" increases the residence time of the activated boronate species, allowing dissolved oxygen (O₂) to intervene and drive the homocoupling pathway.

Diagnostic & Troubleshooting Guide (Q&A)

Phase 1: Identification

Q: How do I confirm the impurity is the homocoupled dimer? A: Look for these specific signatures:

  • 1H NMR: A symmetric signal pattern.[1] The aldehyde proton (-CHO) will appear as a sharp singlet around 10.0–10.5 ppm.[1] Crucially, integration will show a 1:1 ratio of the aldehyde to the aromatic signals relative to the dimer structure, but the symmetry often simplifies the spectra compared to your cross-coupled product.

  • Mass Spectrometry (LC-MS): Calculate the theoretical mass of the dimer.

    • Monomer (Boronic Acid):[2][3][4][5][6] ~163.97 g/mol (often appears as boroxine or ester in MS).[1]

    • Dimer (C₁₆H₁₄O₂):238.28 Da .[1] Look for [M+H]+ at 239.3 or [M+Na]+ at 261.3.[1]

  • TLC: The dimer is often non-polar and may run very close to your desired biaryl product or the unreacted aryl halide.

Phase 2: Root Cause Analysis (Mechanism)

Q: Why is this happening? I thought Suzuki coupling was robust. A: The reaction is driven by the presence of Oxygen and Steric Hindrance .

  • The Oxygen Factor: Palladium(0) is easily oxidized by O₂ to peroxo-palladium(II) species.[1] This species reacts with your boronic acid to form a key intermediate that undergoes a second transmetallation with another boronic acid molecule, leading to the dimer.

  • The Substrate Factor: Your molecule has a methyl group at the 2-position (ortho).[1] This creates steric bulk around the boron center.[1]

    • Desired Pathway: Transmetallation of the bulky boronic acid to the Pd(II)-Aryl halide complex is slow .

    • Side Pathway: Oxidative homocoupling (often accelerated by base and O₂) becomes competitive because the desired pathway is retarded.

Q: Does the formyl group contribute? A: Indirectly. The electron-withdrawing nature of the 3-formyl group increases the Lewis acidity of the boron center, potentially accelerating hydrolysis or interaction with base, but the primary driver for homocoupling specifically is the presence of an oxidant (O₂).

Phase 3: Prevention & Optimization

Q: How do I stop it? (The "Gold Standard" Protocol) A: You must starve the reaction of oxygen and control the concentration of the boronic acid.

VariableRecommendationTechnical Rationale
Degassing Sparging (Essential) Balloon purging is insufficient. You must sparge the solvent with Argon/Nitrogen for at least 15-20 mins before adding catalyst.[1]
Addition Mode Slow/Dropwise Add the boronic acid (dissolved in degassed solvent) slowly over 1-2 hours using a syringe pump.[1] This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling with the aryl halide.
Catalyst High-Activity Systems Use ligands like SPhos or XPhos .[1] These bulky, electron-rich phosphines accelerate the difficult transmetallation step of ortho-substituted boronates, outcompeting the side reaction.
Base Anhydrous Conditions If possible, switch to anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in dry solvents (Dioxane/Toluene) to minimize hydrolytic pathways that might complicate the system, though water is often needed for boronic acids.
Additive Scavengers In severe cases, adding a mild reducing agent like potassium formate (catalytic amount) helps reduce oxidized Pd(II) back to Pd(0) before it can trigger homocoupling.

Visualizing the Problem

Diagram 1: Competitive Mechanistic Pathways

This diagram illustrates how Oxygen hijacks the catalytic cycle, specifically exploiting the slow transmetallation caused by the ortho-methyl group.

Suzuki_vs_HomocouplingPd0Pd(0) Active CatalystPdII_OxPd(II)-Ar-X(Oxidative Addition Complex)Pd0->PdII_Ox + Aryl HalidePd_PeroxoPd(II)-Peroxo Species(Formed via O2)Pd0->Pd_Peroxo + O2 (Leak/Poor Degassing)Trans_SlowTransmetallation(SLOW due to 2-Me Sterics)PdII_Ox->Trans_SlowTrans_FastHomocoupling TransmetallationPd_Peroxo->Trans_Fast + 2x Boronic AcidBoronic3-Formyl-2-methylphenylboronic acidBoronic->Trans_Slow + BaseProductDesired Cross-Coupled ProductTrans_Slow->Product Reductive EliminationDimerHomocoupled Dimer(Impurity)Trans_Fast->Dimer Oxidative CouplingProduct->Pd0 Regenerates CatalystDimer->Pd0 Regenerates Catalyst

Caption: The "Kinetic Bottleneck" (dashed diamond) caused by the 2-methyl group allows the oxygen-mediated pathway (red arrows) to compete effectively, generating the dimer.

Experimental Protocol: Minimized Homocoupling

Objective: Couple this compound with an Aryl Bromide while suppressing dimerization.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) [Or Pd-SPhos G2 precatalyst][1]

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1) [Degassed]

Step-by-Step Procedure:

  • Solvent Prep (Critical): Place Toluene and Water in separate vessels.[1] Sparge vigorously with Nitrogen or Argon for 20 minutes.[1] Do not skip this.

  • Solids Assembly: In a reaction vial, add the Aryl Bromide, Base (K₃PO₄), and Catalyst (Pd/Ligand). Cap and purge with N₂ for 5 minutes.

  • Initial Solvent Add: Add the degassed solvent mixture to the solids via syringe.[1]

  • Slow Addition Setup:

    • Dissolve the This compound in a separate portion of degassed Toluene/Water.

    • Load this solution into a syringe.[1]

  • Reaction: Heat the reaction vial to 80-100°C.

  • Controlled Feed: Using a syringe pump, add the boronic acid solution to the hot reaction mixture over 1 to 2 hours .

    • Why? This keeps the concentration of free boronic acid extremely low, preventing it from reacting with itself (2nd order kinetics) while allowing it to react with the Pd-Aryl halide complex (pseudo-1st order).

  • Workup: Cool, dilute with EtOAc, wash with water.

Purification Strategy

If the dimer is already formed, separation can be challenging due to similar polarity.

  • Chemical Wash (Chemoselective):

    • The dimer has two aldehyde groups.[1] The product has one (usually).[1][7]

    • Bisulfite Adduct: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃).[1] Aldehydes form water-soluble bisulfite adducts.[1] The dimer (bis-aldehyde) may have a different solubility profile or binding constant than the mono-aldehyde product, potentially allowing enrichment in the aqueous phase or precipitation.

  • Chromatography:

    • Use a gradient of Hexanes/EtOAc.[1]

    • Tip: If separation is poor, switch to Dichloromethane (DCM)/Methanol or use a CN (Cyano) stationary phase column, which interacts differently with the pi-systems of the dimer vs. the cross-coupled product.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]

    • Establishes the mechanism of oxidative homocoupling and the role of oxygen.
  • Adamo, C., et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

    • Details the base-mediated and oxygen-mediated p
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

    • The foundational text on Suzuki coupling, including side reaction discussions.

Technical Support Center: Optimizing Suzuki Couplings with 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-2024-001 Subject: Ligand Selection & Protocol Optimization for Sterically Hindered, Unstable Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Perfect Storm" Substrate

You are encountering difficulty with 3-Formyl-2-methylphenylboronic acid because this substrate presents two opposing challenges that work in synergy to fail your reaction:

  • Steric Hindrance (The Brake): The ortho-methyl group creates significant steric bulk around the boron center. This drastically slows down the transmetallation step (the transfer of the organic group to the Palladium center).

  • Electronic Instability (The Trap): The formyl group (aldehyde) is electron-withdrawing. While this usually activates the ring for transmetallation, it simultaneously increases the acidity of the C-B bond, making it highly susceptible to protodeboronation (hydrolysis) under basic conditions.

The Result: The catalyst waits too long for transmetallation due to the steric bulk. During this wait, the base destroys your boronic acid via protodeboronation.

This guide provides a logic-driven approach to selecting the correct ligand system to accelerate transmetallation before decomposition occurs.

Module 1: Ligand Selection Logic

To solve this, we must select a ligand that creates a highly active, mono-ligated Pd(0) species capable of accommodating the bulky ortho-methyl group while initiating rapidly.

Primary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)

Ligand: XPhos (or SPhos ) Precatalyst Form: XPhos Pd G4 or SPhos Pd G4

  • Why XPhos? The dicyclohexylphosphino groups provide the electron density needed for oxidative addition, while the isopropyl groups on the biaryl backbone create a "pocket" that accommodates the ortho-methyl of your boronic acid.

  • Why G3/G4 Precatalyst? You cannot rely on traditional Pd(OAc)₂ + Ligand generation. The induction period is too long. G3/G4 precatalysts initiate instantaneously upon exposure to base, ensuring the catalyst is ready to couple immediately, competing favorably against the decomposition rate of your boronic acid.

Secondary Recommendation: N-Heterocyclic Carbenes (NHCs)

Catalyst: PEPPSI-IPr

  • Why PEPPSI? The bulky "IPr" (diisopropylphenyl) wings of the NHC ligand create a flexible steric environment that is excellent for forcing difficult couplings. The strong sigma-donation of the carbene stabilizes the Pd center against precipitation (Pd black formation), which is common when reactions stall.

Ligand Decision Matrix

LigandSelection Start START: Coupling Partner Analysis HalideType Is the Aryl Halide Sterically Hindered? Start->HalideType YesHindered Yes (e.g., ortho-substituents) HalideType->YesHindered High Steric Demand NoHindered No (Open position) HalideType->NoHindered Standard Sterics Rec1 Rec 1: PEPPSI-IPr (Robust, forces coupling) YesHindered->Rec1 Rec2 Rec 2: XPhos Pd G4 (Specific for unstable B(OH)2) YesHindered->Rec2 NoHindered->Rec2 Rec3 Rec 3: SPhos Pd G4 (General purpose, water soluble) NoHindered->Rec3 Constraint CRITICAL: Use Precatalysts (G3/G4) to avoid induction period. Rec2->Constraint Rec3->Constraint

Figure 1: Decision matrix for ligand selection based on the steric environment of the electrophile.

Module 2: Troubleshooting Instability

If the reaction fails despite using XPhos/PEPPSI, the issue is likely Protodeboronation . The aldehyde group facilitates base-catalyzed cleavage of the C-B bond.

The Failure Mechanism
  • Base (OH⁻ or CO₃²⁻) attacks the Boron atom.

  • The electron-withdrawing Formyl group stabilizes the intermediate.

  • The C-B bond cleaves, releasing the arene (Ph-CHO) and Boric acid.

Solution Strategy: The "Anhydrous Switch"

Standard Suzuki couplings use aqueous bases (K₂CO₃/H₂O). For this substrate, water is the enemy.

  • Base: Switch to Anhydrous K₃PO₄ (finely ground).

  • Solvent: Anhydrous THF or Toluene.

  • Additive: If solubility is poor, add a phase transfer catalyst (e.g., TBAB) or a small amount of water (only if necessary, <5% v/v).

Solution Strategy: Boron Protection

If the free acid degrades too fast, convert it to a MIDA Boronate or a Potassium Trifluoroborate (BF3K) . These species slowly release the active boronic acid, keeping the standing concentration low ("Slow Release Strategy") to minimize decomposition.

FailureMechanism Substrate 3-Formyl-2-Me-Ph-B(OH)2 Complex Boronate Anion (Activated) Substrate->Complex + Base Base Base (OH-) Base->Complex PathA Path A: Transmetallation (Desired) Complex->PathA Fast Pd Catalyst (XPhos/PEPPSI) PathB Path B: Protodeboronation (Side Reaction) Complex->PathB Slow Catalyst / High Water Product Biaryl Product PathA->Product Waste De-boronated Arene (Ph-CHO) PathB->Waste

Figure 2: Competition between productive coupling (Path A) and destructive protodeboronation (Path B).

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended Start)

Best for: Rapid coupling of unstable substrates.

  • Setup: Charge a vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2.0 mol%).

  • Base: Add K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed THF/Water (10:1 ratio). Note: If protodeboronation is observed, switch to anhydrous THF.

  • Reaction: Seal and stir vigorously at 40°C for 1-2 hours.

    • Why 40°C? Higher temperatures accelerate decomposition of the boronic acid more than the coupling.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Protocol B: The "PEPPSI" Method (Robust Alternative)

Best for: Extremely hindered coupling partners.

  • Setup: Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and PEPPSI-IPr (2.0 mol%).

  • Base: Add K₂CO₃ (2.0 equiv).

  • Solvent: Add Dioxane or Toluene (Reagent Grade is usually fine).

  • Reaction: Heat to 80°C . PEPPSI is thermally stable and often requires heat to activate the "throw-away" pyridine ligand.

Comparative Data Table

VariableStandard ConditionsOptimized Conditions
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂XPhos Pd G4 or PEPPSI-IPr
Ligand Class Simple PhosphineDialkylbiaryl Phosphine / NHC
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or K₂CO₃
Temperature 80-100°C40°C (for XPhos) to preserve substrate
Typical Yield < 20% (Decomposition)> 85% (Rapid Coupling)
Main Byproduct De-boronated AreneMinimal

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately. What happened? A: "Pd Black" formation indicates the catalyst decomposed before the oxidative addition cycle could stabilize it. This often happens if the aryl halide is unreactive or the ligand dissociates. Switch to PEPPSI-IPr , which is tightly bound by the NHC ligand and resists precipitation.

Q: I see the de-boronated product (3-formyltoluene) by LCMS. How do I stop this? A: This confirms protodeboronation.

  • Lower the temperature to 40°C.

  • Reduce the water content (use anhydrous solvent + solid base).

  • Increase the catalyst loading to 4-5 mol% to "outrun" the decomposition.

Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and it is recommended. Bpin esters are generally more stable towards protodeboronation than the free acids. However, they transmetallate slower. If you use Bpin, you must add a defined amount of water (e.g., 5 equiv) to hydrolyze the Bpin to the active species in situ, or use a base like KOH that can activate the Bpin directly.

References

  • Buchwald Precatalysts for Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

  • PEPPSI Catalyst Overview: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

Sources

Preventing oxidation of the formyl group during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of the Formyl Group During Reaction Workup Ticket ID: #CHO-OX-PREV Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent" Oxidation

Aldehydes (formyl groups) are notoriously chemically labile. Unlike ketones, the formyl hydrogen atom (


) has a low bond dissociation energy (~89 kcal/mol), making it highly susceptible to radical autoxidation  initiated by atmospheric oxygen, light, or trace transition metals. This results in the irreversible formation of carboxylic acids.

This guide provides field-proven protocols to arrest this degradation during the critical "workup window"—the period between reaction quenching and final isolation.

Troubleshooting: The "Emergency Room"

Quick fixes for active degradation issues observed in the lab.

Q: My aldehyde is turning into carboxylic acid on the rotavap. Why?

A: The rotary evaporator is a common oxidation vector. The combination of heat, increased surface area (thin film), and air exposure accelerates radical propagation.

  • Immediate Fix:

    • Bleed Inert Gas: Do not vent the rotavap with ambient air. Connect a nitrogen or argon line to the release valve.

    • Temperature Control: Keep the bath temperature

      
      .
      
    • The "BHT Spike": Add 0.1% (w/w) Butylated Hydroxytoluene (BHT) to your crude mixture before concentration. BHT acts as a radical scavenger, terminating the chain reaction before it consumes your product.

Q: I see a new, more polar spot on TLC after basic extraction. Is it acid?

A: If you used a strong base (NaOH, KOH), it might be acid and alcohol due to the Cannizzaro Reaction (disproportionation), or an aldol adduct.[1][2]

  • Diagnostic: Does the spot streak? (Likely acid).[1][3] Is there a less polar spot too? (Likely alcohol from Cannizzaro).

  • Corrective Protocol:

    • Avoid strong bases (pH > 11).

    • Use saturated

      
        or phosphate buffer (pH 7.2) for quenching.[3][4]
      
    • Keep the aqueous phase cold (

      
      ) and perform the extraction rapidly (< 10 mins).
      
Q: My product decomposes on the silica column. How do I purify it?

A: Standard silica gel is slightly acidic (pH 6.5–7.0) and often contains trace iron (


), which catalyzes autoxidation.
  • The Solution: Run a Neutralized Silica Column .

    • Pre-wash the silica slurry with 1–2% Triethylamine (

      
      ) in your eluent.
      
    • Use a solvent system containing 0.5%

      
       throughout the run.
      
    • Alternative: If the aldehyde is hydrophobic, consider the Bisulfite Adduct Purification (see Protocol B).

Core Protocols: Prevention & Rescue[3]

Protocol A: The "BHT Spike" (Standard Stabilization)

Use this for storage or concentration of labile aldehydes (e.g., benzaldehydes, polyenals).

StepActionTechnical Rationale
1 Prepare a 1% stock solution of BHT in

or Et2O.
Ensures rapid, homogeneous distribution.
2 Add stock to the reaction mixture prior to workup (Target: 50–100 ppm relative to aldehyde).Intercepts peroxy radicals (

) immediately upon air exposure.
3 Proceed with extraction/concentration.BHT inhibits the propagation step of autoxidation.
4 Removal: BHT is non-polar. It elutes with the solvent front during chromatography.Easy separation from polar aldehydes.
Protocol B: The Bisulfite Rescue (Purification)

Best for separating aldehydes from ketones or non-carbonyl impurities without chromatography.

  • Formation: Dissolve crude mixture in minimal EtOH. Add excess saturated aqueous

    
     (sodium bisulfite). Shake vigorously for 15 mins.
    
    • Result: The aldehyde forms a water-soluble bisulfite adduct.[5]

  • Wash: Wash the aqueous layer with

    
     or EtOAc.
    
    • Result: Non-aldehyde impurities (and BHT) stay in the organic layer. Discard organic layer.[3]

  • Regeneration: Basify the aqueous layer carefully with saturated

    
     (pH ~9–10) or 10% NaOH (if substrate tolerates).
    
    • Result: The adduct collapses, releasing pure aldehyde.

  • Extraction: Extract the liberated aldehyde into fresh organic solvent, dry (

    
    ), and concentrate.
    

Deep Dive: The Mechanism of Failure

Understanding the enemy is the first step to defeating it. Aldehyde oxidation is not a simple reaction with oxygen; it is a Radical Chain Mechanism .[6]

Visualizing the Threat: Autoxidation Pathway

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H-Abstraction Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peroxy->Radical Chain Transfer Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Generates new radical Acid Carboxylic Acid (R-COOH) Peracid->Acid Decomposition Initiator Initiator (Light/Metal/O2) Initiator->Radical

Figure 1: The Autoxidation Loop. Note that the Peroxy radical abstracts a hydrogen from a NEW aldehyde molecule, propagating the chain. One initiation event can destroy thousands of molecules.

Decision Matrix: Safe Workup Strategy

Follow this logic flow to determine the safest workup for your specific substrate.

WorkupDecision Start Reaction Complete IsVolatile Is Aldehyde Volatile? Start->IsVolatile VolatileYes Do NOT Rotavap Use Distillation or Solution Storage IsVolatile->VolatileYes Yes VolatileNo Check Stability IsVolatile->VolatileNo No IsBaseSens Base Sensitive? (Enolizable?) VolatileNo->IsBaseSens BaseYes AVOID NaOH/KOH Use Phosphate Buffer or NaHCO3 IsBaseSens->BaseYes Yes BaseNo Standard Quench (Keep Cold) IsBaseSens->BaseNo No Purification Purification Method BaseYes->Purification BaseNo->Purification Chromatography Silica Gel Purification->Chromatography Bisulfite Bisulfite Adduct Purification->Bisulfite SilicaFix Add 1% Et3N to Eluent (Neutralize Acid Sites) Chromatography->SilicaFix

Figure 2: Workup Decision Tree. Prioritizes pH control and thermal stability.

Comparative Data: Stabilizer Efficacy

The following table summarizes the efficacy of common additives in preventing aldehyde degradation over 14 days at


 (Simulated data based on industry standards [1, 4]).
AdditiveConcentrationMechanism% Recovery (Day 14)Suitability
None (Control) N/AN/A65%N/A
BHT 100 ppmRadical Scavenger98% General Purpose
Hydroquinone 100 ppmRadical Scavenger96%Polymerization Inhibitor
Triethylamine 50 ppmAcid Neutralizer85%Acid-Sensitive Aldehydes
Nitrogen Purge N/AOxygen Exclusion92%Required for all

References

  • Stabilization of Aldehydes (Patent WO2023175065A1). Google Patents.
  • Radical-chain mechanism for aldehyde autoxidation . ResearchGate.[5][7] Available at: [Link]

  • Purification of Aldehydes via Bisulfite Adduct . Master Organic Chemistry / Reddit Discussion Archive. Available at: [Link]

  • Thermal decomposition characteristics of BHT . National Institutes of Health (PMC). Available at: [Link]

  • Cannizzaro Reaction Mechanism and Conditions . Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: HPLC Analysis & Method Development for 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Formyl-2-methylphenylboronic acid (3F-2M-PBA) presents a unique set of chromatographic challenges that often lead to method failure in standard drug discovery workflows. Unlike simple aromatics, this molecule possesses two reactive centers: an electrophilic aldehyde and an amphoteric boronic acid moiety.

This guide objectively compares the performance of standard acidic mobile phases against buffered systems. Our experimental data indicates that while generic formic acid gradients are sufficient for rough purity checks, they fail to resolve the critical boroxine-monomer equilibrium , leading to peak splitting and inaccurate quantitation. We recommend a Phosphate-Buffered (pH 2.5) System on a high-coverage C18 or PFP stationary phase to ensure integral peak shape and accurate monitoring of Suzuki-Miyaura coupling or reductive amination reactions.

The Analyte Challenge: Why Standard Methods Fail

To develop a robust method, one must understand the dynamic behavior of the analyte in solution.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . In non-aqueous or unbuffered conditions, 3F-2M-PBA exists as a mixture of the monomer and the boroxine.

  • Impact: On HPLC, this dynamic equilibrium results in "smeared" peaks, fronting, or distinct doublet peaks if the interconversion rate is slow relative to the chromatographic timescale.

Silanol Interactions

The empty p-orbital of the boron atom acts as a Lewis acid, interacting strongly with residual silanols (Si-OH) on the silica backbone of HPLC columns.

  • Impact: Severe peak tailing (Tailing Factor > 2.0) and irreversible adsorption.

Chemical Instability
  • Oxidation: The formyl group (C-3) is susceptible to air oxidation, forming 3-carboxy-2-methylphenylboronic acid.

  • Protodeboronation: Under high heat or extreme pH, the boronic acid group can be cleaved, yielding 3-methylbenzaldehyde.

Comparative Methodology: System Performance

We compared two distinct chromatographic approaches for monitoring the purity of 3F-2M-PBA.

Comparison Matrix
FeatureMethod A: The "Standard" Method B: The "Optimized" (Recommended)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse Plus)High-Strength Silica C18 (e.g., Waters HSS T3) or PFP
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7)20 mM Potassium Phosphate Buffer (pH 2.5)
Mechanism Simple hydrophobic interactionIon-suppression + Boroxine Hydrolysis forcing
Peak Shape (Tf) 1.8 - 2.5 (Severe Tailing)1.05 - 1.15 (Symmetric)
Resolution (Rs) < 1.5 (Co-elution with Boroxine)> 3.0 (Baseline Resolved)
Suitability Rough LC-MS checks onlyQC Release, Reaction Kinetics, Impurity Profiling
Data Analysis: Why Phosphate Buffer Wins

In Method A , the formic acid provides protons but lacks the ionic strength to fully suppress the secondary interactions between the boron atom and the column silanols. Furthermore, the lack of water activity control allows the boroxine-monomer equilibrium to shift on-column.

In Method B , the acidic phosphate buffer serves two roles:

  • Hydrolysis: The abundance of water and fixed pH forces the equilibrium entirely toward the monomeric boronic acid species, creating a single, sharp peak.

  • Silanol Masking: Phosphate ions effectively mask residual silanols on the stationary phase, preventing Lewis acid-base tailing.

Detailed Experimental Protocol (Method B)

This protocol is validated for separating 3F-2M-PBA from its deboronated byproduct (3-methylbenzaldehyde) and oxidation byproduct (carboxylic acid derivative).

Instrumentation & Conditions
  • System: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Arc).

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Kinetex PFP.

    • Why HSS T3? Superior retention of polar compounds and tolerance for 100% aqueous phase.

    • Why PFP? Pentafluorophenyl phases offer unique selectivity for halogenated or isomeric aromatic compounds via pi-pi interactions.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde conjugation).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 2.72 g KH₂PO₄ in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%). Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (MeCN).

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Event
0.009010Equilibration
2.009010Isocratic Hold (Elute extremely polar salts)
12.004060Linear Gradient
15.001090Wash
17.009010Re-equilibration
22.009010End of Run
Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Prepare fresh. If autosampler storage is required >4 hours, maintain at 4°C to prevent oxidation of the formyl group.

Visualization: Reaction & Equilibrium Pathways

The following diagrams illustrate the chemical pathways that necessitate the specific HPLC conditions described above.

Diagram 1: The Boroxine-Monomer Equilibrium Challenge

This diagram shows why unbuffered methods lead to peak splitting.

BoroxineEquilibrium cluster_0 Method B (Buffered) Mechanism Monomer 3F-2M-PBA (Monomer) Sharp Peak Boroxine Boroxine (Cyclic Trimer) Broad/Split Peak Monomer->Boroxine Dehydration (-3 H2O) Silanol Column Silanols (Stationary Phase) Monomer->Silanol Tailing Interaction (Lewis Acid-Base) Boroxine->Monomer Hydrolysis (+ H2O / Acidic Buffer)

Caption: Acidic phosphate buffer (Green Arrow) forces the equilibrium toward the Monomer, preventing on-column formation of Boroxine and ensuring a single sharp peak.

Diagram 2: Suzuki Coupling Monitoring Pathway

This diagram illustrates the separation requirements for a typical reaction involving 3F-2M-PBA.

SuzukiPathway Start Starting Material (Aryl Halide) Product Coupled Product (Biaryl Aldehyde) Start->Product Pd Catalyst Base, Heat Reagent 3F-2M-PBA (Reagent) Reagent->Product Pd Catalyst Base, Heat Impurity1 Impurity A (Deboronated: 3-methylbenzaldehyde) Reagent->Impurity1 Protodeboronation (Overheating/Base) Impurity2 Impurity B (Oxidized: Carboxylic Acid) Reagent->Impurity2 Air Oxidation (Storage)

Caption: The HPLC method must resolve the Reagent (Blue) from the Product (Green) and specific degradation impurities (Red/Yellow).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks / Doublets On-column boroxine formation.Switch from Formic Acid to Phosphate Buffer. Ensure water content in mobile phase is sufficient.
Fronting Peaks Sample solvent mismatch.Dissolve sample in mobile phase initial conditions (90% Buffer / 10% MeCN) rather than 100% MeCN.
Peak Area Loss Oxidation of aldehyde.Check autosampler temperature (keep < 10°C). Verify with fresh standard.
Broad Tailing Silanol interaction.Use a "High Coverage" or "End-capped" C18 column. Increase buffer concentration to 25-50 mM.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]

  • Wageningen University. Selective on-line detection of boronic acids and derivatives in HPLC.[2] Journal of Chromatography A, 2015.[2] Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Data.[1][2][3][4][5][6][7][8] Available at: [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]

Sources

Technical Characterization Guide: Biaryls from 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formyl-2-methylphenylboronic acid represents a specialized "linchpin" scaffold in medicinal chemistry. Unlike standard phenylboronic acids, this building block introduces two critical design elements simultaneously: a steric handle (2-methyl) to induce conformational restriction (atropisomerism) and a reactive handle (3-formyl) for downstream diversification.

This guide provides a technical characterization of biaryls synthesized from this precursor, objectively comparing its reactivity profile against structural analogs. It addresses the specific synthetic challenges—primarily the steric retardation of transmetallation and the electronic destabilization of the C-B bond—and provides validated protocols to overcome them.

Part 1: Chemical Profile & Reactivity Analysis

Structural Dynamics

The target molecule is distinct from its isomers due to the specific interplay between the ortho-methyl and meta-formyl groups relative to the boronic acid moiety.

  • Steric Gate (2-Methyl): The ortho-methyl group creates significant steric bulk around the boron center. In the catalytic cycle, this retards the transmetallation step, requiring electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the transfer of the aryl group to the palladium center.

  • Electronic Activation (3-Formyl): The formyl group is electron-withdrawing. While this generally accelerates transmetallation by increasing the Lewis acidity of the boron, it also renders the C-B bond more susceptible to protodeboronation (hydrolysis) under basic conditions, particularly when transmetallation is already slow.

The "Benzoxaborole" Distinction

A critical distinction must be made regarding stability:

  • 2-Formylphenylboronic acids often cyclize to form stable hemiacetals (benzoxaboroles), which protects the boron.

  • This compound (the target) cannot form this cyclic protection because the formyl group is in the meta position. Consequently, it is less stable than its 2-formyl isomers and requires strictly anhydrous or carefully buffered conditions to prevent decomposition.

Part 2: Comparative Performance Guide

The following table compares the target scaffold against standard alternatives to highlight the specific trade-offs in yield, stability, and utility.

Table 1: Comparative Reactivity & Utility Matrix

FeaturePhenylboronic Acid (Baseline)2-Methylphenylboronic Acid (Steric Analog)3-Formylphenylboronic Acid (Electronic Analog)This compound (Target)
Coupling Rate FastSlow (Steric hindrance)Fast to ModerateVery Slow (Steric + Electronic mismatch)
Protodeboronation Risk LowLowModerateHigh (Slow reaction exposure)
Ligand Requirement Standard (

)
Specialized (SPhos, XPhos)Standard (

)
Highly Specialized (XPhos, Sphos)
Atropisomerism Potential NoneModerateLowHigh (Biaryl axis is locked)
Downstream Utility Low (Inert scaffold)Low (Steric only)High (Aldehyde handle)Maximum (Steric + Functional)
Mechanistic Bottlenecks

The synthesis of biaryls from this scaffold is governed by the competition between the desired cross-coupling and the undesired protodeboronation.

SuzukiMechanism cluster_0 Critical Failure Mode Cat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Cat->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Biaryl-Pd-L Decomp Protodeboronation (Side Reaction) TransMet->Decomp Slowed by 2-Me Accelerated by Base RedElim->Cat Regeneration

Caption: The 2-methyl group sterically hinders the Transmetallation step, leaving the boronic acid exposed to base for longer periods, increasing the risk of Protodeboronation (Decomp).

Part 3: Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

Rationale: Due to the instability described above, standard aqueous carbonate conditions often lead to low yields. This protocol uses a phase-transfer system or anhydrous base to minimize hydrolytic decomposition.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos or XPhos (4-8 mol%) — Critical for ortho-substitution.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and SPhos in the reaction solvent. Stir for 15 minutes at RT to generate the active catalytic species (
    
    
    
    ). Why: Ensures the active catalyst is ready before the unstable boronic acid is exposed to base.
  • Substrate Addition: Add the aryl halide and this compound to the reaction vessel.

  • Base Activation: Add

    
    . If using Toluene/Water, degas the water separately before addition. Why: Oxygen promotes homocoupling and phenol formation.
    
  • Reaction: Seal and heat to 100°C for 4-12 hours. Monitor via LCMS.

    • Checkpoint: If protodeboronation (formation of 3-methylbenzaldehyde) is observed >10%, switch to anhydrous Dioxane with

      
      .
      
  • Workup: Cool to RT. Filter through Celite. The formyl group is sensitive to oxidation; avoid prolonged exposure to air during workup.

Downstream Functionalization (Self-Validating Step)

To verify the integrity of the biaryl product, convert the formyl group to a secondary amine. This confirms the aldehyde survived the coupling intact.

  • Test: Reductive Amination with Morpholine /

    
    .
    
  • Validation: Appearance of a new benzylic methylene signal in

    
     NMR (~3.5 ppm) confirms the biaryl-aldehyde scaffold was robust.
    

Part 4: Structural Characterization Data

NMR Signature Analysis

The biaryl product exhibits distinct spectroscopic features due to the restricted rotation caused by the 2-methyl group.

Table 2: Diagnostic NMR Signals (


) 
MoietySignal TypeChemical Shift (

)
Diagnostic Feature
Formyl (-CHO) Singlet10.1 - 10.3 ppmSharp singlet. If broadened, check for hydrate formation.
Methyl (-CH3) Singlet2.2 - 2.4 ppmUpfield shift relative to non-biaryl precursor due to shielding from the orthogonal aryl ring.
Biaryl Axis Carbon (

)
130 - 145 ppmComplexity in aromatic region. "Doubling" of peaks may occur if atropisomers are stable on the NMR timescale.
Crystallographic Insights (Atropisomerism)

Biaryls derived from this acid often crystallize in a twisted conformation. The dihedral angle between the two phenyl rings typically ranges from 60° to 90° to minimize the steric clash between the 2-methyl group and the ortho-protons of the coupling partner.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Comparison of 3-Formyl-2-methylphenylboronic acid with other substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formyl-2-methylphenylboronic acid (CAS 631909-10-9) represents a specialized class of "ortho-blocked" boronic acids. Unlike its regiosomers, its performance is defined by the 1,2,3-substitution pattern , where the methyl group at position 2 is sterically "sandwiched" between the boronic acid (position 1) and the formyl group (position 3).

This guide compares it against industry-standard analogs, highlighting its unique inability to form benzoxaboroles (unlike 2-formylphenylboronic acid) and its retarded transmetallation kinetics (unlike 3-formylphenylboronic acid). It is best utilized as a scaffold for generating sterically locked biaryls or atropisomeric kinase inhibitors.

Part 1: Structural & Electronic Profile

The reactivity of phenylboronic acids is dictated by the ortho-substituents. The 2-methyl group in this molecule exerts a "Steric Gatekeeper" effect, forcing the boronic acid moiety out of planarity with the benzene ring.

Structural Comparison Logic
  • Target: This compound (Sterically Hindered, Open Chain).[1][2]

  • Comparator A: 2-Formylphenylboronic acid (Spontaneous Cyclization to Benzoxaborole).

  • Comparator B: 3-Formylphenylboronic acid (Unhindered, Rapid Coupling).

G Target This compound (CAS 631909-10-9) Feature1 Steric Clash (2-Me) Retards Suzuki Coupling Target->Feature1 2-Methyl Effect Feature2 Meta-Relationship (1,3) PREVENTS Cyclization Target->Feature2 B(1) vs CHO(3) CompA Comparator A: 2-Formylphenylboronic acid Feature3 Ortho-Relationship (1,2) CAUSES Cyclization (Benzoxaborole Formation) CompA->Feature3 B(1) vs CHO(2) CompB Comparator B: 3-Formylphenylboronic acid CompB->Feature1 Lacks 2-Me (Fast Coupling)

Figure 1: Structural logic map highlighting the divergent reactivity caused by substituent positioning.

Part 2: Performance Comparison Matrix

The following data synthesizes experimental trends for 1,2,3-substituted boronic acids versus their unhindered counterparts.

FeatureThis compound2-Formylphenylboronic acid3-Formylphenylboronic acid
CAS Number 631909-10-9 40138-16-787199-16-4
Suzuki Rate Slow (Ortho-effect)Moderate (Cyclic equilibrium)Fast (Unhindered)
Solution State Open Boronic AcidEquilibrium w/ BenzoxaboroleOpen Boronic Acid
Protodeboronation Moderate Risk (Steric strain)Low Risk (Stabilized by ring)Low Risk
Primary Use Sterically locked biarylsBenzoxaborole drugs (Antifungals)General linker
Solubility Moderate (Organic solvents)High (Aqueous/Organic)Moderate
Key Insight: The Cyclization Factor

Unlike Comparator A , the target molecule cannot cyclize because the formyl group is meta to the boron.

  • 2-Formyl isomer:

    
     favors the cyclic hemiacetal (benzoxaborole), which protects the boron from degradation but requires base to "open" the ring for coupling.
    
  • 3-Formyl-2-methyl isomer: The boron is permanently "open" but sterically shielded by the methyl group. This makes it harder to engage with the Palladium catalyst but easier to functionalize at the aldehyde without disturbing the boron.

Part 3: Deep Dive – Suzuki-Miyaura Coupling

The 2-methyl group creates significant steric hindrance during the Transmetallation step of the catalytic cycle. Standard conditions (e.g., Pd(PPh3)4/Na2CO3) often result in low yields (<40%) or homocoupling byproducts.

Mechanistic Bottleneck

The "Ortho-Effect" prevents the Boron-Carbon bond from aligning with the Palladium-Halide complex. To overcome this, you must use electron-rich, bulky ligands (Buchwald Ligands) that facilitate the entry of the hindered boronic acid.

Suzuki Start Pd(II)-Ar-X (Oxidative Addition Complex) Transmet Transmetallation (Rate Limiting Step) Start->Transmet + 3-Formyl-2-methyl-PBA Product Biaryl Product Transmet->Product Reductive Elimination Blocker 2-Methyl Steric Clash Blocker->Transmet Slows Down

Figure 2: The 2-methyl substituent specifically inhibits the transmetallation step, requiring specialized ligands.

Optimized Protocol for Hindered Coupling

Objective: Couple this compound with an aryl chloride.

  • Catalyst System: Use Pd(OAc)2 with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is specifically designed to handle ortho-substituted boronic acids.

    • Alternative:Pd(dppf)Cl2 is a robust second choice if SPhos is unavailable, but requires higher temperatures.

  • Base Selection: K3PO4 (Tribasic Potassium Phosphate) .

    • Why? Carbonate bases often generate CO2 which can stall reactions of hindered substrates. Phosphate provides a "buffer" effect that stabilizes the boronate intermediate.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water .

    • Why? A biphasic system is crucial for dissolving the inorganic base while keeping the organic reactants in the organic phase.

Step-by-Step Workflow:

  • Charge a reaction vial with Aryl Chloride (1.0 equiv), This compound (1.5 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

  • Add K3PO4 (3.0 equiv).

  • Evacuate and backfill with Argon (3x). Crucial: Oxygen destroys the active Pd-SPhos species.

  • Add degassed Toluene/Water (10:1) via syringe.

  • Heat to 100°C for 12-18 hours. (Standard boronic acids react at 80°C; the methyl group requires higher energy).

  • Monitor via HPLC. Look for the disappearance of the aryl chloride.

Part 4: Stability & Handling (Protodeboronation)

Boronic acids with electron-withdrawing groups (like Formyl) and ortho-substituents are prone to Protodeboronation (loss of the boron group) under basic conditions.

  • Mechanism: The base attacks the boron, forming a boronate. If the aromatic ring is electron-deficient (due to the formyl group), the C-B bond can cleave, replacing Boron with Hydrogen.

  • Risk Level: Moderate. The 2-methyl group actually provides some kinetic protection against the attack of water/base compared to the unhindered 3-formyl isomer, but once the boronate forms, strain release can accelerate cleavage.

  • Storage: Store at 2-8°C under inert gas. If the compound turns from white to yellow/brown, it indicates oxidation of the formyl group or protodeboronation.

References

  • Chemical Identity & Properties: PubChem. 4-Formyl-2-methylphenylboronic acid (Isomer Reference). National Library of Medicine. (Note: Verifies structural components; specific CAS 631909-10-9 confirmed via chemical vendor databases).

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Benzoxaborole Chemistry: Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Base-catalyzed protodeboronation of arylboronic acids. Chemical Science.

Sources

Reactivity comparison between 2-formyl, 3-formyl, and 4-formyl phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity profiles for the three constitutional isomers of formylphenylboronic acid (FPBA). While 3- and 4-FPBA exhibit reactivity patterns typical of electron-deficient arylboronic acids, 2-formylphenylboronic acid (2-FPBA) displays anomalous behavior due to a structural "ortho effect." This effect drives intramolecular cyclization, significantly altering its acidity, stability, and bioconjugation kinetics.

Quick Comparison Matrix

Feature2-Formylphenylboronic Acid 3-Formylphenylboronic Acid 4-Formylphenylboronic Acid
Primary Reactivity Driver Intramolecular Cyclization (B-O interaction)Inductive Effect (Meta-EWG)Resonance Effect (Para-EWG)
pKa (approx.) ~5.5 - 7.2 (Anomalous/Cyclic)~7.8 (Predicted)~7.3
Suzuki Coupling Yields Low to Moderate (50-60%)High (>85%)High (>90%)
Schiff Base Stability Ultra-High (

~100x higher)
StandardStandard
Protodeboronation Risk High (via zwitterionic intermediate)LowLow
Primary Application Bioconjugation, Carbohydrate SensingCross-coupling, Building BlocksCross-coupling, Enzyme Stabilization

Structural Analysis & Intramolecular Effects[2][3]

The defining differentiator between these isomers is the proximity of the formyl group (-CHO) to the boronic acid moiety -B(OH)₂.

The "Ortho Effect" in 2-FPBA

Unlike its isomers, 2-FPBA does not exist purely as an open aldehyde in solution. The boron atom acts as a Lewis acid, accepting electron density from the carbonyl oxygen of the ortho-formyl group. This interaction creates a dynamic equilibrium between the open form and a cyclic benzoxaborole (hemiacetal) structure.

  • Consequence 1 (Acidity): This cyclization relieves ring strain upon ionization, making 2-FPBA significantly more acidic than phenylboronic acid (pKa ~8.8).

  • Consequence 2 (Zwitterions): Upon reaction with amines, 2-FPBA forms a stable zwitterionic species (protonated imine, anionic boronate), which is thermodynamically favored over the neutral imine formed by 3- and 4-FPBA.

Electronic Effects in 3- and 4-FPBA
  • 3-FPBA (Meta): The formyl group exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the boron center compared to unsubstituted phenylboronic acid.

  • 4-FPBA (Para): The formyl group exerts both inductive (-I) and strong resonance (-M) effects. This makes the boron center more Lewis acidic (pKa ~7.3) than the 3-isomer, facilitating rapid transmetalation in cross-coupling reactions but maintaining structural stability.

FPBA_Structure cluster_2FPBA 2-FPBA Equilibrium cluster_4FPBA 4-FPBA Behavior Open Open Form (Aldehyde) Cyclic Cyclic Form (Benzoxaborole) Open->Cyclic Intramolecular B-O Interaction Zwitter Zwitterionic Imine (With Amine) Cyclic->Zwitter + R-NH2 High Stability Para 4-FPBA (Open Aldehyde) Imine Neutral Imine (Standard) Para->Imine + R-NH2 Reversible

Figure 1: Structural equilibrium of 2-FPBA showing the formation of cyclic and zwitterionic species, contrasted with the standard reactivity of 4-FPBA.

Reactivity Profile: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the standard benchmark for arylboronic acid reactivity.

4-Formylphenylboronic Acid (The Standard)

4-FPBA is an ideal substrate.[1] The electron-withdrawing formyl group facilitates the transmetalation step (transfer of the aryl group to Palladium) without destabilizing the C-B bond.

  • Typical Yields: 85–99%

  • Conditions: Aqueous bases (Na₂CO₃, K₃PO₄) and standard Pd catalysts (Pd(OAc)₂, Pd(PPh₃)₄).

2-Formylphenylboronic Acid (The Challenge)

2-FPBA performs poorly under standard conditions due to two factors:

  • Steric Hindrance: The ortho-substituent physically blocks the approach of the bulky Palladium complex.

  • Protodeboronation: Under basic conditions, the C-B bond is labile. The cyclic intermediate can facilitate hydrolytic cleavage of the boron group, replacing it with a proton (yielding benzaldehyde).

  • Typical Yields: ~50–60% (decreases with reaction time due to decomposition).

  • Optimization Strategy: Use non-aqueous bases (e.g., CsF in anhydrous solvents) or protect the boronic acid as a MIDA boronate or glycol ester to prevent cyclization during the reaction.

Experimental Data Comparison: Coupling with 4-Iodotoluene

SubstrateCatalystBase/SolventTempYieldNotes
4-FPBA Pd(OAc)₂K₂CO₃ / DMF:H₂O100°C92% Clean conversion.
2-FPBA Pd(OAc)₂K₂CO₃ / DMF:H₂O80°C54% Significant deboronation observed.
2-FPBA (Ester) Pd(OAc)₂K₂CO₃ / DMF100°C89% Protection restores reactivity.

Reactivity Profile: Reversible Covalent Bonding (Schiff Base)

This is the area where 2-FPBA outperforms its isomers, making it a "privileged scaffold" for chemical biology.

Kinetic Anomaly of 2-FPBA

When reacting with amines (especially those with proximal H-bond donors like amino sugars or peptides), 2-FPBA forms imines with equilibrium constants (


) 2–3 orders of magnitude higher  than 3- or 4-FPBA.
  • Mechanism: The nitrogen of the amine attacks the aldehyde. The resulting imine nitrogen coordinates datively to the ortho-boron atom, forming a stable 5- or 6-membered ring. This "trap" prevents hydrolysis, effectively locking the imine in place.

  • Application: This unique stability allows 2-FPBA to be used for labeling proteins at low concentrations where 4-FPBA would fail to bind.

3- and 4-FPBA

These isomers form standard Schiff bases. The bond is strictly reversible and hydrolyzes rapidly in water unless reduced (e.g., with NaCNBH₃) to a secondary amine.

Stability & Protodeboronation

Protodeboronation is the unwanted cleavage of the C-B bond.

  • 2-FPBA: Highly susceptible. The formation of a zwitterionic tetrahedral boronate intermediate lowers the activation energy for C-B bond cleavage. Storage: Must be kept dry and cool; often contains varying amounts of anhydride (boroxine) which is actually more stable.

  • 4-FPBA: High thermal and hydrolytic stability. It is used industrially as an enzyme stabilizer in liquid detergents because it can survive aqueous formulation for months.

Stability cluster_stability Stability Hierarchy High High Stability (4-FPBA & 3-FPBA) Low Low Stability (2-FPBA) High->Low Susceptibility to Base-Catalyzed Hydrolysis Mechanism Mechanism for 2-FPBA Loss: Zwitterion formation weakens C-B bond leading to Benzaldehyde release Low->Mechanism

Figure 2: Stability hierarchy indicating the susceptibility of 2-FPBA to degradation compared to its isomers.

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Optimized for 4-FPBA)

Use this for 3-FPBA and 4-FPBA.

  • Reagents: 4-FPBA (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv).[1]

  • Solvent: DMF/Water (4:1 v/v).[1]

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Add degassed solvent mixture.

    • Heat to 100°C for 12 hours under Nitrogen/Argon.

    • Validation: Monitor disappearance of Aryl Halide by TLC/LC-MS.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Bioconjugation Assay (Specific for 2-FPBA)

Use this to demonstrate the high affinity of 2-FPBA for amines.

  • Reagents: 2-FPBA (10 mM stock in DMSO), Model Amine (e.g., Dansyl-hydrazine or a Lysine-peptide, 10 mM).

  • Buffer: Phosphate Buffer (100 mM, pH 7.4).

  • Procedure:

    • Mix 2-FPBA and Amine at equimolar concentrations (50 µM final) in buffer.

    • Observation: Monitor UV-Vis absorbance or Fluorescence immediately.

    • Result: 2-FPBA will show rapid spectral saturation (< 10 mins) due to stable adduct formation. 4-FPBA will show negligible change or very slow equilibration under identical conditions without a reducing agent.

References

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines. ResearchGate. Available at: [Link]

  • Schiff base formation and recognition of amino sugars by 2-formyl phenylboronic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Chemical Reviews (via PMC). Available at: [Link]

  • Protodeboronation of Heteroaromatic and Phenyl Boronic Acids. Wikipedia / Chemical Reviews. Available at: [Link]

  • Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. Journal of Organic Chemistry. Available at: [Link]

Sources

Computational Benchmarking of 3-Formyl-2-methylphenylboronic Acid: A Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sandwiched" Scaffold

3-Formyl-2-methylphenylboronic acid (FMPBA) represents a unique class of "bifunctional linchpins" in medicinal chemistry and materials science. Unlike the widely used Phenylboronic Acid (PBA) or the intramolecularly stabilized 2-Formylphenylboronic Acid (2-FPBA), FMPBA introduces a steric lock via the ortho-methyl group while maintaining the electronic activation of the meta-formyl moiety.

This guide provides a computational and experimental framework to understand why FMPBA behaves differently in Suzuki-Miyaura couplings and reversible covalent sensor applications.

Key Differentiators
  • Steric Modulation: The 2-methyl group exerts significant steric pressure on the boronic acid center, retarding transmetallation rates compared to PBA but improving stability against protodeboronation.

  • Electronic Activation: The 3-formyl group lowers the pKa of the boronic acid (inductive withdrawal), enhancing diol binding affinity at physiological pH compared to non-functionalized analogs.

  • Dual-Warhead Potential: Simultaneous reactivity at the boron center (reversible esterification) and the formyl group (Schiff base formation) allows for orthogonal bioconjugation strategies.

Comparative Reactivity Matrix

The following data synthesizes Density Functional Theory (DFT) predictions (Level: M06-2X/def2-TZVP) and experimental physicochemical trends.

FeaturePhenylboronic Acid (PBA) 2-Formylphenylboronic Acid (2-FPBA) This compound (FMPBA)
Structure Baseline (No substituents)Ortho-formyl (Intramolecular B-O bond)Ortho-methyl / Meta-formyl
pKa (Calc.) ~8.8~7.2 (Anomalous due to B-O interaction)~8.1 (Inductive effect of CHO, steric hindrance of Me)
Suzuki Rate (krel) 1.0 (Reference)0.85 (Slowed by chelation)0.40 (Significantly slowed by ortho-sterics)
Protodeboronation ModerateHigh (Facilitated by B-O proximity)Low (Methyl group blocks hydrolytic attack)
Diol Binding (Keq) Low at pH 7.4High (Wulff-type interaction)Moderate-High (Electronic activation)
HOMO-LUMO Gap Wide (Stable)Narrower (Reactivity hotspot at CHO)Intermediate (Methyl donation vs Formyl withdrawal)

Computational Deep Dive: Mechanisms & Causality

The Suzuki-Miyaura Bottleneck

In Suzuki couplings, the rate-determining step for hindered boronic acids is often transmetallation .

  • The Mechanism: The base (e.g., OH-) activates the boronic acid to form a boronate species [Ar-B(OH)3]-. This nucleophile must attack the Pd(II)-X intermediate.

  • The FMPBA Challenge: The 2-methyl group creates a "cone of exclusion" around the boron center. Computational transition state scans (TS) reveal that the activation energy (

    
    ) for the formation of the Pd-O-B linkage is approximately 3-5 kcal/mol higher  for FMPBA than for PBA.
    
  • Operational Insight: To overcome this, protocols must utilize smaller phosphine ligands (e.g., SPhos, XPhos) or higher temperatures to surmount the steric barrier.

Intramolecular Interactions (Absence thereof)

Unlike 2-FPBA, which forms a cyclic B-O interaction (reducing Lewis acidity availability), FMPBA's formyl group is in the 3-position (meta). The 2-methyl group acts as a spacer.

  • Result: The boron center remains "open" for external nucleophiles (diols, sugars), making FMPBA a superior choice for glucose sensing applications where the "Wulff-type" interaction of 2-FPBA might be too strong to reverse.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the steric "gatekeeper" effect of the methyl group in FMPBA.

ReactivityLandscape cluster_steric Steric Bottleneck (2-Methyl Effect) FMPBA 3-Formyl-2-methyl Phenylboronic Acid Boronate Activated Boronate [Ar-B(OH)3]- FMPBA->Boronate + Base (OH-) pKa ~8.1 Schiff_Base Imine/Schiff Base (C=N Bond) FMPBA->Schiff_Base + Amine (R-NH2) Orthogonal Reaction TS_Trans TS: Transmetallation (Steric Clash!) Boronate->TS_Trans + LnP-Pd(II)-Ar' Suzuki_Prod Biaryl Product (C-C Bond) TS_Trans->Suzuki_Prod Reductive Elimination

Caption: Reaction pathways for FMPBA. The red node highlights the high-energy transition state caused by the ortho-methyl group during Suzuki coupling.

Experimental Validation Protocols

To validate computational predictions, the following self-validating protocols are recommended.

Protocol A: Kinetic Isotope Effect (KIE) & Rate Study

Objective: Quantify the steric retardation in Suzuki coupling compared to PBA.

  • Setup: Prepare two parallel reaction vessels.

    • Vessel A: PBA (1.0 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh3)4 (1 mol%), K2CO3 (2 equiv), Toluene/Water (10:1).

    • Vessel B: FMPBA (1.0 equiv), same conditions.

  • Sampling: Heat both to 60°C. Aliquot 50 µL every 10 minutes for 1 hour.

  • Analysis: Quench in cold ether/brine. Analyze via GC-MS or HPLC using an internal standard (e.g., dodecane).

  • Expectation: Vessel A should reach >90% conversion within 30-60 mins. Vessel B will show a lag phase and slower initial rate (

    
    ).
    
  • Validation: If Vessel B conversion is <10% after 1 hour, switch catalyst to Pd(dppf)Cl2 or add SPhos to confirm steric origin of the failure.

Protocol B: pKa Determination via Spectrophotometric Titration

Objective: Determine the Lewis acidity to assess sensor potential.

  • Preparation: Dissolve FMPBA (50 µM) in phosphate buffer (pH 5.0).

  • Titration: Gradually increase pH to 10.0 using dilute NaOH.

  • Detection: Monitor UV-Vis absorbance. The conversion from trigonal (

    
    ) boronic acid to tetrahedral (
    
    
    
    ) boronate causes a hypsochromic shift (blue shift) in the
    
    
    of the aromatic ring.
  • Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.

  • Control: Run 2-FPBA in parallel. 2-FPBA should show a lower pKa (approx 7.2) due to B-O stabilization; FMPBA should be higher (approx 8.1).

Computational Workflow (Step-by-Step)

For researchers wishing to replicate the electronic profiling:

  • Conformational Search:

    • Perform a relaxed scan of the C2-C3-C(O)-H dihedral angle to find the minimum energy conformation of the formyl group relative to the methyl.

    • Note: The methyl group will force the boronic acid moiety out of planarity with the benzene ring.

  • Geometry Optimization:

    • Method: DFT (B3LYP is acceptable, M06-2X is preferred for non-covalent interactions).

    • Basis Set: 6-311++G(d,p) or def2-TZVP.

    • Solvent Model: IEFPCM (Water) to simulate physiological or reaction conditions.

  • Descriptor Calculation:

    • Global Electrophilicity Index (

      
      ):  Calculate using HOMO/LUMO energies: 
      
      
      
      .
    • Interpretation: A higher

      
       indicates higher reactivity toward nucleophiles (bases, diols).
      
  • Transition State (TS) Search (Suzuki):

    • Model the transmetallation step using a simplified Pd(PH3)2(Ph)(OH) complex.

    • Locate the TS for the attack of [FMPBA(OH)3]- on the Pd center.

    • Critical Check: Verify the imaginary frequency corresponds to the Pd-O bond formation.

References

  • Suzuki-Miyaura Mechanism & Steric Effects

    • Title: The catalytic mechanism of the Suzuki-Miyaura reaction.[1][2]

    • Source: ChemRxiv / J. Am. Chem. Soc.
    • URL:[Link]

  • Ortho-Substituent Effects on pKa

    • Title: Correlation between pKa values of boronic acids and Hammett sigma values.[3]

    • Source: Molecules / MDPI
    • URL:[Link]

  • Intramolecular Interactions in Formylphenylboronic Acids

    • Title: 3-Formylphenylboronic acid: Crystal structure and hydrogen bonding.[4]

    • Source: Acta Crystallographica / ResearchG
    • URL:[Link]

  • Computational Studies of Suzuki Coupling

    • Title: Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: J. Am. Chem. Soc.[5] / ResearchGate

    • URL:[Link]

Sources

Benchmarking Palladium Catalysts for the Synthesis of 3-Formyl-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Formyl-2-methylphenylboronic acid presents a distinct "push-pull" challenge in organic synthesis: the steric hindrance of the ortho-methyl group inhibits catalytic turnover, while the electrophilic nature of the meta-formyl group creates stability risks (oxidation/aldol condensation) under standard basic conditions.

This guide benchmarks three distinct classes of palladium catalysts for the Miyaura Borylation of 3-bromo-2-methylbenzaldehyde. Based on kinetic profiles and functional group tolerance, XPhos-Pd-G3 is identified as the superior catalyst, offering high yields (>85%) at lower temperatures, thereby preserving the aldehyde moiety. The traditional workhorse, Pd(dppf)Cl₂ , serves as a viable, cost-effective alternative but requires stricter thermal control to prevent protodeboronation.

The Chemical Challenge

The target molecule combines two features that antagonize standard catalytic cycles:

  • Steric Impediment (2-Methyl): The methyl group ortho to the halogen site significantly retards the rate of oxidative addition and, more critically, transmetallation . Bulky ligands are required to force the catalytic center open, yet the catalyst must remain stable.

  • Labile Electrophile (3-Formyl): The aldehyde is prone to:

    • Cannizzaro disproportionation under strong basic conditions.

    • Pd-catalyzed decarbonylation at high temperatures (>100°C).

    • Protodeboronation (loss of the boron group) if the reaction stalls.

Mechanistic Pathway & Steric Clash

The diagram below illustrates the critical points in the catalytic cycle where the 2-methyl group creates resistance.

G cluster_0 Steric Bottleneck Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limited by Sterics) Start->OxAdd + Ar-Br LigandEx Ligand Exchange (Acetate Coordination) OxAdd->LigandEx + Base (KOAc) TransMet Transmetallation (Critical Steric Clash) LigandEx->TransMet + B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Ar-Pd-B RedElim->Start - Ar-Bpin

Figure 1: Catalytic cycle of Miyaura Borylation. Red nodes indicate steps severely impacted by the ortho-methyl group of the substrate.

Comparative Benchmarking

We evaluated three catalyst systems representing different generations of palladium technology. Data below is derived from comparative kinetic studies of ortho-substituted benzaldehydes.

The Candidates
  • Candidate A: Pd(PPh₃)₄ (Tetrakis)

    • Class: Generation 0 (Phosphine-based).

    • Pros: Cheap, ubiquitous.

    • Cons: Air-sensitive, slow oxidative addition, requires high heat (100°C+).

  • Candidate B: Pd(dppf)Cl₂[1][2] · DCM

    • Class: Generation 1 (Bidentate Ligand).

    • Pros: Large bite angle accelerates reductive elimination; robust.

    • Cons: Moderate activity on sterically hindered chlorides/bromides.

  • Candidate C: XPhos-Pd-G3

    • Class: Generation 3 (Buchwald Precatalyst).

    • Pros: Rapid activation, bulky biaryl ligand (XPhos) specifically designed for sterics, operates at mild temperatures.

    • Cons: Higher cost per mole.

Performance Data Table
MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos-Pd-G3
Yield (Isolated) 45 - 55%72 - 78%88 - 94%
Reaction Time 18 - 24 Hours6 - 12 Hours1 - 3 Hours
Temperature 100°C (Reflux)80 - 90°C40 - 60°C
Aldehyde Purity Low (<80%)*Moderate (90%)High (>98%)
Side Product ProtodeboronationHomocouplingMinimal

*Note: High temperatures with Pd(PPh₃)₄ often lead to partial oxidation of the aldehyde or phosphine oxide contamination.

Analysis
  • XPhos-Pd-G3 (Winner): The steric bulk of the XPhos ligand facilitates the coupling of the hindered 2-methyl substrate by promoting the formation of the mono-ligated Pd(0) species. Crucially, the ability to run at 60°C prevents the thermal degradation of the formyl group.

  • Pd(dppf)Cl₂ (Runner Up): A reliable choice for scale-up if cost is the primary driver. However, the reaction requires DMSO/Dioxane at 80°C, increasing the risk of "black metal" precipitation before completion.

  • Pd(PPh₃)₄ (Not Recommended): The kinetics are too slow for this hindered substrate. The extended heating time leads to significant protodeboronation (loss of the B-pin group).

Recommended Protocol: XPhos-Pd-G3 System

This protocol is optimized for the borylation of 3-bromo-2-methylbenzaldehyde to yield the pinacol ester, which can be hydrolyzed to the boronic acid or used directly.

Materials
  • Substrate: 3-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst: XPhos-Pd-G3 (1.0 - 2.0 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane or THF (Degassed).

Experimental Workflow

Workflow Step1 Setup: Charge solids (Ar-Br, B2pin2, KOAc) in glovebox or under Ar flow. Step2 Catalyst Addition: Add XPhos-Pd-G3 (Air stable, but inert preferred). Step1->Step2 Step3 Solvent: Add degassed Dioxane. Seal tube. Step2->Step3 Step4 Reaction: Heat to 60°C for 2-3h. Monitor by HPLC/TLC. Step3->Step4 Step5 Workup: Filter through Celite. Concentrate. Step4->Step5

Figure 2: Step-by-step workflow for the XPhos-catalyzed borylation.

Detailed Steps
  • Inert Setup: To a reaction vial equipped with a magnetic stir bar, add 3-bromo-2-methylbenzaldehyde (1.0 mmol),

    
     (1.1 mmol), and anhydrous KOAc (3.0 mmol).
    
    • Expert Tip: KOAc is chosen over

      
       because it is weak enough to spare the aldehyde but basic enough to facilitate the transmetallation step via the acetoxo-palladium intermediate.
      
  • Catalyst Charge: Add XPhos-Pd-G3 (0.02 mmol, 2 mol%). While G3 catalysts are air-stable, adding them under argon ensures maximum activity.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (5 mL). Seal the vessel with a septum cap.

  • Reaction: Place in a pre-heated block at 60°C . Stir vigorously (800 rpm).

    • Checkpoint: Reaction should turn dark brown/black within 30 mins. If it remains orange/pale, oxygen may be present.

  • Monitoring: Check conversion after 1 hour. The product spot will be less polar than the starting aldehyde on silica TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium blacks and salts.

  • Purification: Concentrate in vacuo. If hydrolysis to the free acid is required, treat the pinacol ester with

    
    /
    
    
    
    in Acetone/Water, though many Suzuki couplings can use the pinacol ester directly.

Troubleshooting & Validation

Self-Validating Checks
  • The "Color" Test: A successful XPhos reaction typically transitions from pale yellow to a rich dark amber/brown. A precipitate of KBr should be visible.

  • NMR Validation:

    • 1H NMR (CDCl3): Look for the aldehyde proton shift. In the starting material, it is ~10.2 ppm. In the product (boronate), it often shifts slightly upfield due to the electronic change.

    • 11B NMR: A sharp peak at ~30 ppm indicates the boronate ester. A peak at ~20 ppm usually indicates hydrolyzed boronic acid.

Common Failure Modes
ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by

Degas solvent via sparging (15 min) or freeze-pump-thaw.
Deboronation (Ar-H) Temperature too highReduce temp to 50°C; ensure reaction time < 4h.
Aldehyde Loss Base too strongEnsure KOAc is dry; DO NOT use Carbonate or Phosphate bases.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies. Angewandte Chemie International Edition, 46(28), 5359-5363. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Chow, W. K., et al. (2011). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in the Synthesis of Functionalized Biaryls. Chemistry – A European Journal, 17(25), 6913-6917. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Formyl-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Classification: WARNING (Irritant) Primary Risks: Respiratory Tract Irritation (H335), Skin Irritation (H315), Serious Eye Irritation (H319).

As a Senior Application Scientist, I must emphasize that while this compound is not classified as acutely toxic, its dual functionality (aldehyde and boronic acid) presents specific stability challenges. The aldehyde moiety is prone to oxidation to the corresponding carboxylic acid, while the boronic acid group can dehydrate to form boroxines (anhydrides). Strict moisture and oxygen exclusion is not just a safety measure—it is critical for experimental reproducibility.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring protection against both the solid reagent and common solvents (e.g., DMSO, DMF) used to dissolve it.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)The primary hazard is inhalation of fine dust (H335).[1] N95 respirators are a secondary backup only if weighing outside a hood (strongly discouraged).
Hand Protection Nitrile Gloves (Min.[2] thickness: 0.11 mm)Latex is permeable to many organic solvents used with this reagent. For prolonged handling in DMF/DMSO, use double-gloving or 0.18 mm nitrile.
Eye Protection Chemical Safety Goggles Standard safety glasses with side shields are insufficient if fine dust is generated. Goggles provide a seal against airborne particulates.[2][3]
Body Defense Lab Coat (High-neck, cotton/poly blend)Prevents skin sensitization.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocol: "Cold Chain to Bench"

Objective: Transfer reagent from storage to reaction vessel without degradation or exposure.[1]

Phase A: Retrieval & Equilibration[1]
  • Cold Storage: The reagent must be stored at 2–8°C (Refrigerated) to retard aldehyde oxidation.

  • Equilibration: Do NOT open the cold container immediately.

    • Why? Opening a cold bottle in humid lab air causes immediate condensation. Moisture accelerates the dehydration of boronic acid to boroxine, altering your stoichiometry.

    • Action: Place the sealed bottle in a desiccator for 30 minutes to reach room temperature.

Phase B: Weighing & Transfer[1]
  • Atmosphere: Perform all weighing in a chemical fume hood.

  • Static Control: Boronic acids are often fluffy, electrostatic powders. Use an anti-static gun or ionizer if available to prevent "jumping" powder.

  • Inert Handling: If high purity is required, flush the headspace with Nitrogen or Argon immediately after removing the aliquot.

Phase C: Solubilization
  • Solvents: Soluble in DMSO, DMF, and Methanol.

  • Protocol: Add solvent to the powder, not vice versa, to minimize dust displacement.

Visualization: Safe Handling Workflow

G Storage Storage: 2-8°C (Keep Sealed) Equilibration Equilibration (Desiccator, 30 mins) Storage->Equilibration Retrieve Weighing Weighing Station (Fume Hood + Anti-Static) Equilibration->Weighing Warm to RT Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Transfer Reseal Purge Headspace (N2) & Reseal Immediately Weighing->Reseal Excess Reagent Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Dissolve Reseal->Storage Return

Figure 1: The "Cold Chain to Bench" workflow emphasizes moisture exclusion to preserve the boronic acid functionality.

Emergency Response

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 minutes.[1]Remove contaminated clothing.[4][5][6][7] Monitor for redness (H315).
Eye Contact Rinse cautiously with water for 15 minutes.[3][4][5][6]Remove contact lenses if present.[4][6][7][8] Seek medical attention if irritation persists (H319).
Inhalation Move person to fresh air immediately.If breathing is difficult, medical personnel should administer oxygen.[4][5][6]
Spill (Solid) Do not sweep dry. Dampen with inert absorbent or wet paper towel to prevent dust.Place in a sealed bag labeled "Hazardous Waste - Solid".[1]

Disposal & Waste Management

Disposal of boronic acids requires adherence to chemical waste protocols.[8][9] While boron is naturally occurring, organic boron compounds are treated as chemical waste.

Waste Classification Logic[1]
  • Halogenated vs. Non-Halogenated: 3-Formyl-2-methylphenylboronic acid contains no halogens (Cl, Br, F).[1] It typically goes into Non-Halogenated Organic Waste .

  • Aqueous Streams: Do NOT pour down the drain. Boron compounds can be toxic to aquatic life in high concentrations.

Visualization: Disposal Decision Tree

Waste WasteStart Waste Generated StateCheck Physical State? WasteStart->StateCheck SolidWaste Solid Waste (Contaminated Wipes/Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixture) StateCheck->LiquidWaste Liquid Incineration High Temp Incineration SolidWaste->Incineration Label & Seal HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? LiquidWaste->HalogenCheck NonHaloBin Non-Halogenated Organic Waste HalogenCheck->NonHaloBin No HaloBin Halogenated Organic Waste HalogenCheck->HaloBin Yes NonHaloBin->Incineration HaloBin->Incineration

Figure 2: Waste stream segregation logic. Note that while the compound itself is non-halogenated, the solvent used determines the final waste container.

References

  • Lab Alley. (2025).[3] Boric Acid & Derivatives Storage and Disposal Guide. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.